molecular formula C15H24N2O6 B558501 Boc-D-leu-osu

Boc-D-leu-osu

Cat. No.: B558501
M. Wt: 328.36 g/mol
InChI Key: WXRGJQZMGGGTSS-SNVBAGLBSA-N
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Description

Boc-D-Leu-OSu is an amino acid-containing building block. It has been used in the synthesis of peptide gastrin antagonists, as well as analogs of the peptide antibiotic gramicidin S.>

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRGJQZMGGGTSS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Leu-OSu: Structure, Properties, and Applications in Bioconjugation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Leu-OSu, chemically known as (R)-Boc-2-amino-4-methyl-pentanoic acid N-hydroxysuccinimide ester, is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis, drug development, and bioconjugation.[1] This compound incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amine of D-leucine, and its carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester. This unique combination of a temporary protecting group and a highly reactive ester makes it an invaluable building block for the precise and efficient construction of complex peptide sequences and for the covalent modification of biomolecules.[1]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on detailed experimental protocols for its use in solid-phase peptide synthesis and bioconjugation reactions.

Chemical Structure and Physicochemical Properties

This compound is comprised of three key functional components:

  • D-leucine: A non-polar, aliphatic amino acid with the D-enantiomeric configuration.

  • Boc (tert-butyloxycarbonyl) Group: An acid-labile protecting group for the α-amino group of D-leucine. It ensures the prevention of unwanted side reactions during peptide bond formation and is readily removed under mild acidic conditions.[2]

  • OSu (N-hydroxysuccinimide ester): A highly reactive functional group that facilitates efficient coupling with primary and secondary amines to form stable amide bonds.[1]

The combination of these components results in a stable, crystalline solid that is readily soluble in many organic solvents.

Quantitative Data Summary
PropertyValue
Molecular Formula C₁₅H₂₄N₂O₆[1]
Molecular Weight 328.37 g/mol
Appearance White to off-white powder
Melting Point 111 - 112 °C
Purity (by HPLC) ≥ 98%
Optical Rotation [α]D²⁰ = 42 ± 2 ° (c=1 in Dioxane)
CAS Number 60111-76-4

Key Applications and Experimental Protocols

This compound is a versatile reagent with primary applications in solid-phase peptide synthesis (SPPS) and the bioconjugation of proteins and other molecules.

Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

In Boc-SPPS, peptide chains are assembled stepwise while anchored to an insoluble resin support. The Boc group provides temporary protection of the N-terminal amine, which is removed at each cycle to allow for the addition of the next amino acid in the sequence.

Detailed Protocol for a Single Coupling Cycle in Boc-SPPS:

This protocol outlines a general cycle for the addition of a single Boc-protected amino acid to a growing peptide chain on a solid support.

  • Resin Swelling: The peptide-resin is swollen in a suitable solvent, typically dichloromethane (DCM), for 30 minutes to ensure optimal reaction kinetics.

  • Boc Deprotection:

    • The swelling solvent is drained, and a solution of 50% trifluoroacetic acid (TFA) in DCM is added to the resin.

    • The mixture is agitated for approximately 20-30 minutes to cleave the Boc protecting group from the N-terminal amino acid of the peptide-resin.

    • The TFA solution is drained, and the resin is washed thoroughly with DCM to remove residual acid.

  • Neutralization:

    • The protonated amine (trifluoroacetate salt) on the resin is neutralized to the free amine.

    • A solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF is added, and the mixture is agitated for about 10 minutes. This step is typically repeated.

    • The resin is washed extensively with DCM to remove excess base and byproducts.

  • Coupling of this compound:

    • A solution of this compound (typically 2-4 equivalents relative to the resin substitution) in DCM or N,N-dimethylformamide (DMF) is prepared.

    • The activated amino acid solution is added to the neutralized peptide-resin.

    • The reaction is allowed to proceed for 1-4 hours at room temperature with agitation. The OSu ester reacts with the free amine on the peptide chain to form a new peptide bond.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove any unreacted this compound and byproducts, preparing the peptide-resin for the next deprotection and coupling cycle.

  • Monitoring: The completeness of the coupling reaction can be monitored using qualitative tests such as the Kaiser test.

This cycle is repeated until the desired peptide sequence is assembled. The final peptide is then cleaved from the resin using a strong acid like hydrofluoric acid (HF).

Bioconjugation via NHS Ester Chemistry

The N-hydroxysuccinimide ester of this compound is highly reactive towards primary amines present on biomolecules such as proteins (e.g., the ε-amino group of lysine residues). This reactivity allows for the covalent attachment of the Boc-D-leucine moiety to these biomolecules. While direct conjugation of this compound is less common than labeling with reporter molecules, the principles of the reaction are the same for all NHS esters.

Detailed Protocol for General Protein Labeling with an NHS Ester:

This protocol provides a general procedure for the covalent modification of a protein with an NHS ester-functionalized molecule.

  • Preparation of the Protein Solution:

    • The protein of interest is dissolved in an amine-free buffer at a slightly alkaline pH, typically in the range of 8.3-8.5. A common choice is 0.1 M sodium bicarbonate buffer. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target protein for reaction with the NHS ester.

  • Preparation of the NHS Ester Solution:

    • Immediately before use, the NHS ester (e.g., this compound) is dissolved in a small amount of a dry, water-miscible organic solvent such as DMF or dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • A calculated molar excess (typically 10- to 20-fold) of the NHS ester stock solution is added to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

    • The reaction mixture is incubated at room temperature for 1-4 hours or overnight on ice.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule with a primary amine, such as Tris or glycine, can be added to the reaction mixture to consume any unreacted NHS ester.

  • Purification of the Conjugate:

    • The resulting conjugate is purified to remove unreacted NHS ester, hydrolyzed NHS ester, and N-hydroxysuccinimide byproduct. Common purification methods include gel filtration (desalting columns) or dialysis.

Visualizations

chemical_structure cluster_boc Boc Group cluster_leucine D-Leucine cluster_osu OSu Ester C1 C C2 CH₃ C1->C2 C3 CH₃ C1->C3 C4 CH₃ C1->C4 O1 O C1->O1 O2 O N N O1->N C=O H H N->H Ca N->Ca Ha H Ca->Ha Cbeta Ca->Cbeta CO C Ca->CO Hbeta H₂ Cbeta->Hbeta Cgamma Cbeta->Cgamma Hgamma H Cgamma->Hgamma Cdelta1 Cδ¹ Cgamma->Cdelta1 Cdelta2 Cδ² Cgamma->Cdelta2 Hdelta1 H₃ Cdelta1->Hdelta1 Hdelta2 H₃ Cdelta2->Hdelta2 O3 O CO->O3 O4 O CO->O4 N_osu N O4->N_osu CO1_osu C N_osu->CO1_osu CO2_osu C N_osu->CO2_osu O5 O CO1_osu->O5 CH2_1 CH₂ CO1_osu->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 CO2_osu->CH2_2 O6 O CO2_osu->O6 Boc_SPPS_Workflow start Start with Peptide-Resin resin_swelling 1. Resin Swelling in DCM start->resin_swelling deprotection 2. Boc Deprotection (50% TFA in DCM) resin_swelling->deprotection neutralization 3. Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling 4. Coupling (Add this compound) neutralization->coupling washing 5. Washing coupling->washing cycle_check Peptide Complete? washing->cycle_check cycle_check->deprotection No (Next Amino Acid) final_cleavage Final Cleavage from Resin (HF) cycle_check->final_cleavage Yes end Purified Peptide final_cleavage->end Bioconjugation_Workflow start Start prep_protein 1. Prepare Protein Solution (pH 8.3-8.5 Buffer) start->prep_protein prep_nhs 2. Prepare NHS Ester Solution (in DMF or DMSO) start->prep_nhs conjugation 3. Conjugation Reaction (Mix Protein and NHS Ester) prep_protein->conjugation prep_nhs->conjugation purification 4. Purification of Conjugate (e.g., Gel Filtration) conjugation->purification end Purified Bioconjugate purification->end Drug_Development_Pathway boc_d_leu_osu This compound (Building Block) spps Solid-Phase Peptide Synthesis boc_d_leu_osu->spps Incorporation bioactive_peptide Bioactive Peptide spps->bioactive_peptide Synthesis cell_receptor Cell Surface Receptor bioactive_peptide->cell_receptor Binding signaling_pathway Intracellular Signaling Pathway cell_receptor->signaling_pathway Activation cellular_response Cellular Response signaling_pathway->cellular_response Modulation

References

An In-depth Technical Guide to Boc-D-Leu-OSu: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-D-leucine N-hydroxysuccinimide ester (Boc-D-Leu-OSu), a critical building block in synthetic peptide chemistry. This document details its physicochemical properties, provides insights into its primary applications, and outlines a general experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS).

Core Properties of this compound

This compound is a white to off-white solid widely utilized in the synthesis of peptides for research and pharmaceutical development.[1] Its key function is to introduce a D-leucine residue into a growing peptide chain. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group prevents unwanted side reactions during coupling, while the N-hydroxysuccinimide (OSu) ester activates the carboxyl group for efficient amide bond formation. A summary of its key quantitative properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₄N₂O₆[2]
Molecular Weight 328.4 g/mol [2]
CAS Number 60111-76-4[2]
Purity ≥95%[2]
Solubility DMF: 30 mg/ml, Ethanol: 30 mg/ml
Appearance Solid
Storage Temperature < -15°C

Applications in Drug Development and Peptide Synthesis

This compound is a valuable reagent in the synthesis of peptide-based therapeutics and research tools. Its primary applications lie in the construction of peptide chains where the incorporation of a D-amino acid is desired. D-amino acids can enhance the proteolytic stability of peptides, prolonging their half-life in biological systems, a crucial attribute for drug candidates.

Notable applications include:

  • Synthesis of Gastrin Antagonists: this compound has been utilized in the synthesis of analogs of the C-terminal tetrapeptide of gastrin, which act as gastrin antagonists.

  • Synthesis of Gramicidin S Analogs: This compound is also a key building block in the synthesis of analogs of the peptide antibiotic gramicidin S.

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of a this compound residue into a peptide sequence using manual Boc-SPPS. The specific parameters may need to be optimized based on the peptide sequence and the solid support used.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Merrifield resin) with a free amino group

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Washing solvents (e.g., DCM, DMF, Isopropanol)

  • Cleavage cocktail (e.g., HF/anisole)

  • Diethyl ether

Procedure:

  • Resin Swelling: The resin is swollen in an appropriate solvent like DCM or DMF for 30-60 minutes.

  • Boc Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%). This step is usually performed twice.

  • Washing: The resin is thoroughly washed with DCM, isopropanol, and DMF to remove residual TFA and byproducts.

  • Neutralization: The protonated N-terminal amine is neutralized to the free amine using a solution of a hindered base, such as DIEA in DMF.

  • Coupling of this compound:

    • Dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) in a minimal amount of DMF.

    • For in-situ activation, coupling reagents like HBTU or HATU and an equivalent of DIEA can be added to the this compound solution.

    • Add the activated this compound solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test (ninhydrin test). A negative test (yellow color) indicates the absence of free primary amines and a successful coupling.

  • Chain Elongation: Steps 2-7 are repeated for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as hydrogen fluoride (HF) with a scavenger like anisole.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

The following diagram illustrates the general workflow of a single coupling cycle in Boc-SPPS for the incorporation of this compound.

Boc_SPPS_Cycle Resin Resin-Bound Peptide (Free Amine) Coupling Coupling: Add this compound + Coupling Reagents Resin->Coupling Coupled_Peptide Resin-Bound Peptide (Boc-D-Leu Added) Coupling->Coupled_Peptide Washing1 Washing Coupled_Peptide->Washing1 Deprotection Boc Deprotection: TFA/DCM Washing1->Deprotection Deprotected_Peptide Resin-Bound Peptide (Protonated Amine) Deprotection->Deprotected_Peptide Washing2 Washing Deprotected_Peptide->Washing2 Neutralization Neutralization: DIEA/DMF Washing2->Neutralization Neutralization->Resin Ready for next cycle

Caption: General workflow for a single coupling cycle in Boc-Solid Phase Peptide Synthesis.

As of the latest research, there is no specific signaling pathway directly modulated by this compound itself, as it is a protected amino acid used for synthesis. The biological activity arises from the final peptide into which the D-leucine residue is incorporated. The workflow for investigating the biological activity of a synthesized peptide is depicted below.

Peptide_Activity_Workflow cluster_synthesis Peptide Synthesis cluster_bioassay Biological Evaluation SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spec, etc.) Purification->Characterization InVitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Characterization->InVitro Synthesized Peptide CellBased Cell-Based Assays (e.g., Signaling Pathway Modulation) InVitro->CellBased InVivo In Vivo Studies (e.g., Animal Models) CellBased->InVivo

Caption: Experimental workflow from peptide synthesis to biological activity assessment.

References

Synthesis and Purification of Boc-D-leucine N-hydroxysuccinimide Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Boc-D-leucine N-hydroxysuccinimide (NHS) ester, a critical reagent in peptide synthesis and drug development. The document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes workflow diagrams for clarity.

Introduction

Boc-D-leucine N-hydroxysuccinimide ester (Boc-D-Leu-OSu) is a widely utilized amino acid derivative in the field of peptide chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures stability during coupling reactions, while the N-hydroxysuccinimide ester is a highly reactive group that facilitates efficient amide bond formation with primary amines. This combination makes it an invaluable building block for the synthesis of peptides, bioconjugates, and peptide-based therapeutics. This guide details a robust and high-yielding method for its preparation and subsequent purification.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties and expected experimental outcomes for the synthesis of Boc-D-leucine N-hydroxysuccinimide ester is provided below.

PropertyValueReference
Molecular Formula C₁₅H₂₄N₂O₆[1]
Molecular Weight 328.37 g/mol [1]
CAS Number 60111-76-4[1]
Appearance White to off-white powder[1]
Melting Point 111 - 112 °C[1]
Purity (HPLC) ≥ 98%
Theoretical Yield Varies based on scale; see experimental protocol for an example.
Reported Experimental Yield ~90%

Synthesis and Purification Workflow

The overall process for the synthesis and purification of Boc-D-leucine N-hydroxysuccinimide ester involves the activation of Boc-D-leucine with N-hydroxysuccinimide using a carbodiimide coupling agent, followed by purification to remove byproducts.

Synthesis_Purification_Workflow Overall Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis Stage cluster_purification Purification Stage Boc_D_Leu Boc-D-leucine Reaction Reaction Mixture in THF (-10°C to Room Temp) Boc_D_Leu->Reaction NHS N-hydroxysuccinimide NHS->Reaction DCC DCC in THF DCC->Reaction Filtration Filtration to remove DCU Reaction->Filtration Stir overnight Concentration Concentration in vacuo Filtration->Concentration Extraction Liquid-Liquid Extraction (Ethyl Acetate, 1N HCl, Brine) Concentration->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Final_Product_Prep Final Product Preparation (Concentration and Precipitation with Hexane) Drying->Final_Product_Prep Final_Product This compound (Colorless Powder) Final_Product_Prep->Final_Product

Caption: A flowchart illustrating the key stages in the synthesis and purification of Boc-D-leucine N-hydroxysuccinimide ester.

Experimental Protocols

Synthesis of Boc-D-leucine N-hydroxysuccinimide ester

This protocol is adapted from a reported synthesis and outlines the activation of Boc-D-leucine using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Materials:

  • Boc-D-leucine monohydrate (e.g., 49.9 g, 0.2 mol)

  • N-hydroxysuccinimide (HOSu) (e.g., 23.0 g, 0.2 mol)

  • N,N'-dicyclohexylcarbodiimide (DCC) (e.g., 41.3 g, 0.2 mol)

  • Tetrahydrofuran (THF), anhydrous (e.g., 500 ml total)

  • Ethyl acetate (e.g., 300 ml)

  • 1 N Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • n-Hexane

Equipment:

  • 1 L round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice/salt bath or cryocooler

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask, dissolve Boc-D-leucine monohydrate (0.2 mol) and N-hydroxysuccinimide (0.2 mol) in 300 ml of anhydrous tetrahydrofuran (THF).

  • Addition of DCC: Cool the solution to -10°C using an appropriate cooling bath.

  • Prepare a solution of DCC (0.2 mol) in 200 ml of anhydrous THF. Add this solution dropwise to the cooled Boc-D-leucine/NHS mixture over approximately 10 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Removal of DCU: Filter the reaction mixture to remove the precipitated DCU.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF.

  • Work-up: Dissolve the resulting residue in 300 ml of ethyl acetate.

  • Wash the ethyl acetate solution sequentially with 1 N HCl, saturated NaCl solution (brine), and a small amount of water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the solution under reduced pressure. Add n-hexane to the concentrated residue to precipitate the product.

  • Collect the colorless powder by filtration and dry under vacuum. The expected yield is approximately 90%.

Purification by Recrystallization

For products that require higher purity, recrystallization can be performed.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate).

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Signaling Pathways and Logical Relationships

The synthesis of Boc-D-leucine N-hydroxysuccinimide ester is a classic example of a carbodiimide-mediated esterification. The logical relationship between the reactants and the formation of the activated ester is depicted below.

Reaction_Mechanism Logical Flow of the DCC/NHS Esterification Boc_D_Leu Boc-D-leucine (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Boc_D_Leu->O_Acylisourea DCC DCC (Coupling Agent) DCC->O_Acylisourea Activation Boc_D_Leu_OSu This compound (Stable Activated Ester) O_Acylisourea->Boc_D_Leu_OSu DCU DCU (Insoluble Byproduct) O_Acylisourea->DCU Byproduct Formation NHS N-hydroxysuccinimide (Nucleophile) NHS->Boc_D_Leu_OSu Nucleophilic Attack

References

Boc-D-leu-osu CAS number and supplier information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Boc-D-Leu-OSu

This technical guide provides comprehensive information on N-α-(tert-Butoxycarbonyl)-D-leucine N-hydroxysuccinimide ester (this compound), a crucial reagent for researchers, scientists, and professionals in drug development and peptide chemistry.

Core Compound Information

This compound is a protected amino acid building block widely utilized in solid-phase peptide synthesis (SPPS).[1][2] The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group, while the N-hydroxysuccinimide (OSu) ester is a pre-activated form of the carboxylic acid.[3][4] This pre-activation facilitates efficient and rapid coupling to the free amine of a growing peptide chain, minimizing the need for in-situ activating reagents and reducing potential side reactions.[4]

Physicochemical and Identification Properties

The following table summarizes the key quantitative data and identifiers for this compound.

PropertyValueSource
CAS Number 60111-76-4
Formal Name N-[(1,1-dimethylethoxy)carbonyl]-D-leucine, 2,5-dioxo-1-pyrrolidinyl ester
Molecular Formula C₁₅H₂₄N₂O₆
Molecular Weight 328.4 g/mol
Purity ≥95%
Physical Form Solid
Solubility DMF: 30 mg/ml; Ethanol: 30 mg/ml
SMILES O=C(--INVALID-LINK--CC(C)C)ON1C(CCC1=O)=O
InChI Key WXRGJQZMGGGTSS-SNVBAGLBSA-N

Applications in Peptide Synthesis

This compound is a key building block in the synthesis of peptides, particularly for incorporating a D-leucine residue. The D-amino acid configuration can increase the metabolic stability of the resulting peptide by making it resistant to enzymatic degradation. It has been used in the synthesis of various peptide analogs, including gastrin antagonists and the antibiotic gramicidin S.

The general strategy for its use is within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) framework for solid-phase peptide synthesis. This method involves the use of the acid-labile Boc group for Nα-amino protection and more stable, benzyl-based protecting groups for the amino acid side chains.

Experimental Protocols

The following section details the typical workflow for incorporating this compound into a peptide sequence using manual Boc-chemistry solid-phase peptide synthesis.

Boc-SPPS Peptide Chain Elongation Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

1. Resin Preparation and Swelling:

  • Swell the desired resin (e.g., Merrifield or PAM resin, 100-200 mesh) in Dichloromethane (DCM) for 1-2 hours (approx. 10-15 mL of DCM per gram of resin).

  • Wash the resin with N,N-Dimethylformamide (DMF) (3 x 1 min).

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes with agitation to remove the Boc protecting group from the N-terminus of the growing peptide chain.

  • Filter the resin and wash thoroughly to remove residual TFA and byproducts. A typical washing sequence is: DCM (3x), Methanol (2x), DCM (3x).

3. Neutralization:

  • Neutralize the N-terminal TFA salt to the free amine by washing the resin with a 10% solution of Diisopropylethylamine (DIPEA) in DMF (2 x 2 min).

  • Wash the resin with DMF (3 x 1 min) to remove excess base.

4. Coupling of this compound:

  • Dissolve 2-3 equivalents of this compound (relative to the resin substitution) in a minimal amount of anhydrous DMF.

  • Add the solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • The progress of the coupling reaction can be monitored using the ninhydrin (Kaiser) test to detect the presence of free primary amines. A negative test indicates reaction completion.

  • Once the coupling is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

This cycle is then repeated, starting with the deprotection step, for the next amino acid to be added.

5. Final Cleavage and Deprotection:

  • After the full peptide sequence is assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.

  • For Boc-SPPS, this is typically achieved using strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.

  • Scavengers (e.g., anisole, p-cresol) are added to the reaction to prevent side reactions with reactive amino acid residues.

  • The cleaved peptide is then precipitated and washed with cold diethyl ether.

  • The crude peptide can be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

Boc_SPPS_Elongation_Cycle start Peptide-Resin (Boc-Protected N-Terminus) deprotection Step A: Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, MeOH) deprotection->wash1 neutralization Step B: Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Step C: Coupling (Add this compound in DMF) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 monitor Monitor with Ninhydrin Test coupling->monitor end_node Peptide-Resin (Chain Elongated by one D-Leu residue) wash3->end_node

Caption: Workflow for a single cycle of peptide chain elongation using Boc-SPPS.

Boc_Protection_Strategy strategy Boc/Bzl Protection Strategy N_alpha Nα-Amino Group Protection Boc (tert-Butyloxycarbonyl) Acid-Labile (e.g., TFA) strategy->N_alpha Temporary Side_Chain Side-Chain Protection Benzyl-based (e.g., Bzl) Stable to TFA strategy->Side_Chain Semi-Permanent Cleavage Final Cleavage Strong Acid (e.g., HF) Removes side-chain groups and cleaves from resin

Caption: Orthogonality of the Boc/Bzl protection strategy in peptide synthesis.

Supplier Information

This compound and related reagents are available from various chemical suppliers that specialize in reagents for peptide synthesis and life sciences research. Researchers should verify purity and specifications with their chosen supplier. Known suppliers include:

  • Cayman Chemical

  • Ivy Fine Chemicals

  • Bachem

  • Chem-Impex

  • Sigma-Aldrich (Novabiochem)

  • GlpBio

  • AAPPTEC

  • BOC Sciences

References

Solubility of Boc-D-leu-osu in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Boc-D-Leu-OSu (tert-Butyloxycarbonyl-D-leucine N-hydroxysuccinimide ester), a critical building block in peptide synthesis and pharmaceutical development. Understanding the solubility of this reagent in various organic solvents is paramount for optimizing reaction conditions, ensuring homogeneity, and achieving high yields in synthetic workflows.

Core Concepts in Solubility

The dissolution of a solid solute, such as this compound, in a solvent is a complex process governed by the principle of "like dissolves like." The polarity of the solvent, the polarity of the solute, and the strength of the intermolecular forces between solvent-solvent, solute-solute, and solvent-solute molecules are the primary determinants of solubility. This compound possesses both polar (ester and carbamate groups) and nonpolar (isobutyl side chain and Boc protecting group) regions, leading to a nuanced solubility profile across different organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, data from supplier technical information provides a foundational understanding.

Organic SolventChemical FormulaSolubility (mg/mL)Source
Dimethylformamide (DMF)C₃H₇NO30Cayman Chemical[1]
EthanolC₂H₅OH30Cayman Chemical[1]

Note: The solubility values presented are approximate and can be influenced by factors such as temperature, the crystalline form of the solute, and the purity of both the solute and the solvent.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for determining the solubility of this compound in an organic solvent of interest. The protocol is based on the widely accepted shake-flask method, which is designed to determine the equilibrium solubility.

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Volumetric flasks and pipettes

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

a. Preparation of Saturated Solution: i. Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that the solution reaches saturation. ii. Accurately pipette a known volume of the organic solvent into the vial. iii. Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours to allow the system to reach equilibrium. The extended shaking time ensures that the dissolution process is complete.

b. Sample Collection and Preparation: i. After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid. ii. Allow the vial to stand undisturbed for a short period to let the excess solid settle. iii. Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles. iv. Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates. This step is critical to prevent artificially high solubility readings.

c. Quantification: i. Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. ii. Analyze the filtered supernatant and the standard solutions using a suitable analytical method. HPLC is the preferred method for its specificity and sensitivity. A UV-Vis spectrophotometer can also be used if this compound has a distinct chromophore and there are no interfering substances. iii. Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions. iv. Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve.

3. Data Analysis and Reporting:

The solubility is reported as the concentration of this compound in the saturated solution, typically in mg/mL or mol/L. It is essential to specify the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G start Start prep_vial Prepare Vial with Excess this compound start->prep_vial add_solvent Add Known Volume of Organic Solvent prep_vial->add_solvent equilibrate Equilibrate on Shaker (24-48h at constant T) add_solvent->equilibrate check_solid Visually Confirm Presence of Excess Solid equilibrate->check_solid check_solid->equilibrate No collect_supernatant Collect Supernatant check_solid->collect_supernatant Yes filter_sample Filter through 0.22 µm Syringe Filter collect_supernatant->filter_sample analyze Analyze Samples and Standards (HPLC/UV-Vis) filter_sample->analyze prep_standards Prepare Standard Solutions prep_standards->analyze calculate Calculate Concentration from Calibration Curve analyze->calculate report Report Solubility (mg/mL or mol/L) calculate->report end End report->end

Caption: Workflow for determining the solubility of this compound.

Logical Pathway for Solvent Selection

The choice of solvent in a chemical process involving this compound is critical. The following diagram outlines a logical decision-making process for solvent selection based on solubility and reaction compatibility.

G start Define Reaction Requirements initial_screening Initial Solvent Screening (e.g., DMF, DCM, ACN, THF) start->initial_screening solubility_test Perform Qualitative Solubility Test initial_screening->solubility_test is_soluble Is this compound Soluble? solubility_test->is_soluble select_solvent Select Solvent for Quantitative Testing is_soluble->select_solvent Yes re_screen Select Alternative Solvent is_soluble->re_screen No quant_test Determine Quantitative Solubility select_solvent->quant_test check_compatibility Check Solvent-Reaction Compatibility quant_test->check_compatibility optimize Optimize Reaction Conditions check_compatibility->optimize Compatible check_compatibility->re_screen Incompatible end Final Solvent Selected optimize->end re_screen->solubility_test

Caption: Decision pathway for solvent selection for this compound.

References

Stability and Storage of Boc-D-Leu-OSu: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(tert-Butoxycarbonyl)-D-leucine N-hydroxysuccinimide ester (Boc-D-Leu-OSu). Understanding the chemical stability of this reagent is critical for its effective use in peptide synthesis and other bioconjugation applications, ensuring reproducibility and the integrity of final products. This document outlines the principal degradation pathways, provides guidance on proper storage and handling, and details experimental protocols for stability assessment.

Core Concepts: Chemical Stability

The stability of this compound is primarily influenced by two key functional groups: the N-hydroxysuccinimide (NHS) ester and the tert-butoxycarbonyl (Boc) protecting group. Each is susceptible to degradation under specific conditions.

The primary degradation pathway for this compound is the hydrolysis of the N-hydroxysuccinimide ester. This reaction is highly dependent on the presence of moisture, pH, and temperature. The NHS ester is the reactive moiety responsible for forming stable amide bonds with primary amines; however, it is prone to hydrolysis, which yields the inactive Boc-D-Leucine and N-hydroxysuccinimide. This susceptibility to moisture necessitates storage in a desiccated environment.

The Boc protecting group is generally stable under neutral and basic conditions, making it compatible with the conditions required for the NHS ester coupling reaction. However, it is designed to be labile under acidic conditions. Exposure to strong acids, such as trifluoroacetic acid (TFA), will lead to the removal of the Boc group, exposing the primary amine. Additionally, elevated temperatures can also lead to the thermal degradation of the Boc group.

Recommended Storage and Handling

To maintain the integrity and reactivity of this compound, it is imperative to adhere to strict storage and handling protocols.

Storage Conditions: For long-term storage, this compound should be kept at -20°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). It is crucial to minimize exposure to moisture. For short-term storage, refrigeration at 2-8°C is acceptable, provided the container is well-sealed and desiccated.

Handling: Before use, the container should be allowed to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture onto the cold powder, which would lead to hydrolysis of the NHS ester. Weighing and handling of the reagent should be performed as quickly as possible in a low-humidity environment. For frequent use, it is advisable to aliquot the bulk material into smaller, single-use vials to avoid repeated exposure of the entire stock to ambient conditions.

Quantitative Stability Data

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table summarizes the general stability of N-hydroxysuccinimide esters under various conditions. This information is highly relevant and applicable to this compound.

ConditionApproximate Half-LifeObservations
pH and Temperature in Aqueous Buffer
pH 7.0, 4°CSeveral hoursRelatively stable, suitable for coupling reactions.
pH 7.0, Room Temperature (~25°C)~1-2 hoursHydrolysis rate increases significantly with temperature.
pH 8.0, Room Temperature (~25°C)~10-60 minutesRapid hydrolysis occurs under mildly basic conditions.
pH 8.5, Room Temperature (~25°C)MinutesVery unstable; reactions should be performed quickly.
Solid State
-20°C, Desiccated> 1 yearRecommended long-term storage condition.
2-8°C, DesiccatedMonthsSuitable for short-term storage.
Room Temperature, Exposed to HumidityDays to WeeksSignificant degradation due to hydrolysis.
In Anhydrous Organic Solvents (e.g., DMF, DMSO)
-20°CMonths to YearsStable if the solvent is truly anhydrous.
Room TemperatureDays to WeeksStability is highly dependent on solvent purity.

Degradation Pathways

The primary degradation pathways for this compound involve the hydrolysis of the NHS ester and the cleavage of the Boc protecting group.

Degradation Pathways of this compound Boc_D_Leu_OSu This compound Hydrolysis Hydrolysis (Moisture, High pH) Boc_D_Leu_OSu->Hydrolysis Acidolysis Acidolysis (e.g., TFA) Boc_D_Leu_OSu->Acidolysis Thermolysis Thermolysis (High Temperature) Boc_D_Leu_OSu->Thermolysis Boc_D_Leu_OH Boc-D-Leu-OH Hydrolysis->Boc_D_Leu_OH NHS N-Hydroxysuccinimide Hydrolysis->NHS D_Leu_OSu D-Leu-OSu Acidolysis->D_Leu_OSu CO2 CO2 Acidolysis->CO2 Isobutylene Isobutylene Acidolysis->Isobutylene Thermolysis->D_Leu_OSu Thermolysis->CO2 Thermolysis->Isobutylene

Caption: Major degradation pathways of this compound.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the active compound and the appearance of its degradation products over time.

Objective: To determine the stability of this compound under various conditions (e.g., different pH, temperature, and in the presence of moisture).

Methodology: HPLC Analysis

  • Preparation of Standard Solutions:

    • Prepare a stock solution of high-purity this compound in anhydrous acetonitrile (e.g., 1 mg/mL).

    • Prepare separate stock solutions of potential degradation products, Boc-D-Leu-OH and N-hydroxysuccinimide, in a suitable solvent.

    • Generate a calibration curve for this compound by preparing a series of dilutions from the stock solution.

  • Sample Preparation for Stability Study:

    • For hydrolysis studies, dissolve a known amount of this compound in aqueous buffers of different pH values (e.g., pH 5, 7, and 9).

    • For thermal stability studies, store solid samples of this compound at elevated temperatures (e.g., 40°C, 60°C).

    • For photostability studies, expose solid samples or solutions to a controlled light source.

    • At specified time points, withdraw an aliquot of the sample, quench any reaction if necessary (e.g., by acidification or dilution in a cold, non-reactive solvent), and prepare for HPLC analysis.

  • HPLC Conditions (General Protocol):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the initial time point.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics and calculate the half-life under each condition.

Workflow for this compound Stability Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Standards Prepare Standard Solutions (this compound, Degradants) HPLC HPLC Analysis Prep_Standards->HPLC Prep_Samples Prepare Stability Samples (Varying pH, Temp, etc.) Incubate Incubate Samples Prep_Samples->Incubate Time_Points Collect Aliquots at Defined Time Points Incubate->Time_Points Time_Points->HPLC Data_Processing Data Processing and Quantification HPLC->Data_Processing Kinetics Determine Degradation Kinetics and Half-life Data_Processing->Kinetics

Caption: Experimental workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. By understanding the chemical properties of the NHS ester and the Boc protecting group, and by adhering to the recommended storage and handling guidelines, researchers can ensure the reagent's integrity and performance. The primary degradation pathway is hydrolysis of the NHS ester, which is accelerated by moisture and higher pH. For quantitative stability assessment, a well-defined HPLC method is the recommended approach. This guide provides the foundational knowledge for scientists and professionals to confidently work with this compound.

A Technical Deep Dive: Harnessing Stereochemistry for Enhanced Peptide Therapeutics with Boc-D-Leu-Osu and Boc-L-Leu-Osu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the strategic use of stereochemistry in peptide synthesis, focusing on the comparative applications of Boc-D-Leu-Osu and Boc-L-Leu-Osu. The incorporation of non-natural D-amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to overcome the inherent limitations of their natural L-counterparts, primarily their susceptibility to proteolytic degradation. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and a comparative analysis to inform the rational design of more stable and efficacious peptide-based therapeutics.

Core Principles: The Stereochemical Advantage of D-Amino Acids

Peptides composed exclusively of L-amino acids are readily recognized and cleaved by endogenous proteases, leading to a short in vivo half-life and limited therapeutic efficacy. Proteases exhibit a high degree of stereospecificity, with their active sites evolved to bind and hydrolyze peptide bonds involving L-amino acids. The introduction of a D-amino acid, the non-superimposable mirror image of its L-enantiomer, creates a steric hindrance that prevents the peptide from fitting correctly into the enzyme's active site. This renders the adjacent peptide bonds resistant to cleavage, significantly enhancing the peptide's stability and bioavailability.

Beyond proteolytic resistance, the incorporation of D-amino acids can also profoundly influence a peptide's secondary structure and receptor binding affinity. The altered stereochemistry can induce specific conformational changes, such as the formation of β-turns, which can be critical for biological activity. However, it is crucial to note that D-amino acid substitution can also potentially decrease or abolish receptor binding if the original L-amino acid's stereochemistry was essential for the interaction. Therefore, a careful and strategic approach to D-amino acid substitution is paramount in peptide drug design.

Data Presentation: Comparative Analysis of this compound and Boc-L-Leu-Osu in Peptide Synthesis

While direct head-to-head quantitative data for the coupling efficiency of this compound versus Boc-L-Leu-Osu is not extensively published, the following tables provide a comparative summary based on established principles of solid-phase peptide synthesis (SPPS) and the known behavior of sterically hindered amino acids. The data presented is a qualitative and semi-quantitative representation to guide researchers.

ParameterBoc-L-Leu-OsuThis compoundRationale
Coupling Efficiency High (>99%)Slightly Lower (>98%)D-amino acids can sometimes exhibit slightly slower coupling kinetics due to steric factors, although with modern coupling reagents, this difference is often minimal.
Typical Coupling Time 30 - 60 minutes45 - 90 minutesA slightly longer coupling time may be employed for D-amino acids to ensure complete reaction, especially in challenging sequences.
Double Coupling Requirement InfrequentMay be required for difficult sequencesFor sterically hindered couplings or to ensure maximal yield, a second coupling step may be beneficial when incorporating D-amino acids.
Final Crude Peptide Purity HighHighWith optimized protocols, high purity can be achieved for both. The separation of diastereomeric impurities can be a factor.
Peptide PropertyL-Leucine Containing PeptideD-Leucine Containing PeptideRationale
Proteolytic Stability (e.g., Trypsin Digestion) Low (t½ < 1 hour)High (t½ > 24 hours)Proteases are stereospecific for L-amino acids, making peptides with D-amino acids highly resistant to enzymatic degradation.[1]
Secondary Structure Conformationally flexible or α-helicalCan induce β-turns or alter helical propensityThe stereochemistry of the D-amino acid can introduce specific conformational constraints.
Receptor Binding Affinity Varies (High or Low)Varies (Can be higher, lower, or similar to L-counterpart)The effect on binding affinity is target-dependent and requires empirical determination.
Immunogenicity Potentially higherGenerally lowerD-peptides are less likely to be processed and presented by antigen-presenting cells.

Mandatory Visualization

Logical Relationship: Stereochemistry and Protease Resistance

G Figure 1: Stereochemical Basis of Protease Resistance cluster_L L-Peptide cluster_D D-Peptide L_Peptide L-Amino Acid Residue Protease_L Protease Active Site L_Peptide->Protease_L Specific Binding (Substrate Recognition) Cleavage_L Peptide Bond Cleavage Protease_L->Cleavage_L D_Peptide D-Amino Acid Residue Protease_D Protease Active Site D_Peptide->Protease_D Steric Hindrance (No Binding) No_Cleavage_D Proteolytic Stability Protease_D->No_Cleavage_D

Caption: Stereochemical difference between L- and D-peptides and its impact on protease binding.

Experimental Workflow: From Synthesis to Biological Evaluation

G Figure 2: Workflow for D-Leucine Peptide Synthesis and Evaluation start Peptide Design spps Solid-Phase Peptide Synthesis (this compound) start->spps cleavage Cleavage from Resin (HF or TFMSA) spps->cleavage purification Crude Peptide Purification (RP-HPLC) cleavage->purification characterization Peptide Characterization (Mass Spectrometry, HPLC) purification->characterization stability Proteolytic Stability Assay (Trypsin Digestion) characterization->stability binding Receptor Binding Assay characterization->binding signaling Functional Signaling Assay (e.g., Calcium Flux) binding->signaling end Lead Candidate signaling->end

Caption: A typical workflow for the synthesis and evaluation of a D-leucine containing peptide.

Signaling Pathway: Inhibition of Neurokinin-1 Receptor (NK1R) by a D-Peptide Antagonist

G Figure 3: Inhibition of NK1R Signaling by a D-Peptide Antagonist substance_p Substance P (Agonist) nk1r Neurokinin-1 Receptor (GPCR) substance_p->nk1r Binds and Activates d_peptide D-Peptide Antagonist ([D-Arg1,D-Trp5,7,9,Leu11]SP) d_peptide->nk1r Binds and Inhibits gq Gq Protein Activation nk1r->gq plc Phospholipase C (PLC) Activation gq->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_flux Increased Intracellular Ca2+ ip3_dag->ca_flux erk ERK Phosphorylation ip3_dag->erk proliferation Cell Proliferation & Angiogenesis ca_flux->proliferation erk->proliferation

Caption: Downstream signaling of NK1R and its inhibition by a D-peptide antagonist.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound on a Merrifield resin. The procedure for Boc-L-Leu-Osu is identical.

1. Resin Preparation and First Amino Acid Loading:

  • Swell 1 g of Merrifield resin (1 mmol/g substitution) in 10 mL of dichloromethane (DCM) for 1 hour in a reaction vessel.

  • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in a 2:1 molar ratio in a minimal amount of DMF/water.

  • Add the dissolved cesium salt to the swollen resin and react for 24 hours at 50°C with gentle agitation.

  • Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM (3 x 10 mL each).

  • Dry the resin under vacuum.

2. SPPS Cycle for Amino Acid Coupling:

  • Deprotection:

    • Wash the resin with DCM (3 x 10 mL).

    • Add 10 mL of a 50% solution of trifluoroacetic acid (TFA) in DCM to the resin and agitate for 30 minutes.

    • Filter and wash the resin with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).

  • Neutralization:

    • Add 10 mL of a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin and agitate for 10 minutes. Repeat once.

    • Wash the resin with DCM (5 x 10 mL).

  • Coupling of this compound:

    • Dissolve 3 equivalents of this compound (relative to the initial resin loading) in 5 mL of DMF.

    • Add the solution to the neutralized resin.

    • Agitate the reaction mixture for 60-90 minutes at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another 30 minutes or perform a double coupling.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

3. Cleavage and Deprotection:

  • Dry the peptide-resin under vacuum.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add a scavenger mixture (e.g., anisole).

  • Carefully condense anhydrous hydrogen fluoride (HF) into the reaction vessel at -78°C.

  • Allow the reaction to proceed at 0°C for 1-2 hours with stirring.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide several times with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.

4. Purification and Characterization:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.

Protocol 2: Proteolytic Stability Assay using Trypsin

This protocol describes a method to assess the stability of a D-leucine containing peptide against trypsin digestion compared to its L-leucine counterpart.

1. Reagent Preparation:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the L- and D-leucine containing peptides in 50 mM ammonium bicarbonate buffer (pH 8.0).

  • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of sequencing grade trypsin in 1 mM HCl.

2. Digestion Reaction:

  • In separate microcentrifuge tubes, add 90 µL of each peptide stock solution.

  • Pre-incubate the peptide solutions at 37°C for 5 minutes.

  • Initiate the digestion by adding 10 µL of the trypsin stock solution to each tube (final trypsin-to-peptide ratio of 1:50 w/w).

  • Incubate the reactions at 37°C.

3. Time-Course Sampling and Quenching:

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw a 10 µL aliquot from each reaction tube.

  • Immediately quench the enzymatic reaction by adding the aliquot to a new tube containing 90 µL of 1% TFA.

4. HPLC Analysis:

  • Analyze the quenched samples by RP-HPLC.

  • Use a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Monitor the absorbance at 214 nm or 280 nm.

5. Data Analysis:

  • Quantify the peak area of the intact peptide at each time point.

  • Normalize the peak area at each time point to the peak area at time zero (t=0), which represents 100% intact peptide.

  • Plot the percentage of intact peptide remaining versus time for both the L- and D-leucine containing peptides.

  • Calculate the half-life (t½) of each peptide under these conditions.

Conclusion

The strategic incorporation of D-amino acids, facilitated by reagents such as this compound, is an indispensable tool in modern peptide drug discovery. By conferring resistance to proteolytic degradation, D-amino acid substitution can dramatically improve the pharmacokinetic profile of peptide therapeutics. This technical guide has provided a comprehensive overview of the principles, a comparative analysis, and detailed experimental protocols to empower researchers in the design and synthesis of next-generation peptide drugs with enhanced stability and therapeutic potential. The careful balance between improved stability and retained biological activity remains a key consideration, necessitating empirical validation for each new peptide candidate.

References

The Pivotal Role of the N-hydroxysuccinimide Ester in Boc-D-Leu-OSu: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of N-tert-butyloxycarbonyl-D-leucine N-hydroxysuccinimide ester (Boc-D-Leu-OSu), a critical reagent in modern peptide synthesis and bioconjugation. We will delve into the core functions of its constituent parts, with a particular focus on the indispensable role of the N-hydroxysuccinimide (NHS) ester in facilitating the creation of stable amide bonds. This document will cover the underlying chemical principles, detailed experimental protocols, quantitative data for reaction optimization, and the biological significance of incorporating D-amino acids into peptides.

Core Concepts: Unpacking the Chemistry of this compound

This compound is a derivative of the amino acid D-leucine, strategically modified with two key chemical moieties: the tert-butyloxycarbonyl (Boc) group and the N-hydroxysuccinimide (OSu) ester. Each serves a distinct and vital purpose in chemical synthesis.

  • The Boc Protecting Group: The Boc group is an acid-labile protecting group attached to the α-amino group of D-leucine. Its primary function is to prevent the amine from participating in unwanted side reactions during the peptide bond formation step. This temporary protection is crucial for the stepwise and controlled elongation of a peptide chain.

  • The D-Leucine Residue: The incorporation of a D-amino acid, such as D-leucine, is a strategic choice in peptide and drug design. Peptides containing D-amino acids exhibit enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][2] This increased resistance to proteolysis can significantly extend the in-vivo half-life and bioavailability of peptide-based therapeutics.[1]

  • The N-hydroxysuccinimide (OSu) Ester: The Activating Moiety: The N-hydroxysuccinimide ester is the cornerstone of this reagent's utility. It is formed by the reaction of the carboxylic acid of Boc-D-leucine with N-hydroxysuccinimide. This "activation" transforms the relatively unreactive carboxyl group into a highly reactive electrophile, primed for nucleophilic attack by a primary amine. The NHS ester is a good leaving group, facilitating the efficient formation of a stable amide bond.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Synonyms This compound, (R)-Boc-2-amino-4-methyl-pentanoic acid N-hydoxysuccinimide ester
CAS Number 60111-76-4
Molecular Formula C₁₅H₂₄N₂O₆
Molecular Weight 328.37 g/mol
Appearance White to off-white powder
Melting Point 111 - 112 °C
Purity ≥ 98% (HPLC)
Storage Conditions 0 - 8 °C, desiccated

The Reaction Mechanism: Amide Bond Formation

The fundamental reaction facilitated by the NHS ester is a nucleophilic acyl substitution. The unprotonated primary amine of a target molecule (e.g., the N-terminus of a peptide or a lysine side chain) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.

Caption: Reaction mechanism of this compound with a primary amine.

Quantitative Data: Stability and Reactivity of the NHS Ester

The efficiency of conjugation reactions using this compound is governed by the competition between the desired reaction with the amine (aminolysis) and the undesired hydrolysis of the NHS ester. The rate of hydrolysis is highly dependent on pH and temperature.

Table 1: Stability of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life of Hydrolysis
7.004 - 5 hours
8.04~1 hour
8.6410 minutes

Data compiled from multiple sources.

The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5. A lower pH leads to protonation of the primary amines, reducing their nucleophilicity and slowing down the reaction. A higher pH accelerates the hydrolysis of the NHS ester, reducing the yield of the desired conjugate.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Leucine Containing Peptide

This protocol outlines the manual steps for a single coupling cycle to incorporate a this compound residue into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin) using Boc chemistry.

spsp_workflow start Start: Peptide-Resin (with N-terminal Boc group) deprotection 1. Deprotection (25-50% TFA in DCM) start->deprotection wash1 2. Washing (DCM, IPA, DMF) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DMF) wash1->neutralization wash2 4. Washing (DMF) neutralization->wash2 coupling 5. Coupling (Add this compound in DMF) wash2->coupling monitor Monitor completion (Kaiser Test) coupling->monitor wash3 6. Washing (DMF, DCM) end End: Peptide-Resin + 1 residue (with N-terminal Boc group) wash3->end monitor->coupling Positive monitor->wash3 Negative

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Isopropanol (IPA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% TFA in DCM to the resin. Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution.

  • Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x) to remove residual TFA and byproducts.

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin. Agitate for 2 minutes.

    • Repeat the neutralization step.

  • Washing: Wash the resin with DMF (3x) to remove excess DIEA.

  • Coupling:

    • Dissolve this compound (2-3 equivalents relative to the resin substitution) in DMF.

    • Add the solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature. The pre-activated nature of the OSu ester means no additional coupling reagents are required.

    • Monitor the reaction for completion using the Kaiser test (typically 1-4 hours). A negative Kaiser test (yellow beads) indicates the absence of free primary amines and thus, complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and the N-hydroxysuccinimide byproduct.

  • The peptide-resin is now ready for the next deprotection and coupling cycle.

General Protocol for Bioconjugation to a Protein

This protocol provides a general workflow for labeling a protein with a molecule that has been activated with an NHS ester, such as a derivative of this compound (after deprotection of the Boc group if the N-terminus is the target).

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound derivative

  • Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the NHS ester.

  • NHS Ester Reagent Preparation: Immediately before use, dissolve the this compound derivative in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add a calculated molar excess (typically 10-20 fold) of the NHS ester solution to the protein solution while gently stirring or vortexing. The optimal ratio should be determined empirically for each protein.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. This will react with any remaining NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, non-reacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Application Example: D-Amino Acids in Opioid Receptor Signaling

The incorporation of D-amino acids is a well-established strategy to enhance the therapeutic potential of peptides. A prominent example is in the field of opioid peptides. Enkephalins are endogenous opioid peptides that play a role in pain modulation but have a very short half-life. Synthetic analogs, such as DADLE (Tyr-D-Ala-Gly-Phe-D-Leu), incorporate D-amino acids to increase their stability and potency.[3]

DADLE is an agonist for delta-opioid receptors (DORs), which are G-protein coupled receptors (GPCRs). Activation of DORs by DADLE initiates a signaling cascade that ultimately leads to an analgesic effect.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DADLE DADLE (Tyr-D-Ala-Gly-Phe-D-Leu) DOR Delta-Opioid Receptor (GPCR) DADLE->DOR Binds and Activates Gi Gi Protein DOR->Gi AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits K_channel K⁺ Channel Gi->K_channel Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates NT_release Reduced Neurotransmitter Release PKA->NT_release Downstream Effects Ca_ion Ca²⁺ K_ion K⁺ Ca_ion->NT_release Influx Blocked Neuron_hyper Neuronal Hyperpolarization K_ion->Neuron_hyper Efflux Neuron_hyper->NT_release Analgesia Analgesic Effect NT_release->Analgesia

Caption: Simplified signaling pathway of a D-Leu containing peptide (DADLE).

Activation of the delta-opioid receptor by DADLE leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the inhibition of voltage-gated calcium channels, and the activation of potassium channels.[4] These events collectively result in neuronal hyperpolarization and a reduction in the release of pain-associated neurotransmitters, producing an analgesic effect. The use of this compound is a key step in the synthesis of such stabilized, therapeutically relevant peptides.

Conclusion

The N-hydroxysuccinimide ester functionality of this compound is the cornerstone of its utility as a powerful reagent in peptide synthesis and bioconjugation. By activating the carboxyl group of D-leucine, it provides a highly efficient and reliable method for the formation of stable amide bonds under mild conditions. The strategic incorporation of a D-amino acid offers the significant advantage of enhanced proteolytic stability, a critical attribute for the development of peptide-based therapeutics. A thorough understanding of the principles of NHS ester chemistry, reaction kinetics, and optimized protocols, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

References

Introduction to Boc-protection in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Boc-Protection in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) is a cornerstone technology. The tert-butyloxycarbonyl (Boc) protection strategy, pioneered by R. Bruce Merrifield, represents a foundational and robust method for the chemical synthesis of peptides. This guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations of Boc-SPPS.

Core Principles of Boc Solid-Phase Peptide Synthesis

Boc-SPPS is a cyclical process where a peptide chain is assembled in a stepwise manner while anchored to an insoluble solid support, typically a polystyrene-based resin. The synthesis proceeds from the C-terminus to the N-terminus. The defining characteristic of this strategy is the use of the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid.[1] Side-chain functional groups are protected by more acid-stable groups, often benzyl-based ethers, esters, and carbamates. This principle of differential acid lability is the cornerstone of the Boc/Bzl protection strategy, enabling the selective removal of the Nα-Boc group at each cycle without disturbing the side-chain protecting groups or the linkage to the resin.[2]

The general workflow of each cycle in Boc-SPPS involves the following key steps:

  • Nα-Boc Deprotection: Removal of the Boc group from the N-terminal amino acid of the growing peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA).[1]

  • Neutralization: Neutralization of the resulting N-terminal ammonium salt to the free amine using a hindered organic base, such as diisopropylethylamine (DIEA).[1]

  • Coupling: Formation of a new peptide bond by activating the carboxyl group of the incoming Nα-Boc protected amino acid and reacting it with the free N-terminal amine of the resin-bound peptide.[1]

  • Washing: Thorough washing of the resin to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF).

The Chemistry of Boc-SPPS: A Step-by-Step Look

Resins for Boc-SPPS

The choice of resin is critical as it determines the C-terminal functionality of the peptide (acid or amide) and influences the cleavage conditions.

Resin TypeLinkerC-Terminal FunctionalityCleavage Conditions
Merrifield Resin ChloromethylpolystyreneAcidHF, TFMSA
PAM Resin PhenylacetamidomethylAcidHF (more stable to TFA than Merrifield)
BHA Resin BenzhydrylamineAmideHF
MBHA Resin p-MethylbenzhydrylamineAmideHF (more acid labile than BHA)
  • Merrifield Resin: The classic resin for Boc-SPPS, where the first amino acid is typically attached via its cesium salt to form a benzyl ester linkage.

  • PAM (Phenylacetamidomethyl) Resin: Offers increased stability of the peptide-resin linkage to the repetitive TFA treatments during Nα-Boc deprotection, thus minimizing peptide loss during the synthesis of long chains.

  • BHA (Benzhydrylamine) and MBHA (p-Methylbenzhydrylamine) Resins: Used for the synthesis of peptide amides.

The Boc Protecting Group: Application and Cleavage

The tert-butyloxycarbonyl (Boc) group is introduced to the α-amino group of an amino acid using di-tert-butyl dicarbonate (Boc)₂O. Its removal is achieved by acidolysis.

Nα-Boc Deprotection: The Boc group is typically removed with a 25-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction proceeds via the formation of a stable tert-butyl cation.

G Boc-Peptide-Resin Boc-Peptide-Resin Deprotection Deprotection Boc-Peptide-Resin->Deprotection TFA/DCM TFA/DCM TFA/DCM->Deprotection Protonated_Peptide-Resin Protonated_Peptide-Resin Deprotection->Protonated_Peptide-Resin TFA salt tert-butyl_cation tert-butyl_cation Deprotection->tert-butyl_cation isobutylene_co2 isobutylene_co2 tert-butyl_cation->isobutylene_co2 + CO2

Caption: Nα-Boc Deprotection Mechanism.

The tert-butyl cations generated during deprotection can lead to side reactions, particularly with nucleophilic amino acid side chains like methionine, tryptophan, and cysteine. To prevent these side reactions, scavengers such as dithioethane (DTE) or anisole are often added to the deprotection solution.

Neutralization

After deprotection, the N-terminal amino group exists as a trifluoroacetate salt, which is unreactive in the subsequent coupling step. Therefore, it must be neutralized to the free amine using a hindered base, typically 5-10% diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF). In situ neutralization protocols, where the neutralization and coupling steps are combined, have also been developed to improve efficiency.

Peptide Bond Formation: Coupling

The formation of the peptide bond is the core of the synthesis. This involves the activation of the C-terminal carboxyl group of the incoming Boc-protected amino acid.

Common Coupling Reagents for Boc-SPPS:

Coupling ReagentDescription
DCC/HOBt Dicyclohexylcarbodiimide with 1-Hydroxybenzotriazole. A classic and effective method. The byproduct, dicyclohexylurea (DCU), is insoluble and must be filtered.
HBTU/HATU Benzotriazole-based aminium/uronium salts. Offer faster and more efficient coupling with reduced racemization. Typically used with a base like DIEA.
DIC/HOBt Diisopropylcarbodiimide with 1-Hydroxybenzotriazole. Similar to DCC but the diisopropylurea byproduct is more soluble.

The activated amino acid is then added to the resin-bound peptide with its free N-terminal amine, leading to the formation of a new peptide bond.

G Boc-AA-OH Boc-Amino Acid Activation Activation Boc-AA-OH->Activation Coupling_Reagent e.g., DCC/HOBt Coupling_Reagent->Activation Activated_AA Activated Boc-Amino Acid Activation->Activated_AA Coupling Coupling Activated_AA->Coupling Free_Amine_Peptide-Resin H2N-Peptide-Resin Free_Amine_Peptide-Resin->Coupling Elongated_Peptide-Resin Boc-AA-Peptide-Resin Coupling->Elongated_Peptide-Resin

Caption: Peptide Bond Formation (Coupling).

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, it is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously. In the Boc/Bzl strategy, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

The "Low-High" HF method is a two-step procedure designed to minimize side reactions.

  • Low HF: A mixture of HF, dimethyl sulfide (DMS), and a scavenger (e.g., p-cresol) is used to remove the more labile side-chain protecting groups while the peptide remains attached to the resin.

  • High HF: Neat HF is then used to cleave the peptide from the resin and remove the remaining, more robust side-chain protecting groups.

Experimental Protocols

The following are generalized manual protocols for Boc-SPPS on a 0.1 mmol scale.

Resin Preparation and Swelling
  • Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a 0.5 mmol/g loading) in a fritted reaction vessel.

  • Add dichloromethane (DCM, ~5 mL) and gently agitate for 30 minutes to swell the resin.

  • Drain the solvent.

Boc-SPPS Cycle

(A) Nα-Boc Deprotection

  • Add a solution of 50% TFA in DCM (~5 mL) to the resin.

  • Agitate for 1-2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM (~5 mL).

  • Agitate for 20-30 minutes.

  • Drain the solution.

(B) Washing

  • Wash the resin thoroughly by adding the specified solvent, agitating for 1 minute, and draining.

  • Perform the following washes:

    • DCM (3 x 5 mL)

    • Isopropanol (IPA) (2 x 5 mL)

    • DCM (3 x 5 mL)

(C) Neutralization

  • Add a solution of 10% DIEA in DCM (~5 mL) to the resin.

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step once more.

  • Wash the resin with DCM (3 x 5 mL).

(D) Amino Acid Coupling (DCC/HOBt Activation)

  • In a separate vial, dissolve the Boc-protected amino acid (0.3 mmol, 3 equivalents) and HOBt (0.3 mmol, 3 equivalents) in a minimal amount of DMF.

  • Add DCC (0.3 mmol, 3 equivalents) dissolved in DCM.

  • Allow the activation to proceed for 10-15 minutes at 0°C.

  • Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate.

  • Add the filtered solution to the neutralized resin.

  • Agitate for 2-4 hours at room temperature.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Drain the coupling solution.

(E) Post-Coupling Wash

  • Wash the resin with DCM (3 x 5 mL).

  • Wash with DMF (2 x 5 mL).

  • Wash with DCM (3 x 5 mL).

The cycle (A-E) is repeated for each amino acid in the sequence.

G start Start Cycle deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Washing (DCM, IPA, DCM) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DCM) wash1->neutralization coupling 4. Coupling (Activated Boc-AA) neutralization->coupling wash2 5. Washing (DCM, DMF, DCM) coupling->wash2 end_cycle Next Amino Acid? wash2->end_cycle end_cycle->deprotection Yes cleavage Final Cleavage (e.g., HF) end_cycle->cleavage No end Purification cleavage->end

Caption: Boc-SPPS Experimental Workflow.

Final Cleavage ("Low-High" HF Method)

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus.

(A) Low HF Step

  • Place the dried peptide-resin in the HF reaction vessel.

  • Add a scavenger mixture (e.g., p-cresol and DMS).

  • Cool the vessel in a dry ice/acetone bath.

  • Distill a mixture of HF/DMS (typically 1:3 v/v) into the reaction vessel.

  • Allow the reaction to stir at 0°C for 2-4 hours.

  • Evaporate the HF and DMS under a vacuum.

(B) High HF Step

  • To the resin from the low HF step, add a scavenger such as anisole or p-cresol.

  • Cool the reaction vessel in a dry ice/acetone bath.

  • Distill neat anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1 hour.

  • Evaporate the HF under vacuum.

(C) Work-up

  • The crude peptide is precipitated from the resin by washing with cold diethyl ether.

  • The peptide is then dissolved in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilized.

  • The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Advantages and Disadvantages of Boc-SPPS

While Fmoc-SPPS has become more prevalent due to its milder conditions, Boc-SPPS remains a valuable and sometimes preferred strategy.

Quantitative Comparison of Boc vs. Fmoc Strategy:

FeatureBoc StrategyFmoc Strategy
Nα-Protection Acid-labile (TFA)Base-labile (Piperidine)
Side-Chain Protection Strong acid-labile (HF, TFMSA)Acid-labile (TFA)
Cleavage Cocktail Harsh (e.g., HF/anisole)Mild (e.g., TFA/TIS/H₂O)
Orthogonality PartialFully Orthogonal
Compatibility with PTMs Limited due to harsh cleavageGenerally compatible
Handling Precautions Requires specialized HF-resistant apparatusStandard laboratory glassware

Advantages of Boc-SPPS:

  • Reduced Aggregation: The repeated TFA treatments in Boc-SPPS keep the growing peptide chain protonated, which can help to disrupt inter-chain hydrogen bonding and reduce aggregation, a common problem in the synthesis of long or hydrophobic peptides.

  • Cost-Effective: Boc-protected amino acids are generally less expensive than their Fmoc-protected counterparts.

Disadvantages of Boc-SPPS:

  • Harsh Conditions: The use of strong acids (TFA for deprotection and HF for cleavage) can lead to side reactions and may not be suitable for peptides containing sensitive modifications.

  • Specialized Equipment: The final cleavage step with HF requires a specialized and dedicated apparatus.

  • Less "Green": The use of chlorinated solvents like DCM and the harshness of the reagents make it a less environmentally friendly option compared to Fmoc-SPPS.

Common Side Reactions in Boc-SPPS

  • Diketopiperazine Formation: This can occur after the coupling of the second amino acid, where the deprotected N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly problematic with proline or glycine at the C-terminus.

  • Aspartimide Formation: The side-chain carboxyl group of aspartic acid can form a cyclic imide intermediate, which can lead to racemization or the formation of β-aspartyl peptides.

  • Alkylation of Side Chains: As mentioned, the tert-butyl cation generated during deprotection can alkylate nucleophilic side chains (Trp, Met, Cys).

Conclusion

The Boc-SPPS strategy, while one of the original methods for solid-phase peptide synthesis, remains a powerful and relevant technique in the modern laboratory. Its robustness, cost-effectiveness, and particular utility in the synthesis of long and difficult sequences ensure its continued use in research and drug development. A thorough understanding of its chemical principles, detailed protocols, and potential pitfalls is essential for its successful implementation.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-leucine N-hydroxysuccinimide ester (Boc-D-Leu-OSu) is a widely utilized activated amino acid derivative in peptide synthesis. The incorporation of D-amino acids, such as D-leucine, into peptide sequences is a key strategy in medicinal chemistry to enhance metabolic stability against enzymatic degradation, modulate peptide conformation, and improve pharmacological properties. The N-hydroxysuccinimide (OSu) ester provides a pre-activated carboxyl group, facilitating efficient amide bond formation with a free amino group.

The choice of coupling reagent and reaction conditions is paramount to ensure high coupling efficiency, minimize side reactions such as racemization, and obtain the desired peptide in high purity. These application notes provide a comprehensive overview of recommended coupling reagents for this compound, detailed experimental protocols, and a comparative analysis of their performance.

Recommended Coupling Reagents

While this compound is an activated ester and can, in principle, couple to an amine without an additional coupling reagent, the efficiency of this reaction can be significantly enhanced, and side reactions minimized, by the use of appropriate additives and, in some contexts, coupling reagents. The selection of the optimal coupling strategy depends on factors such as the steric hindrance of the coupling partners, the scale of the synthesis (solution-phase vs. solid-phase), and the desired level of stereochemical purity.

Several classes of reagents are commonly employed in peptide synthesis and can be considered for optimizing the coupling of this compound:

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling reagents.[1][2][3] They are often used in conjunction with additives to suppress racemization.[1][2]

  • Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient and known for rapid coupling reactions with minimal racemization.

  • Aminium/Uronium Salts: Reagents like HBTU, TBTU, and HATU are among the most popular and effective coupling reagents, especially in solid-phase peptide synthesis (SPPS). HATU, in particular, is noted for its high reactivity and ability to minimize racemization. COMU is a newer generation uronium salt that offers high efficiency and improved safety profile.

Data Presentation: Comparative Performance of Coupling Reagents

The following table summarizes the general performance of various coupling reagents and additives relevant for the coupling of Boc-protected amino acids. While specific quantitative data for this compound is not extensively available in the literature, the trends observed for other sterically hindered or racemization-prone amino acids provide valuable guidance.

Coupling Reagent/AdditiveTypical Yield (%)Typical Reaction Time (min)Racemization RiskKey Considerations
None (Direct Coupling) Variable60 - 240Low to ModerateCan be slow and incomplete, especially with hindered amines.
DCC/HOBt ~90-9530 - 120LowByproduct (DCU) is insoluble, making it unsuitable for SPPS.
DIC/HOBt ~90-9530 - 120LowByproduct (DIU) is soluble, suitable for SPPS.
EDC/HOBt ~90-9530 - 120LowWater-soluble byproducts, easy removal in solution-phase.
HBTU/HOBt/Base ~95-9815 - 60Very LowHighly efficient and widely used in SPPS.
HATU/HOAt/Base >9915 - 30Extremely LowOne of the most effective reagents for difficult couplings.
PyBOP/HOBt/Base ~9515 - 60Very LowEfficient and generates less hazardous byproducts than BOP.
COMU/Base >9915 - 30Very LowHighly efficient, safer alternative to benzotriazole-based reagents.

Note: Yields and reaction times are estimates and can vary significantly based on the specific substrates, solvent, temperature, and scale.

Experimental Protocols

The following protocols provide detailed methodologies for the coupling of this compound in both solution-phase and solid-phase synthesis.

Protocol 1: Solution-Phase Coupling of this compound using DIC/HOBt

This protocol is suitable for the synthesis of dipeptides or smaller peptide fragments in solution.

Materials:

  • This compound

  • Amine component (e.g., an amino acid ester hydrochloride)

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography).

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine component (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Neutralization: If the amine component is a hydrochloride salt, add DIPEA or NMM (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of this compound: Add this compound (1.05 equivalents) to the reaction mixture.

  • Initiation of Coupling: Cool the reaction mixture to 0°C in an ice bath. Add DIC (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Filter the reaction mixture to remove any precipitated diisopropylurea (DIU).

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by flash column chromatography on silica gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol describes the coupling of this compound onto a resin-bound peptide with a free N-terminal amine using the Boc/Bzl strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reagents for Boc deprotection (e.g., Trifluoroacetic acid (TFA) in DCM)

  • Reagents for washing (e.g., DMF, DCM, Methanol)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).

  • Neutralization: Neutralize the resin-bound amine salt by washing with a 5-10% solution of DIPEA in DMF (2x for 2 minutes each). Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling:

    • In a separate vessel, pre-activate this compound (3.0 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6.0 equivalents) in anhydrous DMF for 5-10 minutes.

    • Drain the solvent from the resin and add the pre-activated amino acid solution.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test or chloranil test) to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Mandatory Visualizations

Signaling Pathway: Role of Leucine in mTORC1 Activation

Leucine, a branched-chain amino acid, is a key activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The incorporation of D-leucine into peptides can influence their interaction with cellular uptake mechanisms and subsequent metabolic pathways.

mTORC1_Activation cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome cluster_downstream Downstream Effects Leucine_ext Leucine LAT1 LAT1 Transporter Leucine_ext->LAT1 Uptake Sestrin2 Sestrin2 LAT1->Sestrin2 Binds GATOR2 GATOR2 Sestrin2->GATOR2 Releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GDP RagA/B-GDP (Inactive) GATOR1->Rag_GDP GAP activity Rag_GTP RagA/B-GTP (Active) Rag_GDP->Rag_GTP Activation Ragulator Ragulator Rag_GTP->Ragulator Recruitment mTORC1_inactive mTORC1 (Inactive) mTORC1_active mTORC1 (Active) mTORC1_inactive->mTORC1_active Activation Ragulator->mTORC1_inactive Recruits Protein_Synthesis Protein Synthesis mTORC1_active->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1_active->Cell_Growth Promotes

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Workflow: Synthesis and Evaluation of a D-Leucine Containing Antimicrobial Peptide

The incorporation of D-leucine into antimicrobial peptides (AMPs) is a common strategy to increase their resistance to proteolysis, thereby enhancing their therapeutic potential.

AMP_Workflow cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation cluster_result Outcome SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization MIC Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC Hemolysis Hemolytic Assay Characterization->Hemolysis Protease_Stability Protease Stability Assay Characterization->Protease_Stability Mechanism Mechanism of Action Studies (e.g., Membrane Permeabilization) MIC->Mechanism Lead_Candidate Lead Antimicrobial Peptide Candidate Hemolysis->Lead_Candidate Protease_Stability->Lead_Candidate Mechanism->Lead_Candidate

Caption: Workflow for the synthesis and evaluation of a D-leucine containing antimicrobial peptide.

Conclusion

The successful incorporation of this compound into peptide sequences hinges on the careful selection of coupling reagents and optimized reaction conditions. For routine couplings, carbodiimides in the presence of HOBt offer a cost-effective solution, particularly in solution-phase synthesis. For more challenging couplings, especially in solid-phase synthesis, the use of highly efficient onium salt reagents such as HATU or COMU is recommended to ensure high yields and minimize racemization. The provided protocols offer a starting point for developing robust and reproducible methods for the synthesis of D-leucine-containing peptides for various research and drug development applications.

References

Application Notes and Protocols: A Comparative Analysis of Boc-D-leu-osu in Manual versus Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) methodologies utilizing Boc-D-leu-osu. It offers comprehensive experimental protocols, quantitative data analysis, and visual workflows to guide researchers in selecting the optimal synthesis strategy for their specific needs.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the stepwise construction of peptide chains on an insoluble resin support. The choice between manual and automated approaches significantly impacts synthesis efficiency, purity, and throughput. Boc-D-leucine-N-hydroxysuccinimide ester (this compound) is a pre-activated amino acid derivative that facilitates clean and efficient coupling reactions by eliminating the need for in-situ activation, thereby reducing potential side reactions.[1][2] This application note explores the practical considerations and performance differences when incorporating this compound in both manual and automated Boc-SPPS workflows.

Manual vs. Automated Peptide Synthesis: A Comparative Overview

The decision to employ manual or automated peptide synthesis depends on various factors, including the desired scale, complexity of the peptide, and available resources.

ParameterManual Peptide SynthesisAutomated Peptide SynthesisKey Considerations
Flexibility & Optimization High. Allows for real-time adjustments, extended coupling times, and the use of specialized reagents for challenging couplings.[3][4]Moderate to High. Modern synthesizers offer protocol flexibility, but on-the-fly modifications can be less straightforward.[4]Manual synthesis is ideal for troubleshooting and optimizing the incorporation of unique residues.
Throughput Low. Best suited for single or a small number of peptide syntheses.High. Capable of parallel synthesis of multiple peptides, significantly increasing throughput.Automated systems excel in high-throughput screening and large-scale production.
Reproducibility Operator-dependent. Can be variable due to human factors.High. Automated liquid handling and reaction control ensure high run-to-run consistency.Automation minimizes human error, leading to more reliable and valid results.
Synthesis Time Significantly longer; can take days to weeks for complex peptides.Dramatically shorter; tasks can be completed in hours to days.Automated systems significantly accelerate research and production timelines.
Purity & Yield Highly dependent on operator skill; prone to human error.Generally higher and more consistent due to precise control over reaction conditions.Automated systems can minimize side reactions and improve product purity.
Labor & Cost Lower initial equipment cost, but higher labor costs and time investment.Higher initial investment in instrumentation, but lower long-term labor costs.The cost-effectiveness of automation becomes more apparent in large-scale production.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound using Boc-based solid-phase peptide synthesis.

Manual Boc-SPPS Protocol

This protocol outlines the manual steps for incorporating this compound into a growing peptide chain on a solid support, such as Merrifield or PAM resin.

Materials:

  • Boc-protected amino acid-loaded resin

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Isopropanol (IPA)

  • Anhydrous diethyl ether

  • Scavengers (e.g., anisole, p-cresol)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for approximately 20-25 minutes with agitation to remove the Boc protecting group.

    • Wash the peptide-resin thoroughly with DCM, followed by IPA, and then DCM again to remove residual TFA and byproducts.

  • Neutralization:

    • Neutralize the N-terminal TFA salt to the free amine by washing the resin twice with a solution of 10% DIEA in DCM for 10 minutes each time.

    • Wash the resin thoroughly with DCM and then DMF to remove excess base.

  • Coupling of this compound:

    • Dissolve 2-3 equivalents of this compound in DMF.

    • Add the solution to the neutralized peptide-resin.

    • Allow the reaction to proceed for 2-4 hours. The Osu ester is highly reactive and does not require an additional activating agent.

    • Monitor the reaction completion using a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF and DCM to remove unreacted amino acid and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling cycle, perform a terminal Boc deprotection.

    • Dry the peptide-resin under high vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF or TFMSA with appropriate scavengers.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide with cold, anhydrous diethyl ether and wash several times.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Automated Boc-SPPS Protocol

This protocol outlines a typical cycle for an automated peptide synthesizer for the incorporation of this compound.

System Setup:

  • Load the appropriate resins, Boc-protected amino acids (including this compound), and reagents onto the synthesizer.

  • Program the synthesis protocol with specific reaction times, wash cycles, and reagent delivery volumes.

Automated Synthesis Cycle:

StepReagent/SolventTimeRepeatsPurpose
1. Deprotection50% TFA in DCM1-2 min (pre-wash)1Removes the Nα-Boc group from the preceding amino acid.
50% TFA in DCM20-30 min1
2. WashingDCM1 min3-5Removes residual TFA and the cleaved Boc group.
3. Neutralization10% DIEA in DCM2 min2Neutralizes the protonated N-terminus.
4. WashingDCM1 min3-5Removes excess base.
5. CouplingThis compound in DMF60-120 min1The activated amino acid is delivered to the reaction vessel. Coupling time may need optimization.
6. WashingDMF1 min3Removes unreacted amino acid and byproducts.
DCM1 min3Prepares the resin for the next cycle.

Post-Synthesis Processing: Once the automated synthesis is complete, the resin-bound peptide is manually removed from the instrument for cleavage, deprotection, and purification as described in steps 7 and 8 of the manual protocol.

Visualizing the Workflow and Chemical Pathways

The following diagrams illustrate the key workflows and chemical transformations in Boc-SPPS.

Boc_SPPS_Workflow start Start: Boc-AA-Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (10% DIEA/DCM) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling Coupling: This compound in DMF wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 cycle Repeat Cycle for next AA wash3->cycle cycle->deprotection Yes final_deprotection Final Boc Deprotection cycle->final_deprotection No cleavage Cleavage from Resin (HF or TFMSA) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: General workflow for a single cycle of Boc-SPPS.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products R_Peptide_Boc R-NH-Boc arrow -> TFA + TFA R_Peptide_Amine R-NH3+TFA- plus + Isobutylene Isobutylene plus2 + CO2 CO2

Caption: Acid-catalyzed removal of the Boc protecting group.

Conclusion

Both manual and automated peptide synthesis offer distinct advantages for the incorporation of this compound. Manual synthesis provides unparalleled flexibility for optimization and is well-suited for small-scale or complex syntheses. In contrast, automated synthesis excels in terms of speed, reproducibility, and throughput, making it the preferred method for high-volume and routine peptide production. The use of pre-activated this compound simplifies the coupling step in both methodologies, contributing to cleaner reactions and potentially higher purity of the crude peptide. The choice between these methods should be guided by the specific research goals, scale of synthesis, and available resources. By understanding the protocols and comparative performance metrics presented, researchers can make an informed decision to achieve their desired peptide synthesis outcomes.

References

Application Notes and Protocols for Boc-D-leu-osu in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic potential. D-amino acids can significantly increase peptide stability against enzymatic degradation, modulate receptor binding affinity, and improve overall pharmacokinetic profiles. Nα-Boc-D-Leucine-N-hydroxysuccinimide ester (Boc-D-leu-osu) is a key building block for introducing D-leucine into peptide sequences using solid-phase peptide synthesis (SPPS). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive peptides, with a focus on antimicrobial and neuroactive peptides.

Applications of this compound in Bioactive Peptide Synthesis

The introduction of D-leucine via this compound can confer significant advantages to bioactive peptides, as demonstrated in the following examples.

Enhancement of Antimicrobial and Anticancer Activity in Brevinin-1 Peptides

Brevinins are a family of antimicrobial peptides (AMPs) isolated from frog skin, known for their broad-spectrum activity but often limited by their cytotoxicity. A study on a brevinin peptide, brevinin-1OS (B1OS), demonstrated that the strategic incorporation of a D-leucine residue at the second position (B1OS-D-L) led to a remarkable enhancement of its therapeutic index.

The synthesis of B1OS-D-L, incorporating D-leucine, resulted in a peptide with approximately ten times stronger antibacterial and anticancer activities compared to the parent peptide.[1][2] Specifically, the D-leucine modified peptide showed significantly improved activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Furthermore, B1OS-D-L exhibited a rapid cytotoxic effect on lung cancer cells while displaying low hemolytic activity, indicating a favorable safety profile.[1] The incorporation of D-leucine is thought to modulate the peptide's overall hydrophobicity and helicity, contributing to its enhanced bioactivity.

Development of Neuroprotective Peptides

D-leucine containing peptides have also been identified as promising neuroprotective agents. For instance, novel linear peptides containing D-leucine, named whitmantides, were isolated from the leech Whitmania pigra. These peptides demonstrated neuroprotective activities against oxygen-glucose deprivation/reperfusion injury in Neuro-2a cells. A key advantage of these D-amino acid-containing peptides is their resistance to protease degradation, which is a critical attribute for potential therapeutic agents targeting the central nervous system. The synthesis of analogs of such neuroprotective peptides can be readily achieved using this compound in SPPS.

Synthesis of Conotoxins and their Analogs

Conotoxins are a diverse family of small, disulfide-rich peptides found in the venom of marine cone snails. They are potent and selective ligands for a wide range of ion channels and receptors, making them valuable pharmacological tools and drug leads. The introduction of D-amino acids, including D-leucine, into conotoxin sequences can enhance their stability and modify their activity. This compound is a valuable reagent for the synthesis of conotoxin analogs with improved therapeutic properties.

Quantitative Data Summary

The following table summarizes the enhanced antimicrobial activity of the D-leucine containing peptide, B1OS-D-L, compared to the parent peptide B1OS and its L-leucine counterpart B1OS-L.

PeptideTarget OrganismMIC (μM)MBC (μM)HC50 (μM)
B1OS S. aureus3264>128
MRSA3264>128
E. faecalis3264>128
E. coli128128>128
B1OS-L S. aureus4829.92
MRSA4829.92
E. faecalis4829.92
E. coli81629.92
B1OS-D-L S. aureus4874.5
MRSA4874.5
E. faecalis4874.5
E. coli81674.5

Data sourced from a study on brevinin-1OS peptides. MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; HC50: 50% Hemolytic Concentration.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of a D-leucine containing peptide using this compound in manual solid-phase peptide synthesis (SPPS).

General Boc-SPPS Workflow

G Resin_Swelling 1. Resin Swelling Boc_Deprotection 2. Nα-Boc Deprotection (TFA in DCM) Resin_Swelling->Boc_Deprotection Neutralization 3. Neutralization (DIEA in DMF) Boc_Deprotection->Neutralization Coupling 4. Coupling of This compound Neutralization->Coupling Washing 5. Washing Coupling->Washing Repeat Repeat Steps 2-5 for each amino acid Washing->Repeat Next amino acid Final_Deprotection 6. Final Deprotection & Cleavage (HF) Washing->Final_Deprotection Final amino acid Repeat->Boc_Deprotection Purification 7. Purification (RP-HPLC) Final_Deprotection->Purification

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Protocol 1: Solid-Phase Synthesis of a D-Leucine Containing Peptide

This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale using a Merrifield resin.

1. Resin Preparation:

  • Swell 200 mg of Merrifield resin (0.5 mmol/g substitution) in dichloromethane (DCM, 5 mL) for 1 hour in a reaction vessel.

  • Wash the resin with DCM (3 x 5 mL).

2. First Amino Acid Attachment (if not pre-loaded):

  • Follow standard protocols for attaching the first Boc-protected amino acid to the Merrifield resin (e.g., cesium salt method).

3. Nα-Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v, 5 mL) for 2 minutes.

  • Drain the solution.

  • Treat again with 50% TFA in DCM (5 mL) for 20 minutes.

  • Wash the resin with DCM (3 x 5 mL), isopropanol (2 x 5 mL), and N,N-dimethylformamide (DMF, 3 x 5 mL).

4. Neutralization:

  • Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (v/v, 5 mL) for 5 minutes.

  • Repeat the neutralization step.

  • Wash the resin with DMF (5 x 5 mL).

5. Coupling of this compound:

  • Dissolve this compound (3 equivalents, 0.3 mmol, 99 mg) in DMF (2 mL).

  • Add the solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test (should be negative). If the reaction is incomplete, extend the coupling time or perform a double coupling.

6. Washing:

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

7. Chain Elongation:

  • Repeat steps 3-6 for each subsequent amino acid to be added to the peptide chain.

8. Final Cleavage and Deprotection:

  • After the final coupling and washing, dry the peptide-resin under vacuum.

  • Perform the final cleavage from the resin and removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole). (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).

  • Precipitate the crude peptide in cold diethyl ether.

9. Purification:

  • Dissolve the crude peptide in a suitable aqueous buffer.

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry.

Hypothesized Signaling Pathway for D-Leucine Containing Antimicrobial Peptides

The enhanced activity of D-leucine containing AMPs like B1OS-D-L is likely due to their interaction with and disruption of the bacterial cell membrane, which can trigger downstream signaling events leading to cell death.

G Peptide This compound derived Antimicrobial Peptide Membrane Bacterial Cell Membrane Peptide->Membrane Initial Electrostatic Interaction Disruption Membrane Disruption (Pore Formation) Membrane->Disruption Hydrophobic Insertion Ion_Flux Ion Flux Imbalance Disruption->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization Metabolic_Inhibition Inhibition of Cellular Processes (e.g., Respiration, ATP Synthesis) Depolarization->Metabolic_Inhibition Cell_Death Bacterial Cell Death Metabolic_Inhibition->Cell_Death

Caption: Hypothesized mechanism of action for a D-leucine containing AMP.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of bioactive peptides with enhanced therapeutic properties. The incorporation of D-leucine can significantly improve the stability, efficacy, and safety profile of peptides, making it a key strategy in modern drug discovery and development. The protocols and data presented herein provide a foundation for the successful application of this compound in the synthesis of novel peptide-based therapeutics.

References

Application Notes: The Use of Boc-D-Leu-OSu in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthesis of peptide libraries is a cornerstone of modern drug discovery and biological research, enabling the high-throughput screening of millions of compounds to identify novel ligands, inhibitors, or substrates. The "one-bead-one-compound" (OBOC) combinatorial library method is a powerful technique for this purpose, where each bead in a solid-phase synthesis resin displays a unique peptide sequence.[1][2] The incorporation of non-natural amino acids, such as D-amino acids, is a key strategy for enhancing the proteolytic stability and modulating the conformational properties of peptide-based therapeutics.

Boc-D-Leu-OSu, or Boc-D-leucine N-hydroxysuccinimide ester, is a highly valuable building block for constructing such libraries. It combines three critical features:

  • Boc (tert-butyloxycarbonyl) protecting group: A robust, acid-labile protecting group for the Nα-amino group, fundamental to the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[3][]

  • D-leucine core: The D-enantiomer of leucine, which imparts resistance to enzymatic degradation, potentially increasing the in-vivo half-life of the final peptide.

  • Osu (N-hydroxysuccinimide) ester: A pre-activated carboxyl group that facilitates a clean, efficient, and rapid coupling reaction without the need for additional in-situ coupling reagents, thereby reducing potential side reactions.[5]

These application notes provide detailed protocols and data for the effective incorporation of this compound into peptide libraries using Boc-chemistry SPPS.

Data Presentation

Quantitative data for the use of this compound is summarized below. The pre-activated nature of the OSu ester leads to highly efficient and predictable coupling outcomes.

Table 1: Physicochemical Properties of this compound

Parameter Value Source
Synonyms Boc-D-leucine N-hydroxysuccinimide ester
Molecular Formula C₁₅H₂₄N₂O₆
Molecular Weight 328.37 g/mol
Appearance White to off-white powder
Purity ≥ 99% (HPLC)

| Storage Conditions | 0 - 8 °C | |

Table 2: Typical Parameters for this compound Coupling in Solid-Phase Peptide Synthesis

Parameter Recommended Value Notes
Equivalents vs. Resin Substitution 2 - 3 Ensures the reaction goes to completion.
Solvent DMF (N,N-Dimethylformamide) High-purity, anhydrous grade is essential.
Reaction Time 2 - 4 hours Can be monitored with a ninhydrin test for the absence of free primary amines.
Coupling Temperature Room Temperature
Expected Coupling Efficiency >99% The highly reactive OSu ester promotes efficient coupling.

| Activation Reagent | None required | The OSu ester is pre-activated, simplifying the workflow and minimizing side reactions. |

Logical & Experimental Workflows

Visualizations of the chemical strategy and synthesis processes provide a clear overview for researchers.

A Boc-Protected N-Terminus F Foundation for Boc-SPPS Strategy A->F Enables B D-Leucine Core D Enhanced Proteolytic Stability B->D Provides C OSu-Activated C-Terminus E Efficient & Clean Coupling in SPPS C->E Facilitates

Caption: Logical diagram of this compound's functional components.

G cluster_cycle Boc-SPPS Cycle node_deprotect Step B: Nα-Boc Deprotection (50% TFA in DCM) node_wash_n Wash (DCM/MeOH) node_deprotect->node_wash_n node_neutralize Step C: Neutralization (10% DIEA in DCM) node_wash_c Wash (DMF) node_neutralize->node_wash_c node_couple Step D: Amino Acid Coupling (e.g., this compound in DMF) node_monitor Monitor Reaction (Ninhydrin Test) node_couple->node_monitor node_wash_d Wash (DCM) node_wash_n->node_neutralize node_wash_c->node_couple node_monitor->node_deprotect Next Cycle node_end Elongated Peptide-Resin node_monitor->node_end Final Cycle node_start Start: Peptide-Resin node_start->node_deprotect

Caption: The iterative workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

cluster_1 Cycle 1 cluster_2 Cycle 2 pool0 Resin Beads split1 Split Resin into 3 Portions pool0->split1 c1a Couple AA1 (e.g., Boc-Ala-OH) split1->c1a c1b Couple AA2 (e.g., Boc-Gly-OH) split1->c1b c1c Couple AA3 (e.g., Boc-Phe-OH) split1->c1c pool1 Pool all resin c1a->pool1 c1b->pool1 c1c->pool1 split2 Split Resin into 3 Portions pool1->split2 c2a Couple AA4 (this compound) split2->c2a c2b Couple AA5 (e.g., Boc-Val-OH) split2->c2b c2c Couple AA6 (e.g., Boc-Pro-OH) split2->c2c pool2 Pool all resin c2a->pool2 c2b->pool2 c2c->pool2 end Library of 9 Dipeptides (One-Bead-One-Compound) pool2->end

Caption: Workflow for "Split-and-Pool" synthesis to generate an OBOC library.

Experimental Protocols

The following protocols outline the procedure for incorporating this compound into a peptide sequence on a solid support as part of a library synthesis. These methods are based on the robust Boc/Bzl strategy for SPPS.

Materials and Reagents:

  • Resin: Merrifield or PAM resin (100-200 mesh, 0.5-1.0 mmol/g substitution).

  • This compound and other required Boc-protected amino acids.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA), Methanol (MeOH) - all peptide synthesis grade.

  • Reagents: Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA).

  • Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole, p-cresol). WARNING: HF and TFMSA are extremely corrosive and toxic. Handle only in a specialized, acid-resistant fume hood with appropriate personal protective equipment.

Protocol 1: Standard Boc-SPPS Cycle for Peptide Elongation

This protocol describes a single cycle of amino acid addition.

  • Resin Swelling: Swell the peptide-resin in DCM for 1-2 hours in a reaction vessel.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain and treat again with 50% TFA in DCM for 20-25 minutes with agitation to fully remove the Boc group.

    • Wash the resin thoroughly to remove residual TFA: DCM (3x), IPA (2x), DCM (3x).

  • Neutralization:

    • Neutralize the N-terminal TFA salt by washing the resin twice with a solution of 10% DIEA in DCM for 10 minutes each time.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.

  • Coupling of this compound:

    • Dissolve 2-3 equivalents of this compound in DMF.

    • Add the solution to the neutralized peptide-resin and agitate for 2-4 hours at room temperature. The OSu ester is highly reactive and does not require an additional activating agent.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates complete coupling.

    • If the test is positive, the coupling step can be repeated.

    • Once coupling is complete, wash the resin with DMF (3x) and DCM (3x) to prepare it for the next cycle.

Protocol 2: Split-and-Pool Synthesis for Library Generation

This protocol utilizes the SPPS cycle to build combinatorial diversity.

  • Initial Setup: Place the starting resin in a single reaction vessel. Perform the first amino acid coupling if a common C-terminal residue is desired.

  • Split: Divide the resin into equal portions, one for each amino acid to be added at the current position.

  • Couple: In separate reaction vessels, couple a different amino acid to each resin portion using the coupling protocol (Protocol 1, Step 4). For example, couple this compound to one portion, Boc-Ala-OH (with an activator like DIC/HOBt) to another, and so on.

  • Pool: After confirming complete coupling in all vessels, combine all resin portions back into a single vessel and mix thoroughly.

  • Repeat: Repeat the "Split-Couple-Pool" process for each subsequent position in the peptide library to generate exponential diversity.

  • Final Deprotection: After the final coupling cycle, perform the Nα-Boc deprotection (Protocol 1, Step 2) on the entire library.

Protocol 3: Final Cleavage and Peptide Release

This protocol releases the synthesized peptides from the solid support.

  • Preparation: Wash the final peptide-resin library thoroughly with DCM and dry it under a vacuum.

  • HF Cleavage:

    • Transfer the dried resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 10% anisole) at a ratio of 10 mL per gram of resin.

    • Stir the reaction mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a vacuum.

  • Peptide Precipitation and Washing:

    • Suspend the resin and cleaved peptide mixture in cold, anhydrous diethyl ether to precipitate the peptides and wash away scavengers.

    • Repeat the ether wash 3-5 times.

  • Extraction and Lyophilization:

    • Extract the peptide library from the resin using a suitable solvent (e.g., 10-20% aqueous acetic acid).

    • Filter to remove the resin beads.

    • Freeze the aqueous solution and lyophilize to obtain the crude peptide library as a powder, ready for screening or purification.

References

Application Notes and Protocols: Boc-D-leu-osu in Peptide-Based Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of peptide-based therapeutics offers high specificity and potency but is often hampered by the inherent instability of peptides in vivo. A primary challenge is their rapid degradation by endogenous proteases, which significantly shortens their circulatory half-life and reduces bioavailability.[1] A powerful strategy to overcome this limitation is the incorporation of non-natural D-amino acids into the peptide sequence.[2][3] Proteases are stereospecific enzymes that primarily recognize and cleave peptide bonds involving L-amino acids.[1] The introduction of a D-amino acid, the mirror image of its natural counterpart, confers resistance to this enzymatic degradation.[4]

Boc-D-leu-osu, or N-α-(tert-butyloxycarbonyl)-D-leucine N-hydroxysuccinimide ester, is a specialized chemical building block designed for this purpose. It combines three key features essential for modern peptide synthesis:

  • D-Leucine Core: Incorporating D-leucine enhances the peptide's stability against proteolysis, prolonging its therapeutic window. D-amino acid substitution can also modulate receptor binding affinity and improve selectivity.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection for the α-amino group. It is a cornerstone of the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS), allowing for stepwise peptide chain elongation.

  • OSu Activated Ester: The N-hydroxysuccinimide (OSu) ester pre-activates the carboxylic acid group. This allows for a direct, efficient coupling reaction with the free N-terminus of the growing peptide chain without the need for in-situ coupling reagents, thereby simplifying the synthesis process and minimizing potential side reactions.

These attributes make this compound a valuable reagent for synthesizing stable peptide analogues for various therapeutic applications, including the development of enzyme inhibitors, receptor antagonists, and novel antimicrobial agents.

cluster_0 Standard L-Peptide cluster_1 Stabilized D-Peptide L_Peptide L-Peptide Drug Protease Protease Enzyme L_Peptide->Protease Susceptible Degradation Rapid Degradation Protease->Degradation Leads to D_Peptide D-Peptide Drug (contains D-Leu) Protease_2 Protease Enzyme D_Peptide->Protease_2 Resistant Stability Enhanced Stability & Half-Life D_Peptide->Stability

Caption: Advantage of D-amino acid incorporation for peptide stability.

Data Presentation

The efficiency of peptide synthesis is paramount. The choice of synthesis strategy and coupling reagents directly impacts the final yield and purity of the target peptide.

Table 1: Comparative Yields of First Amino Acid Attachment

This table illustrates the superior efficiency of the Boc-strategy for anchoring the first amino acid to a resin compared to the Fmoc-strategy.

Amino Acid DerivativeResin TypeEquivalents (AA:Resin)Time (h)Attachment Yield (%)
Boc-Leu-O-Cs+ Merrifield1.23187.3
Boc-Gly-O-Cs+ Merrifield1.23189.1
Boc-Phe-O-Cs+ Merrifield1.23189.6
Fmoc-Leu-OHWang3.04844.2
Fmoc-Gly-OHWang3.04830.4
Fmoc-Phe-OHWang3.04856.2

Data adapted from a comparative study on attachment yields. The use of a pre-activated salt in the Boc strategy results in significantly higher yields.

Table 2: Coupling Reagent Efficiency for Difficult Couplings

For sterically hindered amino acids, the choice of coupling reagent is critical. Pre-activated esters like this compound bypass the need for these reagents, but this table provides context on the reactivity required for challenging steps.

Coupling ReagentRelative EfficiencyUse Case RecommendationPotential Drawback
HATU/HCTU Very HighFirst-line choice for difficult/hindered couplings.High cost.
PyBOP/PyBrOP HighEffective for many N-methylated and hindered amino acids.Can be less effective than HATU for extreme cases.
DIC/HOBt MediumStandard for non-hindered couplings.Low efficiency for sterically hindered residues.
Pre-activated OSu Ester HighBypasses need for in-situ reagents, clean reaction.Fixed reactivity, may require longer coupling times.

Experimental Protocols

Protocol 1: Incorporation of this compound via Boc-SPPS

This protocol outlines the manual solid-phase synthesis cycle for incorporating a this compound residue into a growing peptide chain.

Materials and Reagents:

  • Peptide synthesis vessel

  • N-α-Boc protected amino acid-loaded resin (e.g., PAM or Merrifield resin)

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Nitrogen gas for agitation

  • Cold diethyl ether for precipitation

  • Anhydrous Hydrogen Fluoride (HF) and specialized cleavage apparatus

  • Scavengers (e.g., p-cresol, p-thiocresol)

start Start with Peptide-Resin deprotection Step 1: Deprotection (Boc Removal) 50% TFA in DCM, 25 min start->deprotection wash1 Step 2: Washing DCM, MeOH deprotection->wash1 neutralization Step 3: Neutralization 10% DIEA in DCM, 10 min wash1->neutralization coupling Step 4: Coupling Add this compound in DMF, 1-2 hours neutralization->coupling wash2 Step 5: Final Wash DMF, DCM coupling->wash2 end Ready for Next Cycle wash2->end end->deprotection Repeat Cycle

Caption: Standard workflow for a Boc-SPPS cycle.

Procedure:

  • Resin Preparation: Swell the N-terminal Boc-protected peptide-resin in DCM for 30 minutes in the reaction vessel. Drain the solvent.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for 20-25 minutes to ensure complete removal of the Boc group.

    • Wash the peptide-resin thoroughly with DCM (3x), Methanol (2x), and DCM (3x) to remove residual TFA.

  • Neutralization:

    • Neutralize the N-terminal TFA salt by washing the resin twice with a solution of 10% DIEA in DCM for 10 minutes each time. This generates the free amine required for coupling.

    • Wash the resin with DCM (3x) to remove excess DIEA.

  • Coupling of this compound:

    • Dissolve 2-3 equivalents of this compound (relative to resin substitution) in DMF.

    • Add the solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The pre-activated Osu ester facilitates the reaction without additional coupling reagents.

    • Monitor reaction completion with a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), the coupling should be repeated.

  • Final Wash: After complete coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle.

  • Final Cleavage and Deprotection (Post-Synthesis):

    • WARNING: This procedure involves anhydrous HF, which is extremely corrosive and toxic. It must be performed in a specialized, acid-resistant fume hood with appropriate personal protective equipment.

    • Place the dried, fully synthesized peptide-resin in the HF cleavage apparatus.

    • Add appropriate scavengers (e.g., p-cresol) to protect sensitive residues.

    • Cool the vessel and condense liquid HF into it.

    • Allow the reaction to proceed at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Carefully evaporate the HF under vacuum.

    • Precipitate the crude peptide by washing the resin with cold diethyl ether. Collect the peptide via filtration and dry under vacuum. The peptide can then be purified using HPLC.

Protocol 2: Conjugation of a Peptide to a Carrier Protein

This protocol describes a general method for conjugating a peptide containing a terminal amine (generated after synthesis and deprotection) to a carrier protein using an amine-reactive crosslinker.

Materials and Reagents:

  • Purified, deprotected peptide with a free N-terminal D-leucine.

  • Carrier protein (e.g., BSA, KLH).

  • Amine-reactive crosslinker (e.g., BS3, a water-soluble NHS-ester crosslinker).

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Quenching Buffer: 1M Tris-HCl, pH 8.0.

  • Dialysis or size-exclusion chromatography equipment for purification.

Procedure:

  • Protein Preparation: Dissolve the carrier protein in conjugation buffer to a concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Peptide Preparation: Dissolve the purified peptide in the conjugation buffer.

  • Crosslinker Activation: Dissolve the BS3 crosslinker in the conjugation buffer immediately before use.

  • Conjugation Reaction:

    • Add the peptide and the crosslinker solution to the carrier protein solution. A typical molar ratio is 20-50 fold molar excess of peptide and 10-20 fold molar excess of crosslinker to the protein.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50 mM Tris. Incubate for 15 minutes to quench any unreacted crosslinker.

  • Purification: Remove excess peptide and unreacted crosslinker by dialysis against PBS or by using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Characterization: Confirm successful conjugation using techniques such as SDS-PAGE (to observe a shift in the protein's molecular weight) and MALDI-TOF mass spectrometry.

Application in Signaling Pathway Modulation

A key application for peptides stabilized with D-amino acids is the development of inhibitors for protein-protein interactions (PPIs) that drive disease. For example, the mTORC1 signaling pathway, which is often hyperactivated in cancer, is regulated by interactions involving leucine. A D-leucine-containing peptide could be designed to mimic a natural binding partner, but with enhanced stability, leading to prolonged and more effective inhibition of the oncogenic pathway.

cluster_0 Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Complex Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Proliferation & Growth S6K->Proliferation eIF4E->Proliferation Represses (when active) Peptide D-Leu Peptide Inhibitor Peptide->mTORC1 Blocks Activation

Caption: Inhibition of the mTORC1 cancer signaling pathway by a D-peptide.

References

Application Notes and Protocols for Bioconjugation using Boc-D-leu-osu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-leu-osu, or Boc-D-leucine N-hydroxysuccinimide ester, is a valuable reagent in the field of bioconjugation. Its application is primarily centered on the modification of proteins and other biomolecules through the formation of stable amide bonds. The N-hydroxysuccinimide (NHS) ester moiety provides reactivity towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, while the tert-butyloxycarbonyl (Boc) protecting group offers a stable handle for subsequent synthetic steps or can be removed under acidic conditions if a free amine is desired post-conjugation.

These application notes provide a detailed overview of the techniques and protocols for utilizing this compound in bioconjugation, with a focus on protein labeling and modification. The information is intended to guide researchers in designing and executing experiments for applications ranging from basic research to drug development, including the synthesis of antibody-drug conjugates (ADCs).

Principle of Bioconjugation with this compound

The core of the bioconjugation technique involving this compound is the reaction of its NHS ester with a primary amine on a target biomolecule. This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a slightly alkaline buffer to ensure the primary amines are deprotonated and thus nucleophilic.

The Boc protecting group on the D-leucine remains intact during the conjugation reaction, providing a hydrophobic character to the conjugated moiety. This can be advantageous for applications where altered solubility or aggregation properties are desired. Alternatively, the Boc group can be removed post-conjugation using acidic conditions, such as with trifluoroacetic acid (TFA), to expose a primary amine for further modifications.

Applications

This compound is a versatile tool with several applications in bioconjugation and drug development:

  • Protein Labeling and Modification: Introduction of a Boc-protected D-leucine onto a protein surface can be used to study protein-protein interactions, modify protein solubility, or serve as a tethering point for other molecules.

  • Drug Development: In the synthesis of peptide-based therapeutics and antibody-drug conjugates (ADCs), this compound can be used to attach small molecule drugs or linkers to a carrier protein or antibody.[][]

  • Peptide Synthesis: While primarily used in bioconjugation, the principles of Boc chemistry are central to solid-phase peptide synthesis (SPPS), where it serves as a protected amino acid building block.[3][][5]

Quantitative Data Summary

The efficiency of bioconjugation with this compound is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following table summarizes typical experimental parameters for NHS ester-based bioconjugation reactions, which are applicable to this compound.

ParameterRecommended RangeNotes
pH 7.2 - 8.5Higher pH increases the reactivity of primary amines but also accelerates the hydrolysis of the NHS ester. A compromise is often necessary.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to slow down the hydrolysis of the NHS ester and minimize protein degradation.
Reaction Time 30 minutes - 4 hoursThe optimal time depends on the reactivity of the protein and the desired degree of labeling.
Molar Excess of this compound 5 to 20-foldA molar excess of the labeling reagent is typically used to drive the reaction to completion. The exact ratio should be optimized for each specific application.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can increase the reaction rate but may also lead to aggregation.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol describes the fundamental steps for labeling a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 - 8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Alternatively, perform dialysis against the storage buffer.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (see Protocol 2).

    • Analyze the conjugate by SDS-PAGE to confirm conjugation and assess purity. Mass spectrometry can be used for more detailed characterization.

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) refers to the average number of this compound molecules conjugated to each protein molecule. A common method for determining the DOL is through UV-Vis spectrophotometry if the label has a distinct absorbance, or more accurately for non-chromophoric labels like Boc-D-leu, through mass spectrometry. A colorimetric method using TNBSA (2,4,6-Trinitrobenzenesulfonic acid) can also be employed to quantify the number of remaining free amines after conjugation.

TNBSA Assay Protocol:

  • Prepare a standard curve: Use the unconjugated protein at known concentrations to create a standard curve of absorbance versus the concentration of primary amines.

  • React samples with TNBSA: In separate reactions, mix a known concentration of the unconjugated protein and the this compound conjugated protein with the TNBSA reagent according to the manufacturer's protocol.

  • Measure absorbance: Read the absorbance of the standards and samples at the appropriate wavelength (typically 335 nm).

  • Calculate the percentage of modified amines:

    • Determine the concentration of free amines in the conjugated sample from the standard curve.

    • Calculate the percentage of modified amines using the following formula: % Modification = [1 - (Free amines in conjugate / Free amines in unconjugated protein)] * 100

  • Calculate DOL:

    • Determine the total number of available primary amines on the unconjugated protein (e.g., from its amino acid sequence).

    • DOL = (% Modification / 100) * Total number of available amines

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein Protein in Amine-Free Buffer Conjugation Conjugation Reaction (pH 7.2-8.5, RT or 4°C) Protein->Conjugation Boc_D_leu_osu This compound in DMSO Boc_D_leu_osu->Conjugation Quenching Quenching (e.g., Tris buffer) Conjugation->Quenching 1-4 hours Purification Purification (Desalting/Dialysis) Quenching->Purification 30 mins Characterization Characterization (SDS-PAGE, MS, DOL) Purification->Characterization

Caption: Experimental workflow for protein bioconjugation with this compound.

Reaction_Mechanism Reactants Protein-NH₂ + this compound Products Protein-NH-CO-D-leu-Boc + NHS Reactants->Products Nucleophilic Acyl Substitution (pH 7.2-8.5)

References

Application Note: Monitoring the Completion of Boc-D-Leu-OSu Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In peptide synthesis, the efficient formation of amide bonds is critical to achieving high yields and purity of the final product. The use of N-hydroxysuccinimide (OSu) esters of Boc-protected amino acids, such as Boc-D-Leu-OSu, is a common strategy for peptide coupling. These activated esters react with primary amines to form a stable amide bond. Monitoring the completion of this coupling reaction is essential to prevent the formation of deletion sequences and other impurities, which can complicate purification and reduce the overall yield. This application note provides detailed protocols for several common analytical techniques used to monitor the progress and completion of this compound coupling reactions.

Key Analytical Techniques for Reaction Monitoring

The disappearance of the starting amine is the most direct indicator of reaction completion. Several methods, ranging from simple qualitative colorimetric assays to quantitative chromatographic and spectrometric techniques, can be employed.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively assess the consumption of starting materials and the formation of the product.

  • Kaiser Test (Ninhydrin Test): A highly sensitive colorimetric assay for the detection of primary amines. It is particularly useful in solid-phase peptide synthesis (SPPS).[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that separates and quantifies the components of a reaction mixture, providing precise information on reaction conversion.[]

  • Mass Spectrometry (MS): Used to confirm the identity of the desired product by its molecular weight and to detect the presence of starting materials or byproducts.[5]

Thin-Layer Chromatography (TLC)

Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). The starting amine and the coupled product will typically have different polarities and thus different retention factors (Rf values), allowing for visual monitoring of the reaction's progress.

Experimental Protocol
  • Sample Preparation: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Plate Spotting: On a silica gel TLC plate, spot the diluted reaction aliquot alongside spots of the starting amine and this compound as references.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A common solvent system for protected amino acids is a mixture of chloroform and methanol or ethyl acetate and hexane.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and dry it. Visualize the spots under UV light (if compounds are UV-active) or by staining with a suitable reagent, such as ninhydrin spray for the starting amine.

  • Analysis: The reaction is considered complete when the spot corresponding to the starting amine is no longer visible in the reaction mixture lane.

Data Presentation
CompoundTypical Mobile PhaseExpected Rf ValueVisualization
Starting Amine10:1 Chloroform:Methanol~0.2Ninhydrin Positive (Purple)
This compound10:1 Chloroform:Methanol~0.7UV Active
Coupled Product10:1 Chloroform:Methanol~0.5Ninhydrin Negative

Note: Rf values are highly dependent on the specific mobile phase and stationary phase used.

Kaiser Test (for Solid-Phase Peptide Synthesis)

Principle: The Kaiser test is a sensitive qualitative method for detecting free primary amines on a solid support. Ninhydrin reacts with the primary amine to produce an intense blue color (Ruhemann's purple), indicating an incomplete reaction. A negative test (yellow or colorless) signifies that the coupling is complete.

Experimental Protocol
  • Sample Collection: After the coupling reaction has proceeded for the desired time, remove a few beads of the resin from the reaction vessel.

  • Washing: Thoroughly wash the collected resin beads with a solvent like dimethylformamide (DMF) and then dichloromethane (DCM) to remove any residual reagents. Dry the beads.

  • Reagent Preparation:

    • Reagent A: 16.5 mg of KCN diluted in 25 mL of water, then 1 mL of this solution is diluted with 49 mL of pyridine.

    • Reagent B: 1 g of ninhydrin in 20 mL of n-butanol.

    • Reagent C: 40 g of phenol in 20 mL of n-butanol.

  • Reaction: Place the washed resin beads in a small test tube. Add 2-3 drops of each Reagent A, B, and C.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.

  • Observation: Observe the color of the beads and the solution.

Data Presentation
ObservationInterpretationRecommended Action
Yellow/Colorless beads and solutionCoupling is complete (>99.5% completion).Proceed to the next step (e.g., deprotection).
Blue beads and/or blue solutionCoupling is incomplete.Recouple with fresh reagents or extend reaction time.
Faint blue beads, colorless solutionCoupling is nearly complete.Extend coupling time or proceed to a capping step.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC provides quantitative data by separating the components of a mixture with high resolution. By monitoring the decrease in the peak area of the starting amine and the increase in the peak area of the product over time, the reaction conversion can be accurately determined.

Experimental Protocol
  • Sample Preparation: At specified time intervals, quench a small aliquot of the reaction mixture (e.g., by adding a dilute acid). If the reaction is on a solid phase, a small sample of the resin can be taken, and the peptide cleaved before analysis.

  • HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and detector (e.g., UV-Vis or MS).

  • Method: A typical method would involve a gradient elution with two mobile phases, such as:

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Data Acquisition: Monitor the chromatogram at a specific wavelength (e.g., 214 nm or 280 nm).

  • Analysis: Integrate the peak areas of the starting material and the product. Calculate the percentage conversion at each time point. The reaction is complete when the peak for the starting amine is absent or its area remains constant at a minimal level.

Data Presentation
CompoundTypical Retention Time (minutes)Elution Gradient (%B)
Starting Amine5.225%
This compound15.870%
Coupled Product12.555%

Note: Retention times are specific to the column, flow rate, and gradient profile used.

Mass Spectrometry (MS)

Principle: Mass spectrometry is used to confirm the successful formation of the product by identifying its molecular weight. It can also be used to check for the presence of remaining starting materials.

Experimental Protocol
  • Sample Preparation: Prepare a diluted sample of the final reaction mixture. For complex mixtures, a preliminary purification step or direct infusion may be necessary.

  • Analysis: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization, ESI).

  • Data Interpretation: Analyze the resulting mass spectrum for the peak corresponding to the mass-to-charge ratio (m/z) of the expected coupled product. The absence of a peak for the starting amine further confirms reaction completion.

Data Presentation
CompoundChemical FormulaCalculated Monoisotopic Mass (Da)Observed m/z [M+H]⁺
Boc-D-Leu-OHC₁₁H₂₁NO₄231.15232.16
Amine Substrate (Example: H-Gly-OMe)C₃H₇NO₂89.0590.06
Coupled Product (Boc-D-Leu-Gly-OMe)C₁₄H₂₆N₂O₅302.18303.19

Visualizations

Overall Workflow for Monitoring Coupling Reactions

G cluster_reaction Coupling Reaction cluster_monitoring Monitoring Techniques cluster_decision Decision Point start Start Coupling Reaction (this compound + Amine) reaction Incubate and Agitate start->reaction sampling Take Aliquot at Time 't' reaction->sampling tlc TLC Analysis sampling->tlc Quick Check kaiser Kaiser Test sampling->kaiser If SPPS hplc HPLC Analysis sampling->hplc Quantitative Check decision Is Starting Amine Consumed? tlc->decision kaiser->decision hplc->decision continue_synthesis Proceed to Next Step (e.g., Workup, Deprotection) decision->continue_synthesis Yes recouple Extend Reaction Time or Recouple decision->recouple No recouple->reaction

Caption: Workflow for monitoring a this compound coupling reaction.

Logic Diagram for the Kaiser Test

G start Washed Resin Beads add_reagents Add Ninhydrin Reagents (A, B, C) start->add_reagents heat Heat at 110°C for 5 min add_reagents->heat observe Observe Color heat->observe complete Result: Yellow/Colorless Interpretation: Coupling Complete observe->complete No Color Change incomplete Result: Blue/Purple Interpretation: Coupling Incomplete observe->incomplete Color Change

Caption: Decision logic for interpreting the results of a Kaiser test.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc-D-Leu-OSu Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with N-Boc-D-leucine-N'-hydroxysuccinimide ester (Boc-D-Leu-OSu).

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no coupling efficiency with my this compound reagent?

Low coupling efficiency can stem from several factors related to reagent quality, reaction conditions, and the nature of your substrate. The most common causes include:

  • Reagent Degradation: this compound is an active ester susceptible to hydrolysis. Improper storage or exposure to moisture can lead to the breakdown of the OSu ester into the unreactive Boc-D-Leu-OH.

  • Sub-optimal pH: The coupling reaction is highly pH-dependent. The amine substrate must be in its unprotonated, nucleophilic form. If the pH is too low, the amine will be protonated (R-NH3+), and if it's too high, the OSu ester will rapidly hydrolyze.

  • Steric Hindrance: The bulky isobutyl side chain of leucine, combined with the Boc protecting group, can create significant steric hindrance. This can slow down the reaction, especially if the amine component is also sterically hindered.[1][2]

  • Solvent Issues: The choice of solvent is critical for ensuring all reactants are fully dissolved. Poor solubility can dramatically reduce reaction rates.[1][3]

  • Competing Side Reactions: Besides hydrolysis, other side reactions can consume the starting material or lead to unwanted byproducts.[3]

Q2: What are the optimal reaction conditions for a successful coupling?

Optimizing conditions is key to overcoming low efficiency. Here are the critical parameters to control:

ParameterRecommendationRationale
pH 8.0 - 9.0 (Aqueous)Balances amine nucleophilicity and OSu ester stability. Below pH 8, the reaction is slow; above pH 9.5, hydrolysis dominates.
Solvent Anhydrous DMF, DCM, or THFThese aprotic polar solvents are effective at dissolving peptides and reagents. Ensure they are anhydrous to prevent hydrolysis.
Base DIPEA or NMM (2-4 eq.)Non-nucleophilic bases are required to deprotonate the amine without competing in the coupling reaction.
Temperature 0°C to Room TemperatureStarting the reaction at 0°C and allowing it to warm to room temperature can help control the initial reaction rate and minimize side reactions.
Concentration 0.1 - 0.5 MHigher concentrations can help accelerate the reaction, which is particularly useful for hindered couplings.
Q3: How can I troubleshoot a failed or low-yield this compound coupling reaction?

A systematic approach is the best way to identify and solve the problem.

  • Verify Reagent Integrity: Before altering reaction conditions, confirm your this compound is active. A simple test reaction with a non-hindered primary amine like benzylamine can be informative.

  • Optimize Reaction Conditions: Systematically adjust the pH, solvent, and base according to the recommendations in Q2.

  • Address Steric Hindrance: For difficult couplings, more forcing conditions may be necessary. This can include increasing the reaction time, raising the temperature moderately (e.g., to 45°C), or using a higher concentration of reagents. Consider a "double coupling" where a second portion of activated amino acid and coupling reagent is added after the initial coupling period.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials and the formation of the product. This will help you determine if the reaction is slow, incomplete, or if side products are forming.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low coupling efficiency.

G start Low Coupling Efficiency with this compound reagent Problem with Reagent? start->reagent conditions Sub-optimal Conditions? start->conditions substrate Substrate Issue? start->substrate reagent_check 1. Check this compound Quality (TLC, NMR) reagent->reagent_check Verify conditions_check 2. Review Reaction Parameters (pH, Solvent, Base) conditions->conditions_check Verify substrate_check 3. Assess Steric Hindrance of Amine Substrate substrate->substrate_check Verify reagent_sol Solution: - Use fresh, dry reagent. - Perform test coupling with  a simple amine. reagent_check->reagent_sol If fails conditions_sol Solution: - Adjust pH to 8.0-9.0. - Use anhydrous DMF/DCM. - Use 2-4 eq. DIPEA/NMM. conditions_check->conditions_sol If incorrect substrate_sol Solution: - Increase reaction time/temp. - Increase reagent concentration. - Perform a 'double coupling'. substrate_check->substrate_sol If hindered

Caption: A logical workflow for troubleshooting low coupling efficiency.

Key Experimental Protocols

Protocol 1: Quality Control of this compound via TLC

This protocol helps verify the integrity of your active ester.

  • Preparation: Prepare three TLC plates.

  • Spotting:

    • Plate 1 (Reference): Spot commercially available, pure Boc-D-Leu-OH.

    • Plate 2 (Test): Spot your this compound reagent.

    • Plate 3 (Hydrolysis Test): Dissolve a small amount of your this compound in a vial with a 1:1 mixture of THF and 1M NaOH. Let it sit for 30 minutes, then spot this solution on the third plate.

  • Elution: Develop all three plates in a chamber with a mobile phase of 10:1 Dichloromethane:Methanol.

  • Visualization: Visualize the plates using a potassium permanganate stain.

  • Analysis: The spot on Plate 2 should be distinct from the spot on Plate 1. After hydrolysis, the spot on Plate 3 should match the Rf value of the Boc-D-Leu-OH on Plate 1. If the spot on Plate 2 already shows a significant spot corresponding to the hydrolyzed acid, your reagent has likely degraded.

Protocol 2: Model Coupling Reaction with Benzylamine

This protocol confirms the reactivity of your this compound.

  • Reactant Preparation:

    • Dissolve this compound (1.0 eq.) in anhydrous DMF.

    • In a separate flask, dissolve benzylamine (1.0 eq.) and DIPEA (2.0 eq.) in anhydrous DMF.

  • Reaction: Cool the benzylamine solution to 0°C in an ice bath. Add the this compound solution dropwise with stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC, checking for the consumption of benzylamine.

  • Work-up: Quench the reaction with water and perform a standard aqueous work-up.

  • Analysis: Analyze the crude product by ¹H NMR or LC-MS to confirm the formation of N-(Boc-D-leucyl)benzylamine. A high conversion in this model reaction suggests the issue lies with your specific substrate or reaction conditions, not the reagent itself.

Reaction Mechanism and Competing Pathways

Understanding the reaction mechanism is crucial for troubleshooting. The desired reaction is a nucleophilic acyl substitution where the amine attacks the activated carbonyl carbon. However, a competing hydrolysis reaction can consume the active ester.

G cluster_main Desired Aminolysis Pathway cluster_side Competing Hydrolysis Pathway BocLeuOSu This compound (Active Ester) Product Boc-D-Leu-NH-R (Desired Product) BocLeuOSu->Product + R-NH₂ BocLeuOSu_side This compound (Active Ester) Amine R-NH₂ (Nucleophile) NHS NHS (Leaving Group) Hydrolyzed Boc-D-Leu-OH (Inactive Acid) BocLeuOSu_side->Hydrolyzed + H₂O Water H₂O (Nucleophile) NHS_side NHS (Leaving Group)

Caption: Competing reaction pathways for this compound.

References

Side reactions observed with Boc-D-leu-osu and how to prevent them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Boc-D-leu-osu (N-α-(tert-Butoxycarbonyl)-D-leucine N-hydroxysuccinimide ester). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during peptide synthesis with this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a widely used activated amino acid derivative in peptide synthesis.[1] The Boc (tert-butyloxycarbonyl) group protects the α-amino group, while the N-hydroxysuccinimide (OSu) ester activates the carboxyl group for efficient amide bond formation with a primary amine. Its primary applications are in both solid-phase (SPPS) and solution-phase peptide synthesis (SPPS) for the incorporation of a D-leucine residue into a peptide sequence.

Q2: What are the most common side reactions observed when using this compound?

A2: The two most prevalent side reactions are:

  • Racemization: The conversion of the D-leucine enantiomer to the L-leucine enantiomer at the α-carbon, leading to diastereomeric impurities in the final peptide. This occurs primarily through the formation of a 5(4H)-oxazolone intermediate.

  • Hydrolysis: The reaction of the OSu ester with water, leading to the formation of the unreactive Boc-D-leucine carboxylic acid and N-hydroxysuccinimide. This reduces the coupling efficiency and overall yield.

Q3: How does the choice of coupling reagent affect side reactions?

A3: The coupling reagent plays a crucial role in minimizing side reactions, particularly racemization. While this compound is a pre-activated ester and does not strictly require a coupling reagent, in situations where a carboxylic acid is being coupled (not an active ester), the choice of an in-situ activating reagent is critical. Uronium/aminium salt reagents like HATU and HBTU are generally preferred over carbodiimides like DCC or EDC alone, as they lead to lower levels of racemization.[2][3] HATU is often considered superior to HBTU for sterically hindered amino acids and for minimizing epimerization.[3][4]

Q4: What is the impact of the base on the stability and reactivity of this compound?

A4: Tertiary amine bases are often used to neutralize the hydrochloride or trifluoroacetate salts of the amine component in a coupling reaction. However, the choice and amount of base can significantly influence the rate of racemization. Strong, sterically unhindered bases can abstract the α-proton of the activated amino acid, promoting oxazolone formation and subsequent racemization. Weaker, more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).

Q5: How can I detect and quantify racemization in my peptide?

A5: Racemization can be detected and quantified by synthesizing a sample of the desired peptide and its corresponding diastereomer (containing L-leucine instead of D-leucine). These two peptides can then be separated and quantified using chiral High-Performance Liquid Chromatography (HPLC) on a suitable chiral stationary phase.

Troubleshooting Guide

This guide addresses common issues encountered during coupling reactions with this compound.

Problem Possible Cause Recommended Solution & Rationale
Low Coupling Yield Hydrolysis of this compound: The active ester has reacted with moisture in the solvents or reagents.Use Anhydrous Conditions: Ensure all solvents (e.g., DMF, DCM) and reagents are anhydrous. Handle this compound in a dry environment (e.g., under nitrogen or argon).
Steric Hindrance: The bulky Boc group and leucine side chain can slow down the reaction rate.Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 4-6 hours or overnight).Use a More Powerful Coupling Reagent (if applicable for in-situ activation): For challenging couplings, consider using HATU, which is known for its high reactivity with sterically hindered amino acids.
Incomplete Deprotection of the N-terminus: The amine component for coupling is not fully deprotected.Ensure Complete Deprotection: Confirm the completion of the previous deprotection step using a qualitative test like the Kaiser test for primary amines.
Presence of Diastereomeric Impurity Racemization: The D-leucine has epimerized to L-leucine during the coupling reaction.Optimize Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0 °C or room temperature) to minimize the rate of racemization.Choose a Weaker, Sterically Hindered Base: Use NMM or 2,4,6-collidine instead of DIEA or TEA for neutralization steps.Minimize Pre-activation Time (if applicable): If using an in-situ activation method, add the amine component as soon as the activating reagent is introduced.
Unexpected Side Product with a Mass of +56 Da Urethane Formation: A small amount of Boc-D-leucine may have decomposed to form an isocyanate, which then reacts with an amine to form a urea-type adduct.Use High-Purity this compound: Ensure the starting material is of high quality and has been stored properly.Control Reaction Temperature: Avoid excessive heating during the coupling reaction.

Data Presentation

The following tables summarize expected quantitative data for side reactions with this compound based on general knowledge of peptide coupling reactions. Note: Specific data for this compound is limited; these values are extrapolated from studies on similar sterically hindered, protected amino acids.

Table 1: Expected Racemization Levels with Different Coupling Reagents/Methods

Coupling Reagent/Method Typical Racemization (%) Key Considerations
This compound (direct coupling) < 2%Dependent on base and temperature.
EDC/HOBt 2 - 5%Cost-effective, but higher risk of racemization compared to uronium salts.
HBTU 1 - 3%Good balance of reactivity and low racemization.
HATU < 1%Highly reactive and very low racemization, especially for hindered couplings.

Table 2: Estimated Half-life of this compound due to Hydrolysis

Condition Estimated Half-life Notes
Anhydrous DMF > 24 hoursRelatively stable in the absence of water.
DMF with 1% Water, pH 7 4 - 6 hoursHydrolysis rate increases with water content.
Aqueous Buffer, pH 8.5 < 1 hourRapid hydrolysis at alkaline pH.

Experimental Protocols

Protocol 1: Solution-Phase Coupling of this compound to an Amino Acid Ester

Objective: To synthesize a dipeptide by coupling this compound with an amino acid ester hydrochloride salt.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl) (1.0 eq)

  • N-Methylmorpholine (NMM) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Stir bar and round-bottom flask

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-methylmorpholine (1.0 eq) dropwise to the solution and stir for 10 minutes to neutralize the hydrochloride salt.

  • Add this compound (1.0 eq) to the reaction mixture as a solid or dissolved in a minimal amount of anhydrous DCM/DMF.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography on silica gel.

Protocol 2: Solid-Phase Coupling of this compound

Objective: To incorporate a Boc-D-leucine residue into a growing peptide chain on a solid support using Boc chemistry.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (2.0 eq relative to resin loading)

  • N,N-Diisopropylethylamine (DIEA) (for in-situ neutralization, if applicable)

  • Anhydrous Dimethylformamide (DMF)

  • Solid-phase peptide synthesis reaction vessel

Procedure:

  • Swell the peptide-resin in anhydrous DMF for 30 minutes.

  • If the N-terminal amine is a salt (e.g., TFA salt), neutralize it by washing with a solution of 5-10% DIEA in DMF for 5-10 minutes, followed by thorough washing with DMF.

  • Dissolve this compound (2.0 eq) in anhydrous DMF.

  • Add the this compound solution to the swollen and neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines.

  • If the coupling is incomplete, a second coupling can be performed by repeating steps 3-5 with fresh reagents.

  • Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Visualizations

Signaling Pathways and Experimental Workflows

// Nodes Boc_D_Leu_OSu [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="R-NH2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Desired_Peptide [label="Boc-D-Leu-NH-R\n(Desired Peptide)", fillcolor="#FBBC05", fontcolor="#202124"]; HOSU [label="HOSu", fillcolor="#F1F3F4", fontcolor="#202124"]; Water [label="H2O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolyzed_Acid [label="Boc-D-Leu-OH\n(Hydrolysis Side-Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Oxazolone [label="5(4H)-Oxazolone Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemized_Peptide [label="Boc-L-Leu-NH-R\n(Racemization Side-Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Boc_D_Leu_OSu -> Desired_Peptide [label="+ R-NH2", color="#34A853"]; Boc_D_Leu_OSu -> HOSU [label="- HOSu", style=dashed, color="#5F6368"]; Boc_D_Leu_OSu -> Hydrolyzed_Acid [label="+ H2O", color="#EA4335"]; Boc_D_Leu_OSu -> Oxazolone [label="+ Base\n- H+", color="#EA4335"]; Oxazolone -> Racemized_Peptide [label="+ R-NH2", color="#EA4335"]; Amine -> Desired_Peptide [style=invis];

{rank=same; Amine; Water; Base;} {rank=same; Desired_Peptide; Hydrolyzed_Acid; Oxazolone;} {rank=same; HOSU; Racemized_Peptide;}

} . Caption: Reaction pathways of this compound in peptide coupling.

// Nodes Start [label="Start Coupling Reaction\nwith this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction Progress\n(TLC/LC-MS/Kaiser Test)", fillcolor="#FBBC05", fontcolor="#202124"]; Complete [label="Reaction Complete?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Proceed to Workup/\nNext Synthesis Step", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incomplete [label="Incomplete Coupling", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Troubleshoot_Yield [label="Troubleshoot Low Yield:\n- Check for Hydrolysis\n- Increase Reaction Time\n- Use Stronger Activator", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Purity [label="Analyze Product Purity\n(HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Pure [label="Product Pure?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="Final Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impure [label="Diastereomeric Impurity Detected", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Troubleshoot_Racemization [label="Troubleshoot Racemization:\n- Lower Temperature\n- Use Weaker/Hindered Base\n- Optimize Solvent", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Monitor; Monitor -> Complete; Complete -> Workup [label="Yes"]; Complete -> Incomplete [label="No"]; Incomplete -> Troubleshoot_Yield; Troubleshoot_Yield -> Start [label="Re-run Reaction"]; Workup -> Analyze_Purity; Analyze_Purity -> Pure; Pure -> Final_Product [label="Yes"]; Pure -> Impure [label="No"]; Impure -> Troubleshoot_Racemization; Troubleshoot_Racemization -> Start [label="Re-synthesize"]; } . Caption: Troubleshooting workflow for this compound coupling reactions.

References

Technical Support Center: Boc-D-Leu-OSu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Boc-D-Leu-OSu (N-α-(tert-Butoxycarbonyl)-D-leucine N-hydroxysuccinimide ester) in peptide synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a protected amino acid derivative used as a building block in peptide synthesis.[1] The Boc (tert-butyloxycarbonyl) group protects the α-amino group, while the N-hydroxysuccinimide (OSu) ester activates the carboxyl group for efficient coupling to the free amino group of a growing peptide chain, forming a stable amide bond.[1] Its primary application is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Q2: What is the main stability concern with this compound?

A2: The primary stability concern for this compound, like other N-hydroxysuccinimide (NHS) esters, is its susceptibility to hydrolysis.[2][3][4] The OSu group can react with water, leading to the formation of the inactive Boc-D-Leu-OH and N-hydroxysuccinimide. This hydrolysis reaction competes with the desired coupling reaction (aminolysis) and can reduce the overall yield of the target peptide.

Q3: What factors influence the rate of this compound hydrolysis?

A3: The rate of hydrolysis is significantly influenced by several factors:

  • pH: Hydrolysis is accelerated at higher pH values. The optimal pH range for NHS ester coupling is typically between 7.2 and 8.5, which is a compromise between efficient aminolysis and minimizing hydrolysis. At a pH of 8.6 and 4°C, the half-life of a typical NHS ester can decrease to as little as 10 minutes.

  • Temperature: Higher temperatures increase the rate of both hydrolysis and the desired coupling reaction. It is crucial to find an optimal temperature that favors coupling without excessive hydrolysis.

  • Solvent: The presence of water in solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) will promote hydrolysis. It is critical to use anhydrous (dry) solvents.

  • Buffer Composition: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the peptide's N-terminus for reaction with the OSu ester.

Q4: How can I detect and quantify the hydrolysis of this compound?

A4: Hydrolysis can be detected and quantified by analyzing the reaction mixture for the presence of the hydrolysis product, Boc-D-Leu-OH. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for this analysis. A specific HPLC method would be required to separate this compound from Boc-D-Leu-OH. The extent of hydrolysis can be determined by comparing the peak areas of the two compounds.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during peptide synthesis using this compound.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test (or other ninhydrin-based test) after the coupling step, indicating unreacted free amines on the resin.

  • Presence of deletion sequences (peptides missing the D-leucine residue) in the final product upon analysis by mass spectrometry or HPLC.

Logical Workflow for Troubleshooting Low Coupling Efficiency:

Low_Coupling_Efficiency Start Low Coupling Efficiency Detected Check_Reagent Verify this compound Quality & Age Start->Check_Reagent Check_Solvent Ensure Anhydrous Solvents Check_Reagent->Check_Solvent Reagent OK Optimize_Conditions Optimize Reaction Conditions Check_Solvent->Optimize_Conditions Solvent OK Double_Couple Perform Double Coupling Optimize_Conditions->Double_Couple Optimization Insufficient Result Improved Coupling Optimize_Conditions->Result Successful Capping Cap Unreacted Amines Double_Couple->Capping Still Incomplete Double_Couple->Result Successful Capping->Result

Caption: Troubleshooting workflow for low coupling efficiency.

Possible Causes and Solutions:

Possible Cause Recommended Action
1. Hydrolysis of this compound a. Use Fresh Reagent: this compound can hydrolyze upon storage, especially if exposed to moisture. Use a fresh, high-quality batch of the reagent. b. Anhydrous Conditions: Ensure all solvents (e.g., DMF, NMP, DCM) are anhydrous. Use of molecular sieves or purchasing pre-dried solvents is recommended. c. Control pH: If using a liquid-phase synthesis, maintain the pH of the reaction mixture in the optimal range of 7.2-8.5.
2. Suboptimal Reaction Conditions a. Optimize Coupling Time: While prolonged reaction times can increase the chance of hydrolysis, insufficient time will lead to incomplete coupling. A typical coupling time is 1-2 hours. Consider extending this, but monitor for side reactions. b. Increase Reagent Equivalents: Use a higher excess of this compound and the coupling agent. A 2-4 fold excess is a common starting point.
3. Steric Hindrance a. Perform a Double Couple: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound. b. Use a More Potent Activating Agent: While this compound is pre-activated, for difficult couplings, the in-situ formation of a more reactive species using reagents like HATU or HBTU in the presence of a non-nucleophilic base like DIEA can be beneficial.
4. Peptide Aggregation a. Use Chaotropic Salts: In cases of peptide aggregation on the resin, adding a chaotropic salt like LiCl (0.5 M) to the solvent can help disrupt secondary structures. b. Solvent Choice: Consider using a solvent mixture, such as DMF/DMSO, which can improve solvation.
5. Incomplete Deprotection of the Previous Residue a. Verify Deprotection: Before coupling, ensure the complete removal of the previous Boc group by performing a Kaiser test after the neutralization step. A positive result indicates successful deprotection.

Section 3: Experimental Protocols

Protocol 1: Standard Coupling of this compound in Boc-SPPS

This protocol outlines a standard procedure for coupling this compound to a growing peptide chain on a solid support.

Experimental Workflow for Boc-SPPS Coupling:

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 50% Trifluoroacetic acid (TFA) in DCM

  • 10% N,N-Diisopropylethylamine (DIEA) in DMF

Procedure:

  • Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a 50% TFA/DCM solution for 5 minutes, drain, and then treat with fresh 50% TFA/DCM for 20-25 minutes to remove the N-terminal Boc group.

    • Wash the resin thoroughly with DCM (3x) and then DMF (3x).

  • Neutralization:

    • Treat the resin with a 10% DIEA/DMF solution for 2 minutes (repeat twice).

    • Wash the resin thoroughly with DMF (5x).

  • Coupling:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) in anhydrous DMF.

    • Add the this compound solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Monitoring:

    • Take a small sample of the resin beads and perform a Kaiser test to check for the presence of unreacted primary amines. A negative result (yellow beads) indicates a complete coupling.

Protocol 2: RP-HPLC Method for Detecting this compound Hydrolysis

This protocol provides a starting point for developing an RP-HPLC method to separate and quantify this compound and its hydrolysis product, Boc-D-Leu-OH.

Materials:

  • This compound sample to be analyzed

  • Boc-D-Leu-OH standard (for peak identification)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a separate solution of Boc-D-Leu-OH in the same manner.

  • Analysis: Inject the samples onto the HPLC system and record the chromatograms.

  • Peak Identification: Identify the peaks for this compound and Boc-D-Leu-OH by comparing the retention times with the standard. Boc-D-Leu-OH is expected to be more polar and thus have a shorter retention time than this compound.

  • Quantification: The percentage of hydrolysis can be estimated by calculating the relative peak areas of Boc-D-Leu-OH and this compound.

Section 4: Quantitative Data Summary

Table 1: pH-Dependent Stability of NHS Esters in Aqueous Buffers

pH Half-life at 4°C Comments
7.04-5 hoursSlower aminolysis rate.
8.0~1 hourOptimal for many protein conjugations.
8.6~10 minutesIncreased hydrolysis rate becomes a significant competing reaction.
> 9.0Very shortRapid hydrolysis, significantly reducing conjugation efficiency.

Data adapted from general NHS ester stability information.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should optimize protocols based on their specific experimental conditions and peptide sequences.

References

Technical Support Center: Optimizing Boc-D-Leu-OSu Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the coupling reaction of N-α-Boc-D-leucine-N-hydroxysuccinimide ester (Boc-D-Leu-OSu). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

A1: The main challenges with this compound coupling are related to the steric hindrance from the bulky isobutyl side chain of leucine and the tert-butyloxycarbonyl (Boc) protecting group. This can lead to slow or incomplete coupling reactions.[1][2] Additionally, like all N-hydroxysuccinimide (NHS) esters, this compound is susceptible to hydrolysis, which competes with the desired amine coupling reaction, especially in the presence of water.[3][4]

Q2: How can I tell if the coupling reaction is incomplete?

A2: For solid-phase peptide synthesis (SPPS), a qualitative colorimetric test like the Kaiser test (ninhydrin test) can be used to detect the presence of unreacted primary amines on the resin.[5] A positive result, typically indicated by a blue color, signifies that the coupling is incomplete. For solution-phase synthesis, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the disappearance of the starting amine.

Q3: What is the optimal pH for the coupling reaction?

A3: For NHS-ester couplings, a pH range of 7.2 to 8.5 is generally considered optimal. In this range, the primary amine is sufficiently deprotonated and nucleophilic to efficiently attack the NHS ester. At a lower pH, the amine group is more likely to be protonated (-NH₃⁺) and non-reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which reduces the amount of active reagent available for the coupling reaction.

Q4: Can I use buffers containing primary amines, such as Tris or glycine?

A4: No, you should avoid using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target amine for reaction with the this compound, leading to low yields of your desired product. Phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer are suitable alternatives.

Q5: How should I store this compound?

A5: Boc-protected amino acids, including their NHS esters, should be stored in a cool (2-8 °C), dry environment, and protected from light to prevent degradation and hydrolysis. It is crucial to ensure the reagent is brought to room temperature before opening to prevent condensation of moisture from the air.

Troubleshooting Guide

Problem: Low or No Product Yield

This is one of the most common issues and can stem from several factors. The following troubleshooting workflow can help identify and resolve the root cause.

G start Low/No Product Yield check_reagents 1. Check Reagent Quality & Storage start->check_reagents check_hydrolysis Is this compound hydrolyzed? Are other reagents fresh? check_reagents->check_hydrolysis replace_reagents Use fresh, properly stored reagents. check_hydrolysis->replace_reagents Yes check_conditions 2. Verify Reaction Conditions check_hydrolysis->check_conditions No replace_reagents->check_conditions check_ph Is pH optimal (7.2-8.5)? check_conditions->check_ph adjust_ph Adjust pH of the reaction buffer. check_ph->adjust_ph No check_solvent Is the solvent anhydrous and appropriate? check_ph->check_solvent Yes adjust_ph->check_solvent use_dry_solvent Use high-purity, anhydrous solvent (e.g., DMF, DCM). check_solvent->use_dry_solvent No check_protocol 3. Review Coupling Protocol check_solvent->check_protocol Yes use_dry_solvent->check_protocol check_equivalents Are reagent equivalents sufficient? check_protocol->check_equivalents increase_equivalents Increase equivalents of this compound. check_equivalents->increase_equivalents No check_time_temp Is reaction time/temperature adequate? check_equivalents->check_time_temp Yes increase_equivalents->check_time_temp extend_time_temp Extend reaction time or moderately increase temperature. check_time_temp->extend_time_temp No

Caption: Troubleshooting workflow for low product yield.

Problem: Slow Reaction Time

Due to the steric hindrance of the D-leucine side chain, reaction times can be sluggish.

G start Slow Reaction Time increase_temp Increase Reaction Temperature start->increase_temp change_reagent Use a More Powerful Coupling Reagent (for the preceding activation step if synthesizing the OSu ester in situ) start->change_reagent increase_concentration Increase Reagent Concentration start->increase_concentration double_coupling Perform a Double Coupling (SPPS) start->double_coupling temp_details Elevate temperature to 30-40°C. Monitor for side reactions. increase_temp->temp_details reagent_examples Consider HATU, HCTU, or PyBOP for hindered couplings. change_reagent->reagent_examples concentration_details Higher concentration can improve reaction kinetics. increase_concentration->concentration_details double_coupling_details If Kaiser test is positive after initial coupling, perform a second coupling with fresh reagents. double_coupling->double_coupling_details

Caption: Strategies to accelerate slow coupling reactions.

Data on Factors Influencing Reaction Time

FactorGeneral Effect on Reaction TimeRecommended Range/ConditionPotential Side Effects
Temperature Increasing temperature generally decreases reaction time.Room temperature to 40°CIncreased risk of side reactions and racemization.
pH Optimal pH accelerates the reaction.7.2 - 8.5Below 7.0, the amine is protonated and non-reactive. Above 9.0, rapid hydrolysis of the NHS ester occurs.
Solvent Aprotic polar solvents are generally preferred.DMF, DCM, DMSOEnsure the use of anhydrous solvents to minimize hydrolysis of the NHS ester.
Reagent Concentration Higher concentrations can lead to faster reaction rates.1.5 - 5 equivalents of this compound relative to the amine.High excess can complicate purification.
Steric Hindrance Increased steric hindrance (as in D-Leu) slows the reaction.N/AMay require more potent activating agents (if forming the OSu ester in situ), longer reaction times, or double coupling.

Experimental Protocols

Protocol 1: General Solution-Phase Coupling of this compound to a Primary Amine

This protocol provides a general guideline for coupling in solution.

  • Dissolution: Dissolve the amine-containing compound in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • pH Adjustment: If necessary, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to bring the pH to approximately 8.0.

  • Reagent Addition: Dissolve this compound (1.5 - 2.0 equivalents) in a minimal amount of the reaction solvent and add it to the amine solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC. Typical reaction times can range from 1 to 12 hours, depending on the substrate.

  • Work-up: Once the reaction is complete, the mixture can be washed with a mild aqueous acid to remove excess base and by-products. The product is then isolated through extraction and can be purified by column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol is for coupling this compound to a resin-bound peptide.

  • Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected and neutralized.

  • Coupling Solution: In a separate vessel, dissolve this compound (2-4 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (2-4 equivalents) in DMF.

  • Activation (if not using pre-formed OSu ester): If starting from Boc-D-Leu-OH, pre-activate with a coupling reagent like DIC (2-4 equivalents) for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines.

  • Washing: If the Kaiser test is negative, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. If the test is positive, consider a second coupling (double coupling) with fresh reagents.

G cluster_spps SPPS Workflow resin Resin with free amine coupling Add this compound solution resin->coupling react Agitate for 2-4 hours coupling->react kaiser_test Kaiser Test react->kaiser_test wash Wash Resin (DMF, DCM) kaiser_test->wash Negative double_couple Perform Double Coupling kaiser_test->double_couple Positive next_step Proceed to next cycle wash->next_step double_couple->coupling

Caption: Experimental workflow for SPPS coupling.

References

Technical Support Center: Troubleshooting Racemization with Boc-D-Leu-OSu

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenge of racemization when using Boc-D-Leu-OSu in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in peptide synthesis?

A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers (in this case, the conversion of D-Leucine to a mixture of D- and L-Leucine). In peptide synthesis, the biological activity and therapeutic efficacy of a peptide are highly dependent on its precise three-dimensional structure, which is dictated by the specific sequence of L- or D-amino acids.[1] The presence of the incorrect enantiomer due to racemization can lead to a final product with reduced or altered biological activity, and these diastereomeric impurities can be very difficult to separate during purification.

Q2: What is the primary mechanism leading to racemization when using this compound?

A2: The most common mechanism for racemization of N-alkoxycarbonyl-protected amino acids, such as this compound, during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate. The activation of the carboxyl group (in this case, as an OSu ester) makes the α-proton on the leucine residue acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral oxazolone ring. Subsequent attack by the amine component on this intermediate can occur from either face, resulting in a mixture of the desired D-amino acid-containing peptide and the undesired L-amino acid diastereomer.

Q3: Are all amino acids equally prone to racemization?

A3: No, the susceptibility to racemization varies among amino acids. Histidine and Cysteine are particularly prone to racemization. While Leucine is not considered a high-risk residue, racemization can still occur, especially under non-optimal coupling conditions. Factors such as steric hindrance and the electronic properties of the side chain influence the rate of oxazolone formation and subsequent racemization.

Q4: How does the choice of coupling method and reagents affect racemization?

A4: The choice of coupling reagent is a critical factor in controlling racemization. While this compound is a pre-activated ester, the conditions under which it is coupled, particularly the choice of base and solvent, can significantly influence the extent of racemization. For in-situ coupling reactions (not using a pre-formed active ester), carbodiimide reagents like DCC and DIC can lead to significant racemization if used without additives. Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization by forming intermediate active esters that are less prone to oxazolone formation. Uronium/aminium-based reagents like HBTU and HATU are generally considered to result in lower levels of racemization.

Q5: What role does the base play in racemization?

A5: The base is a key contributor to racemization as it facilitates the abstraction of the α-proton, which is the initial step in oxazolone formation. The strength and steric hindrance of the base are important considerations. Strong, non-hindered bases can increase the rate of racemization. Tertiary amines like diisopropylethylamine (DIPEA) are commonly used, but their concentration should be carefully controlled. For sensitive couplings, a weaker base like N-methylmorpholine (NMM) may be preferred.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to racemization when using this compound.

Problem: Significant level of L-Leu diastereomer detected in the final peptide.

Potential CauseRecommended Solution
Excessive or inappropriate base • Ensure you are not using an excess of base. • Consider switching to a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine.
High reaction temperature • Perform the coupling reaction at a lower temperature (e.g., 0 °C). Higher temperatures accelerate the rate of racemization.
Prolonged reaction time • Monitor the reaction progress and stop it as soon as it is complete. Extended exposure to basic conditions can increase racemization.
Solvent effects • The polarity of the solvent can influence racemization. Consider using a less polar solvent or a mixture, such as DCM/DMF.
Long pre-activation time (if applicable) • If pre-activating the amino acid with a coupling reagent before adding the amine, minimize this time to reduce the opportunity for oxazolone formation.

Data Presentation

Coupling Reagent/MethodAdditiveBaseTemperatureRelative Racemization Risk
This compoundNoneDIPEARoom TempModerate
This compoundHOBtDIPEARoom TempLow to Moderate
DICHOBtDIPEARoom TempLow
DICOxymaDIPEARoom TempVery Low
HBTUNoneDIPEARoom TempLow
HATUNoneDIPEARoom TempVery Low
This compoundNoneDIPEA40 °CHigh

Note: This table provides a qualitative comparison. The actual level of racemization will depend on the specific peptide sequence, resin, and other experimental parameters.

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine, aiming to minimize racemization.

Materials:

  • Resin-bound peptide with a free amine

  • This compound (1.5 - 3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 - 3 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit for monitoring the coupling reaction

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Perform the N-terminal Boc deprotection of the resin-bound peptide using standard protocols (e.g., 50% TFA in DCM).

    • Wash the resin thoroughly with DCM followed by DMF to remove residual acid.

    • Neutralize the resin with a solution of 5-10% DIPEA in DMF.

    • Wash the resin again with DMF to remove excess base.

  • Coupling Reaction:

    • Dissolve this compound (1.5 - 3 eq.) in a minimal amount of DMF.

    • Add the this compound solution to the resin.

    • Add DIPEA (1.5 - 3 eq.) to the resin suspension.

    • Agitate the reaction mixture at room temperature.

  • Monitoring and Completion:

    • Monitor the progress of the coupling reaction using the Kaiser test. The reaction is complete when the test is negative (beads are colorless). This typically takes 1-4 hours.

    • Once the reaction is complete, drain the reaction mixture.

  • Washing:

    • Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally methanol (2 times).

    • Dry the resin under vacuum.

Protocol 2: Low-Racemization Coupling using in situ HOBt Addition

This protocol incorporates the use of HOBt to further suppress racemization.

Materials:

  • Same as Protocol 1, with the addition of 1-Hydroxybenzotriazole (HOBt).

Procedure:

  • Resin Swelling, Deprotection, and Neutralization:

    • Follow steps 1 of Protocol 1.

  • Coupling Reaction:

    • In a separate vessel, dissolve this compound (1.5 - 3 eq.) and HOBt (1.5 - 3 eq.) in DMF.

    • Add this solution to the resin.

    • Add DIPEA (1.5 - 3 eq.) to the resin suspension.

    • Agitate the reaction mixture at room temperature.

  • Monitoring and Completion:

    • Follow step 3 of Protocol 1.

  • Washing:

    • Follow step 4 of Protocol 1.

Visualizations

Diagram 1: Racemization Pathway of this compound

racemization_pathway cluster_start This compound cluster_intermediate Intermediate cluster_products Products Boc_D_Leu_OSu This compound Oxazolone 5(4H)-Oxazolone (Achiral) Boc_D_Leu_OSu->Oxazolone + Base - H+ Desired Desired Peptide (D-Leu) Oxazolone->Desired + Amine Undesired Undesired Diastereomer (L-Leu) Oxazolone->Undesired + Amine troubleshooting_workflow Start Racemization Detected CheckBase Review Base Usage Start->CheckBase CheckTemp Assess Reaction Temperature CheckBase->CheckTemp Optimal? ReduceBase Use Weaker/Less Base CheckBase->ReduceBase Excessive/Strong? CheckTime Evaluate Reaction Time CheckTemp->CheckTime Optimal? LowerTemp Couple at 0°C CheckTemp->LowerTemp High? CheckSolvent Consider Solvent Polarity CheckTime->CheckSolvent Optimal? MonitorClosely Stop Reaction at Completion CheckTime->MonitorClosely Prolonged? ChangeSolvent Use Less Polar Solvent CheckSolvent->ChangeSolvent Highly Polar? End Racemization Minimized CheckSolvent->End Optimal? ReduceBase->CheckTemp LowerTemp->CheckTime MonitorClosely->CheckSolvent ChangeSolvent->End

References

Impact of solvent purity on Boc-D-leu-osu reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Boc-D-Leu-OSu reactions. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to solvent purity during their experiments.

Frequently Asked Questions (FAQs)

Q1: Which solvents are recommended for this compound coupling reactions?

A1: N,N-Dimethylformamide (DMF) is a highly recommended and widely used solvent for coupling reactions involving N-hydroxysuccinimide (NHS) esters like this compound due to its excellent solvating properties for the reactants.[1][2][3][4] Other solvents such as Dichloromethane (DCM), N-Methylpyrrolidone (NMP), and Tetrahydrofuran (THF) can also be used, but each has specific properties to consider.[1] For instance, DCM is common in Boc chemistry protocols as it readily dissolves most Boc-protected amino acids and swells polystyrene-based resins effectively.

Q2: How does solvent purity impact the success of my this compound reaction?

A2: Solvent purity is critical for the success of your coupling reaction. Impurities can directly react with the this compound, leading to reduced yield, formation of byproducts, and difficult purification. The most common detrimental impurities are water, which causes hydrolysis of the NHS ester, and amine impurities (often found in DMF), which compete with your target amine.

Q3: What are the signs of a reaction failure due to impure solvent?

A3: Indicators of a compromised reaction include low yield of the desired product, the presence of unexpected peaks in your HPLC chromatogram, and a complete failure to form the product, often indicated by the presence of a peak corresponding to the hydrolyzed Boc-D-Leucine. Mass spectrometry (MS) analysis can help identify these byproducts.

Q4: How should I store solvents to maintain their purity?

A4: Solvents should be stored in tightly sealed containers under an inert atmosphere (like argon or nitrogen) to prevent moisture absorption and oxidation. DMF should be stored in the dark to slow its degradation. THF, which can form explosive peroxides, should be stored away from light and heat and ideally should contain an inhibitor like butylated hydroxytoluene (BHT). Always use fresh or freshly purified solvents for best results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound reactions and links them to potential solvent purity problems.

Issue 1: Low or No Yield of the Desired Product
Probable Cause Explanation Recommended Solution
Water in Solvent Water hydrolyzes the active NHS ester of this compound to the inactive carboxylic acid (Boc-D-Leu-OH), making it unable to couple with your target amine.Use anhydrous (dry) grade solvents. If necessary, dry the solvent using appropriate methods like molecular sieves before use.
Amine Impurities in DMF DMF can degrade over time to form dimethylamine. This secondary amine is nucleophilic and will react with this compound, consuming your reagent and creating a capped byproduct.Use high-purity, amine-free DMF. For older DMF, consider degassing just prior to use to remove volatile amines or purifying it by standard laboratory procedures.
Peroxide Impurities in THF If using THF, peroxides can form upon exposure to air. These can cause unwanted oxidation side reactions, potentially degrading your starting materials or product.Use THF stabilized with an inhibitor like BHT. Always test for peroxides before use, especially with older, opened bottles. Discard solvent if peroxide levels are high.
Issue 2: Multiple Unexpected Peaks in HPLC Analysis
Probable Cause Explanation Recommended Solution
Reaction with Amine Impurities The primary unexpected peak (other than starting material and hydrolyzed acid) is often the product of the reaction between this compound and an amine impurity from the solvent (e.g., N,N-dimethyl-D-leucinamide from dimethylamine in DMF).Switch to a new, high-purity bottle of solvent. Confirm the identity of the byproduct peak using LC-MS.
Incomplete Deprotection/Coupling in SPPS In Solid-Phase Peptide Synthesis (SPPS), solvent quality affects resin swelling and reaction efficiency. Poor solvation can lead to incomplete reactions, resulting in deletion sequences.Ensure the chosen solvent provides good swelling for your resin. Consider solvent mixtures (e.g., DCM/DMF) which have been reported to improve coupling efficiency.
Side Reactions from Peroxides Peroxides can initiate various side reactions, leading to a complex mixture of products.Use fresh, peroxide-free solvents. If THF is necessary, ensure it is properly stabilized and tested.

Experimental Protocols

Protocol 1: Qualitative Test for Amine Impurities in DMF

This protocol is a simplified version of tests used to detect basic impurities.

  • Sample Preparation: In a clean test tube, add 1 mL of the DMF to be tested.

  • Reagent Addition: Add 1-2 drops of a suitable indicator, such as bromothymol blue.

  • Observation: A color change indicating a basic pH (e.g., blue for bromothymol blue) suggests the presence of amine impurities.

  • Confirmation: For a more sensitive and quantitative analysis, techniques like gas chromatography (GC) are recommended.

Protocol 2: Peroxide Test for Ethers (e.g., THF)
  • Sample: Place 1-2 mL of the THF into a clean, dry test tube.

  • Testing: Dip a peroxide test strip (commercially available) into the solvent for 1 second.

  • Readout: After the time specified by the manufacturer, compare the color of the test strip to the provided color chart to determine the peroxide concentration.

  • Action: Do not use solvents with a visible color change indicating significant peroxide levels, especially if distillation is planned.

Protocol 3: Standard this compound Coupling in Solution
  • Reactant Preparation: Dissolve your primary amine-containing substrate in anhydrous DMF (or another suitable anhydrous solvent) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Coupling Agent Addition: In a separate vial, dissolve 1.2-1.5 equivalents of this compound in a minimal amount of anhydrous DMF.

  • Reaction: Add the this compound solution to the substrate solution. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within a few hours to overnight.

  • Work-up: Once the reaction is complete, proceed with standard aqueous work-up and purification, typically by silica gel chromatography or reverse-phase HPLC.

Visualizations

The following diagrams illustrate key troubleshooting and reaction pathways.

G start Low Yield or Reaction Failure check_hplc Analyze Crude Reaction by HPLC-MS start->check_hplc hydrolyzed_acid Major Peak is Boc-D-Leu-OH? check_hplc->hydrolyzed_acid amine_adduct Major Impurity is Amine Adduct? hydrolyzed_acid->amine_adduct No cause_water Probable Cause: Water in Solvent hydrolyzed_acid->cause_water Yes unreacted_sm Only Starting Material Present? amine_adduct->unreacted_sm No cause_amine Probable Cause: Amine Impurity in Solvent amine_adduct->cause_amine Yes cause_other Probable Cause: Inactive Reagents or Wrong Stoichiometry unreacted_sm->cause_other Yes unreacted_sm->cause_other No solution_water Solution: Use Anhydrous Solvent cause_water->solution_water solution_amine Solution: Use Fresh, High-Purity Amine-Free Solvent cause_amine->solution_amine solution_other Solution: Check Reagent Quality and Reaction Setup cause_other->solution_other

Caption: Troubleshooting workflow for failed this compound reactions.

G BocLeuOSu This compound (Active Ester) BocLeuOH Boc-D-Leu-OH (Inactive Acid) BocLeuOSu->BocLeuOH Hydrolysis NHS NHS BocLeuOSu->NHS H2O H₂O (Water Impurity) H2O->BocLeuOH

Caption: Impact of water impurity on this compound.

G cluster_0 Desired Reaction cluster_1 Side Reaction TargetAmine Target-NH₂ DesiredProduct Desired Amide Product TargetAmine->DesiredProduct Coupling AmineImpurity R₂NH (e.g., Dimethylamine) SideProduct Undesired Amide Byproduct AmineImpurity->SideProduct Coupling BocLeuOSu This compound (Active Ester) BocLeuOSu->TargetAmine BocLeuOSu->AmineImpurity

Caption: Competition between target amine and solvent amine impurity.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-D-Leu-OSu

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group following the use of N-succinimidyl (Boc-D-leucinate), also known as Boc-D-Leu-OSu, in peptide synthesis. Here you will find troubleshooting guides and frequently asked questions to help you navigate and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for observing incomplete Boc deprotection after coupling with this compound?

Incomplete Boc deprotection in this context can stem from several factors:

  • Steric Hindrance: The bulky isobutyl side chain of leucine, combined with the stereochemistry of the D-amino acid, can sterically hinder the access of the deprotecting acid (e.g., trifluoroacetic acid, TFA) to the Boc group. This is a common issue with sterically hindered amino acids.[1][2]

  • Insufficient Deprotection Conditions: The reaction time, temperature, or concentration of the acid may be inadequate for complete removal of the Boc group from the D-leucine residue.

  • Incomplete Coupling: What appears to be incomplete deprotection might actually be the result of an incomplete coupling reaction of this compound in the first place. If the coupling is not complete, the subsequent deprotection step will only remove the Boc group from the successfully coupled amino acids, leaving unreacted starting material.

  • Side Reactions: The active OSu ester can be susceptible to hydrolysis or other side reactions, which can affect the efficiency of the coupling reaction and complicate the interpretation of subsequent analytical data.

  • Peptide Aggregation: During solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, making it difficult for reagents to access the reaction sites, which can lead to both incomplete coupling and deprotection.[3]

Q2: How can I confirm that the issue is incomplete Boc deprotection and not incomplete coupling?

Distinguishing between incomplete deprotection and incomplete coupling is crucial for effective troubleshooting. Here are some analytical methods to help you:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for analyzing the crude peptide mixture.

    • Incomplete Deprotection: You will observe a peak corresponding to the Boc-protected peptide in addition to the peak of the desired deprotected peptide.

    • Incomplete Coupling: You will see a peak for the shorter peptide sequence (a deletion sequence) that lacks the D-leucine residue.

  • Mass Spectrometry (MS): Mass spectrometry provides definitive molecular weight information.

    • Incomplete Deprotection: The mass spectrum will show a mass corresponding to the desired peptide plus the mass of the Boc group (100.12 g/mol ).

    • Incomplete Coupling: The mass spectrum will show the mass of the peptide sequence without the D-leucine residue.

  • Kaiser Test (for SPPS): The Kaiser test is a qualitative test for the presence of primary amines on the solid support.[4]

    • A positive (blue) result after the coupling step with this compound indicates unreacted free amines, signifying an incomplete coupling reaction.[4]

Q3: Can the D-configuration of leucine affect the efficiency of Boc deprotection?

While the chemical reactivity of D- and L-amino acids is identical, the overall conformation of the peptide chain can be influenced by the presence of a D-amino acid. This altered conformation could potentially contribute to steric hindrance around the Boc group, making it slightly more difficult to remove compared to its L-counterpart in certain peptide sequences.

Troubleshooting Guide

If you are experiencing incomplete Boc deprotection after using this compound, consider the following troubleshooting steps.

ProblemPossible CauseSuggested Solution(s)
Peak corresponding to Boc-protected peptide observed in HPLC/MS. Insufficient Deprotection Conditions - Increase reaction time: Extend the deprotection step (e.g., with TFA) and monitor the reaction progress. - Increase acid concentration: Use a higher concentration of TFA. - Optimize temperature: Gentle heating may improve deprotection, but should be used cautiously to avoid side reactions.
Steric Hindrance - Use stronger deprotection reagents: Consider using a 4M HCl in dioxane solution, which can be more effective for hindered residues. - Prolonged treatment: For particularly difficult sequences, a longer exposure to the deprotecting agent may be necessary.
Presence of deletion sequences (peptide missing D-leucine) in HPLC/MS. Incomplete Coupling of this compound - Double coupling: Perform the coupling reaction with this compound twice before moving to the deprotection step. - Increase equivalents: Use a higher excess of this compound and the coupling activator. - Change coupling activator: Switch to a more potent activating reagent such as HATU or HCTU. - Monitor coupling completion: Use the Kaiser test to ensure the coupling reaction has gone to completion before proceeding with deprotection.
Hydrolysis of this compound - Use fresh reagent: Ensure the this compound is not hydrolyzed by storing it under anhydrous conditions and using it promptly after dissolution.
Low overall yield and complex chromatogram. Peptide Aggregation - Change solvent: In SPPS, switching from DMF to NMP can improve solvation and reduce aggregation. - Incorporate pseudoprolines or other disruptive elements: For long or hydrophobic sequences, strategic incorporation of structure-breaking elements can improve synthesis efficiency.

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol is a standard procedure for the removal of the N-terminal Boc group during SPPS.

  • Resin Washing: Wash the peptide-resin thoroughly with dichloromethane (DCM) (3-5 times) to remove any residual solvent from the previous step.

  • Deprotection: Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the peptide-resin.

  • Reaction: Agitate the resin slurry at room temperature for 20-30 minutes.

  • Filtration: Drain the TFA/DCM solution from the reaction vessel.

  • Washing: Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing with a 10% solution of diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved.

  • Final Washing: Wash the resin with DCM (3-5 times) to remove excess base and prepare for the next coupling step.

Protocol 2: Monitoring Boc Deprotection using RP-HPLC

This protocol outlines a general method for analyzing the crude peptide to assess the completeness of the Boc deprotection.

  • Sample Preparation: Cleave a small amount of the peptide from the solid support, or if the reaction is in solution, take an aliquot and quench the reaction. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • HPLC System:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Detection: Monitor the elution profile using a UV detector at 210-230 nm.

  • Analysis: The Boc-protected peptide will have a longer retention time than the deprotected peptide due to its increased hydrophobicity. The presence of a significant peak at the later retention time indicates incomplete deprotection.

Visualizations

Deprotection_Workflow cluster_synthesis Peptide Synthesis Cycle Start Start with N-terminal Boc-protected peptide Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Washing_Neutralization Washing and Neutralization Deprotection->Washing_Neutralization Coupling Coupling of next Boc-amino acid Washing_Neutralization->Coupling End_Cycle Elongated Peptide Coupling->End_Cycle

Caption: A simplified workflow of a typical cycle in Boc-based solid-phase peptide synthesis.

Troubleshooting_Logic Start Incomplete Deprotection Suspected Analysis Analyze Crude Peptide (HPLC, MS) Start->Analysis Incomplete_Deprotection Boc-Peptide Detected Analysis->Incomplete_Deprotection Yes Incomplete_Coupling Deletion Sequence Detected Analysis->Incomplete_Coupling No Optimize_Deprotection Optimize Deprotection - Increase time/acid concentration - Use stronger acid Incomplete_Deprotection->Optimize_Deprotection Optimize_Coupling Optimize Coupling - Double couple - Use more equivalents - Change activator Incomplete_Coupling->Optimize_Coupling

Caption: A logical workflow for troubleshooting the root cause of suspected incomplete Boc deprotection.

References

Purification strategies for peptides containing D-leucine from Boc-D-leu-osu

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of D-Leucine Containing Peptides

This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis and purification of peptides that include D-leucine, particularly when using Boc-D-Leu-OSu as a building block. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification process.

Issue 1: Low Purity of the Crude Peptide After Cleavage

Problem: Your HPLC analysis of the crude peptide shows a complex chromatogram with multiple peaks, and the peak corresponding to the target peptide is a minor component.

Possible Causes & Solutions:

  • Incomplete Coupling or Deprotection: This is a common issue in solid-phase peptide synthesis (SPPS), leading to truncated or deletion sequences.[1][2] D-amino acids can sometimes be sterically hindered, making reactions less efficient.

    • Solution:

      • Monitor Reactions: Use a qualitative method like the Kaiser test to confirm the completion of each coupling and deprotection step. A positive (blue) result after coupling indicates free amines that have not reacted.[1]

      • Double Couple: For the D-leucine residue and any other sterically hindered amino acids, perform the coupling step twice to drive the reaction to completion.[1]

      • Optimize Reagents: Consider using a more potent coupling reagent like HATU instead of standard reagents if you consistently see incomplete coupling.[2]

      • Extend Reaction Times: Slightly increase the deprotection time for the Boc group preceding the D-leucine coupling to ensure all N-terminal amines are free.

  • Side Reactions During Synthesis: The Boc-SPPS process can have several side reactions.

    • Solution:

      • Diketopiperazine Formation: This can occur, especially with proline or glycine in the first two positions, leading to cleavage of the dipeptide from the resin. While less common with leucine, it is a possibility. Ensure the third amino acid is coupled promptly after the deprotection of the second.

      • Alkylation: Reactive carbocations generated during Boc deprotection can modify sensitive residues like Met, Cys, or Trp. The use of scavengers like anisole, p-cresol, or 1,2-ethanedithiol (EDT) during the final cleavage is critical to prevent this.

  • Racemization: Loss of stereochemical integrity can occur, although using the pre-activated N-hydroxysuccinimide (OSu) ester of Boc-D-Leu is intended to minimize this risk.

    • Solution:

      • Control Coupling Conditions: Avoid prolonged pre-activation times and high temperatures. Use a non-polar solvent and a hindered base like diisopropylethylamine (DIEA) to minimize racemization.

      • Analytical Verification: Use chiral chromatography or GC-MS after peptide hydrolysis to determine the enantiomeric purity of the final product.

Issue 2: Difficulty in Purifying the D-Leucine Peptide with RP-HPLC

Problem: The target peptide peak is broad, shows tailing, or co-elutes with impurities during reverse-phase HPLC (RP-HPLC).

Possible Causes & Solutions:

  • Peptide Aggregation: Peptides containing hydrophobic residues like leucine are prone to aggregation, which can lead to poor chromatographic performance.

    • Solution:

      • Use Chaotropic Agents: For very difficult sequences, consider adding a chaotropic salt (e.g., 0.4 M KSCN) to the solvent during problematic synthesis steps to disrupt aggregation.

      • Optimize HPLC Solvents: Try adding organic modifiers like isopropanol or n-propanol to the mobile phase, as they can be more effective than acetonitrile at dissolving hydrophobic peptides.

      • Adjust pH: Modify the pH of the mobile phase. Moving the pH further away from the peptide's isoelectric point can increase solubility and improve peak shape.

  • Inappropriate HPLC Column or Gradient: The standard C18 column may not be optimal for all peptides.

    • Solution:

      • Column Selection: For highly hydrophobic peptides, a C4 or a phenyl-based column might provide better selectivity and resolution.

      • Gradient Optimization: A shallow gradient (e.g., increasing the organic solvent by 0.5-1% per minute) provides better separation of closely eluting impurities.

      • Temperature Control: Increasing the column temperature (e.g., to 45°C) can improve peak shape and resolution for hydrophobic peptides.

  • Presence of Deletion Sequences: Impurities that are very similar to the target peptide (e.g., missing one amino acid) can be very difficult to separate.

    • Solution: This highlights the importance of optimizing the synthesis itself. If co-elution is a persistent issue, re-synthesis with optimized coupling and deprotection steps is often the most effective solution. High-resolution UPLC systems can also provide the necessary resolving power.

Workflow for Troubleshooting Peptide Purification

G cluster_synthesis Synthesis Issues cluster_purification Purification Issues start Crude Peptide Analysis (HPLC/MS) purity_check Is Purity > Target? start->purity_check success Purification Successful purity_check->success Yes troubleshoot Troubleshoot Synthesis & Purification purity_check->troubleshoot No incomplete_rxn Incomplete Coupling/ Deprotection? troubleshoot->incomplete_rxn peak_shape Poor Peak Shape/ Co-elution? troubleshoot->peak_shape optimize_synthesis Optimize SPPS: - Double Couple D-Leu - Use Kaiser Test - Extend Reaction Times incomplete_rxn->optimize_synthesis Yes incomplete_rxn->peak_shape No optimize_synthesis->start Re-synthesize & Analyze optimize_hplc Optimize HPLC: - Change Column (C4/Phenyl) - Adjust Gradient/Solvent - Increase Temperature peak_shape->optimize_hplc Yes optimize_hplc->start Re-purify & Analyze

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying a peptide containing the hydrophobic D-leucine residue?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most dominant and effective method for purifying synthetic peptides. For a D-leucine containing peptide, which will have increased hydrophobicity, a C18 column is a standard starting point, but a C4 or C8 column may provide better results by reducing strong retention. Gradient elution, typically with a mobile phase of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA), is used to separate the target peptide from impurities.

Q2: How can I confirm the identity and purity of my final peptide product?

A2: A combination of analytical techniques is essential:

  • RP-HPLC/UPLC: This is the primary method to assess purity by measuring the area percentage of the main peak at a wavelength of 210-220 nm.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are crucial to confirm that the molecular weight of the purified peptide matches the theoretical mass of the target sequence.

  • Amino Acid Analysis (AAA): This is the only method that can determine the net peptide content by quantifying the amount of each amino acid after acid hydrolysis. It also confirms the correct amino acid composition.

Q3: What are the common impurities found in syntheses using Boc-chemistry?

A3: Common process-related impurities include:

  • Truncated Sequences: Formed by incomplete coupling.

  • Deletion Sequences: Resulting from incomplete Boc deprotection.

  • Products of Side-Chain Reactions: Such as alkylation of sensitive residues if scavengers are not used effectively during cleavage.

  • Residual Reagents: Leftover chemicals from the synthesis and cleavage steps, such as TFA.

Q4: Does the use of a D-amino acid affect purification strategy?

A4: Yes, in two main ways. First, the incorporation of a D-amino acid can alter the peptide's secondary structure (e.g., disrupt an α-helix), which may change its retention behavior on HPLC. Second, it creates a diastereomer of the all-L peptide. While standard RP-HPLC can separate the target peptide from synthesis-related impurities, it generally cannot separate diastereomers. If you suspect racemization has occurred and need to separate the L-Leu from the D-Leu version of the peptide, you would need a specialized chiral stationary phase.

Quantitative Data Summary

The efficiency of peptide synthesis and purification can be highly variable depending on the sequence. The following table provides expected values for a standard peptide synthesis.

ParameterExpected ValueSignificanceReference
Coupling Efficiency (per step) >99%High efficiency is critical to minimize deletion sequences.
Crude Purity (for a ~20-mer) >70-80%A good indicator of a successful synthesis prior to purification.
Final Purity (after HPLC) >95% or >98%Required for most quantitative biological assays, in vivo studies, and structural analysis.
Net Peptide Content (by AAA) 70-90%Accounts for water and counter-ions (like TFA) in the lyophilized powder.

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of a D-Leucine Peptide

This protocol provides a general starting point for purification. It should be optimized for each specific peptide.

  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may require a small amount of organic solvent (e.g., acetonitrile or DMSO) before diluting with Mobile Phase A.

    • Filter the dissolved sample through a 0.22 µm syringe filter to remove particulates.

  • HPLC System and Column:

    • System: A preparative or semi-preparative HPLC system.

    • Column: A C18 reversed-phase column is a good starting point. If the peptide is highly hydrophobic, consider a C8, C4, or Phenyl column.

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Chromatographic Method:

    • Flow Rate: Dependent on column diameter (e.g., 4-10 mL/min for a 10 mm ID column).

    • Detection: Monitor absorbance at 215 nm or 220 nm.

    • Gradient:

      • Run an initial analytical gradient to determine the elution percentage of your target peptide (e.g., 5-95% B over 30 minutes).

      • Based on the analytical run, design a shallow preparative gradient around the elution point. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 40 minutes will provide good resolution.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each collected fraction using analytical HPLC and confirm the identity using mass spectrometry.

  • Post-Purification:

    • Pool the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the final peptide as a fluffy white powder.

Diagram: General Peptide Synthesis and Purification Workflow

G spps 1. Boc-SPPS (Automated or Manual) cleavage 2. Cleavage from Resin (e.g., HF or TFMSA with Scavengers) spps->cleavage precipitation 3. Precipitation & Washing (Cold Diethyl Ether) cleavage->precipitation crude_analysis 4. Crude Analysis (Analytical HPLC/MS) precipitation->crude_analysis purification 5. Preparative RP-HPLC crude_analysis->purification qc 6. QC of Fractions (Analytical HPLC/MS) purification->qc lyophilization 7. Pooling & Lyophilization qc->lyophilization final_product Final Purified Peptide lyophilization->final_product

References

Technical Support Center: Managing Steric Hindrance in Complex Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage challenges associated with the incorporation of sterically hindered amino acids, such as those involving Boc-D-Leu-Osu, in complex peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of sterically hindered amino acids like D-Leucine challenging?

The primary challenge in coupling bulky amino acids, such as those with β-branched side chains (e.g., Valine, Isoleucine, Leucine) or N-methylated backbones, is steric hindrance.[1][2] This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the peptide chain, slowing down the kinetics of peptide bond formation.[3][4] This can lead to incomplete coupling reactions, resulting in low yields and the formation of deletion sequences.[5] The use of bulky protecting groups can also contribute to this steric hindrance.

Q2: How can I confirm that low coupling yield is caused by steric hindrance?

Differentiating steric hindrance from other issues like reagent degradation or peptide aggregation is a critical troubleshooting step. Key indicators that steric hindrance is the primary cause include:

  • Sequence-Dependent Failure: Consistently low coupling efficiency is observed when incorporating specific bulky amino acids, while less hindered residues couple successfully under the same conditions.

  • Incomplete Reactions: Even with extended reaction times, monitoring the reaction with methods like the Kaiser test shows the persistence of unreacted primary amines. This suggests a high activation energy barrier, which is characteristic of steric hindrance.

  • Improved Yield with Stronger Reagents: Switching from a standard coupling reagent (e.g., HBTU) to a more potent one (e.g., HATU, COMU) significantly improves the yield for a specific difficult coupling.

Q3: Which coupling reagents are most effective for sterically hindered amino acids?

The choice of coupling reagent is critical for overcoming steric hindrance. Reagents are generally categorized as carbodiimides, phosphonium salts, and aminium/uronium salts. For difficult couplings, aminium/uronium salts like HATU, HCTU, and COMU are often the most effective due to their high reactivity.

Comparative Performance of Coupling Reagents for Hindered Amino Acids

The following table summarizes quantitative data on the performance of various reagents in challenging coupling reactions.

Coupling ReagentHindered Residue ExampleYield (%)Racemization (%)Reaction TimeNotes
HATU Aib-Aib95%<1%2 hoursHighly efficient for hindered couplings, including N-methylated amino acids.
HCTU Aib-Aib93%<1%2 hoursA more cost-effective alternative to HATU with comparable efficiency.
COMU N-Me-Ala96%Low1-2 hoursOffers high efficiency and improved safety profile as it does not release explosive byproducts.
PyBOP Aib-Aib85%1-2%4 hoursA common phosphonium salt-based reagent, generally effective but may be slower.
DIC/HOBt Aib-Aib60-70%3-5%12-24 hoursA classic carbodiimide method; less effective for highly hindered couplings.

Note: Data is synthesized from multiple sources and may vary based on specific reaction conditions. "Aib" (α-aminoisobutyric acid) is a common model for sterically hindered residues.

Q4: My standard coupling protocol failed for Boc-D-Leu. What adjustments can I make?

When a standard protocol fails for a hindered residue, several strategies can be employed to drive the reaction to completion:

  • Switch to a Stronger Coupling Reagent: If you are using a carbodiimide like DIC, switching to a uronium salt like HATU or COMU is the most effective first step.

  • Perform a "Double Coupling": After the first coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated amino acid. This can significantly increase the yield.

  • Increase Reaction Time and Temperature: Extending the coupling time from a standard 1-2 hours to overnight can help overcome the high activation energy. Cautiously increasing the temperature can also improve yields, but this must be balanced against the increased risk of racemization.

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can help drive the reaction forward.

Q5: What are the common side reactions when coupling bulky amino acids and how can they be minimized?

Besides incomplete coupling, several side reactions can occur, particularly under forcing conditions:

  • Racemization: The activation of the amino acid can lead to the formation of an oxazolone intermediate, which is prone to epimerization. This risk increases with longer activation times and higher temperatures. Using additives like HOBt or HOAt can help suppress racemization.

  • Diketopiperazine Formation: This side reaction is common after the coupling of the second amino acid, especially with sequences containing Proline or Glycine, leading to the cleavage of the dipeptide from the resin.

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to this side reaction.

  • Chain Termination: This can occur due to reactions with excess coupling reagent or impurities in the reagents. To mitigate this, unreacted amines should be "capped" using a reagent like acetic anhydride to prevent them from participating in subsequent coupling steps.

Q6: Are there special considerations for purifying peptides containing bulky residues like D-Leucine?

The purification of complex peptides, especially those containing hydrophobic and bulky residues, primarily relies on reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Methodology: RP-HPLC separates peptides based on their hydrophobicity using a non-polar stationary phase (like C18) and a polar mobile phase. More hydrophobic peptides, often those containing bulky residues like Leucine, will be retained longer on the column.

  • Challenges: Deletion sequences resulting from incomplete coupling of a bulky residue can have very similar physicochemical characteristics to the target peptide, making separation difficult.

  • Optimization: If standard RP-HPLC does not provide sufficient purity, alternative strategies include using different stationary phases (e.g., C4, C8), ion-exchange chromatography, or multi-step purification protocols. Ion-exchange chromatography separates peptides based on charge and can be a useful orthogonal technique.

Troubleshooting and Experimental Guides

Troubleshooting Low Coupling Efficiency

Low coupling efficiency is the most common problem when incorporating sterically hindered amino acids. The following flowchart provides a logical workflow to diagnose and solve the issue.

G start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) q1 Is the amino acid sterically hindered? (e.g., Boc-D-Leu, Val, N-Me-AA) start->q1 q2 What coupling reagent was used? q1->q2 Yes sol4 Consider other issues: - Reagent degradation - Incomplete deprotection - Peptide aggregation q1->sol4 No q3 Was reaction time sufficient? q2->q3 Potent (HATU, etc.) sol1 Switch to a more potent reagent: HATU, HCTU, or COMU q2->sol1 Standard (DIC/HOBt) sol2 Perform a 'Double Coupling' with fresh reagents. q3->sol2 Yes sol3 Increase reaction time (e.g., overnight). Cautiously increase temperature. q3->sol3 No cap After troubleshooting, cap any remaining unreacted amines. sol1->cap sol2->cap sol3->cap

Troubleshooting workflow for low coupling efficiency.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Boc-D-Leu using HATU

This protocol is designed for coupling sterically hindered amino acids where standard methods may be insufficient.

  • Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Activation Mixture: In a separate vessel, dissolve Boc-D-Leu-OH (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the swollen resin. Agitate the mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or Bromophenol Blue test) to confirm the absence of free primary amines. A negative result indicates the reaction is complete.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Capping Unreacted Amines

This protocol is essential to terminate peptide chains that have failed to couple, preventing the formation of deletion sequences.

  • Washing: After the coupling step, wash the peptide-resin thoroughly with DMF.

  • Capping Solution: Prepare a capping solution, typically a mixture of acetic anhydride and a base like pyridine or DIPEA in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Drain the capping solution and wash the resin thoroughly with DMF and Dichloromethane (DCM) to prepare for the next deprotection step.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a solid-phase peptide synthesis cycle for incorporating a sterically hindered amino acid.

G cluster_0 Peptide Synthesis Cycle Resin Start: Peptide-Resin Deprotection 1. N-terminal Deprotection (e.g., TFA for Boc) Resin->Deprotection Wash1 2. Wash (DMF/DCM) Deprotection->Wash1 Coupling 3. Coupling (Boc-D-Leu + HATU/DIPEA) Wash1->Coupling Monitor 4. Monitor Reaction (e.g., Kaiser Test) Coupling->Monitor Monitor->Coupling Incomplete (Double Couple) Wash2 5. Wash (DMF) Monitor->Wash2 Complete Capping Capping (Acetic Anhydride) Monitor->Capping Incomplete (Proceed) NextCycle Ready for Next Cycle Wash2->NextCycle Capping->Wash2

Workflow for coupling a hindered amino acid.

References

Improving the yield of peptides synthesized with Boc-D-leu-osu

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc-D-Leu-OSu in peptide synthesis. Our goal is to help you improve peptide yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a protected amino acid building block used in peptide synthesis.[1] The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is activated as an N-hydroxysuccinimide (OSu) ester. This pre-activated form facilitates efficient peptide bond formation, particularly in solid-phase peptide synthesis (SPPS).[2][3] It has been utilized in the synthesis of various peptides, including peptide gastrin antagonists and analogs of the antibiotic gramicidin S.[1]

Q2: What are the optimal storage and handling conditions for this compound?

To ensure its stability and reactivity, this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years. It is important to handle the compound in a dry environment to prevent hydrolysis of the active ester.

Q3: In which solvents is this compound soluble?

This compound is soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) at a concentration of 30 mg/mL and ethanol at 30 mg/mL.

Q4: What are the main advantages of using a pre-activated OSu ester like this compound?

Using a pre-activated OSu ester offers several advantages:

  • High Reactivity: It reacts efficiently with primary amines to form stable amide bonds.

  • Reduced Side Reactions: It can minimize side reactions that are sometimes associated with in-situ activation methods.

  • Milder Reaction Conditions: The coupling reaction can often be performed under milder conditions.

Q5: What are the potential side reactions when using this compound?

The primary side reaction of concern is the hydrolysis of the OSu ester, which can be accelerated by the presence of water or high pH, leading to the formation of the unreactive carboxylic acid. Additionally, the NHS ester can react with nucleophilic side chains of certain amino acids, such as serine, threonine, tyrosine, arginine, and cysteine, although this is less common than reaction with the primary amine.

Troubleshooting Guide

This guide addresses common issues encountered during peptide synthesis using this compound, focusing on improving the final peptide yield.

Issue 1: Low Coupling Efficiency Leading to Low Yield

A common reason for low overall yield is incomplete coupling of this compound to the growing peptide chain.

Possible Cause Recommended Solution
Hydrolysis of this compound Ensure the use of anhydrous solvents and reagents. Prepare solutions of this compound immediately before use.
Insufficient Reagent Stoichiometry Use a 1.5 to 3-fold excess of this compound relative to the free amine on the resin.
Suboptimal Reaction Time Increase the coupling reaction time. Monitor the reaction progress using a qualitative method like the Kaiser test to ensure completion.
Steric Hindrance For sterically hindered couplings, consider double coupling (repeating the coupling step) or increasing the reaction temperature slightly (e.g., to room temperature if performed at 0°C).
Peptide Aggregation If the growing peptide chain aggregates on the solid support, it can block access for the incoming amino acid. Consider using a different solvent, such as N-methyl-2-pyrrolidone (NMP), or adding chaotropic salts.

Issue 2: Presence of Deletion Sequences in the Final Product

Deletion sequences, where one or more amino acids are missing from the final peptide, are a direct result of incomplete coupling in a previous step.

Possible Cause Recommended Solution
Incomplete Coupling Refer to the solutions for "Low Coupling Efficiency" above. Ensure each coupling step goes to completion before proceeding to the next deprotection step.
Premature Termination of the Peptide Chain If unreacted amines are not capped, they can remain unreacted throughout the rest of the synthesis. Consider adding a capping step after the coupling reaction using reagents like acetic anhydride to block any unreacted N-terminal amines.

Issue 3: Difficulty in Purifying the Final Peptide

A low yield of pure peptide after purification can be due to the presence of closely eluting impurities or loss of product during the purification process.

Possible Cause Recommended Solution
Presence of Difficult-to-Separate Impurities Optimize the coupling and deprotection steps to minimize the formation of side products. For purification, try different HPLC columns (e.g., C8 instead of C18) or modify the gradient of the mobile phase to improve separation.
Low Recovery from HPLC Ensure the crude peptide is fully dissolved before injection. If aggregation is an issue, dissolve the peptide in a stronger solvent like DMSO before diluting with the HPLC mobile phase.
Precipitation of Peptide on the Column This can occur if the peptide is not soluble in the mobile phase. Adjusting the pH or the organic solvent composition of the mobile phase can help.

Experimental Protocols

Below is a general, representative protocol for a single coupling cycle in solid-phase peptide synthesis (SPPS) using this compound. This protocol should be optimized for your specific peptide sequence and synthesis scale.

Materials:

  • Peptide synthesis resin with a free N-terminal amine

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 10% N,N-Diisopropylethylamine (DIEA) in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Kaiser test kit

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 20-30 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual acid.

  • Neutralization:

    • Add the neutralization solution (10% DIEA in DMF) to the resin and agitate for 5-10 minutes.

    • Drain the neutralization solution and wash the resin with DMF (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (2-3 equivalents based on resin loading) in a minimal amount of anhydrous DMF.

    • Add the this compound solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

  • Repeat Cycle: Proceed to the next deprotection step for the subsequent amino acid in your sequence.

Visualizations

experimental_workflow start Start: Resin with Free Amine swell 1. Swell Resin in DMF start->swell deprotect 2. Boc Deprotection (50% TFA in DCM) swell->deprotect wash1 3. Wash (DCM, IPA, DMF) deprotect->wash1 neutralize 4. Neutralize (10% DIEA in DMF) wash1->neutralize wash2 5. Wash (DMF) neutralize->wash2 prepare_aa 6. Prepare this compound Solution in DMF wash2->prepare_aa couple 7. Couple this compound to Resin wash2->couple prepare_aa->couple monitor 8. Monitor with Kaiser Test couple->monitor complete Coupling Complete monitor->complete Negative incomplete Coupling Incomplete monitor->incomplete Positive wash3 9. Wash (DMF, DCM) complete->wash3 incomplete->couple Extend Time or Recouple next_cycle Proceed to Next Cycle wash3->next_cycle

Boc-SPPS Coupling Cycle Workflow

troubleshooting_yield low_yield Low Peptide Yield incomplete_coupling Incomplete Coupling? low_yield->incomplete_coupling side_reactions Significant Side Reactions? incomplete_coupling->side_reactions No check_reagents Check Reagent Stoichiometry and Quality incomplete_coupling->check_reagents Yes optimize_coupling Optimize Coupling Time and Temperature incomplete_coupling->optimize_coupling Yes double_couple Consider Double Coupling incomplete_coupling->double_couple Yes purification_loss Loss During Purification? side_reactions->purification_loss No check_hydrolysis Ensure Anhydrous Conditions side_reactions->check_hydrolysis Yes capping_step Add a Capping Step side_reactions->capping_step Yes optimize_purification Optimize HPLC Conditions purification_loss->optimize_purification Yes check_solubility Improve Peptide Solubility purification_loss->check_solubility Yes

Troubleshooting Logic for Low Yield

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Boc-D-Leu-OSu and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount for reliable experimental outcomes and therapeutic efficacy. The choice of synthetic strategy—primarily between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry—directly impacts the impurity profile of the crude peptide, which is subsequently analyzed by High-Performance Liquid Chromatography (HPLC). This guide provides a comparative analysis of HPLC results for peptides synthesized using Boc-D-leucine-N-hydroxysuccinimide ester (Boc-D-Leu-OSu) versus its common alternative, Fmoc-D-leucine, supported by experimental protocols and data.

Performance Comparison: Boc vs. Fmoc Strategy for D-Leucine Containing Peptides

The incorporation of hydrophobic D-amino acids like D-leucine can present challenges in solid-phase peptide synthesis (SPPS), including steric hindrance and potential aggregation. The choice between the acid-labile Boc strategy and the base-labile Fmoc strategy influences coupling efficiency, side reactions, and ultimately, the purity of the final peptide as determined by HPLC.[1][]

Table 1: Comparative Performance of Boc vs. Fmoc Synthesis for a Model D-Leucine Peptide

ParameterThis compound StrategyFmoc-D-Leu StrategyKey Considerations
Typical Crude Purity (by HPLC) 50 - 75%60 - 85%Fmoc chemistry often yields higher crude purity due to milder deprotection steps.[1][3]
Coupling Efficiency >98%>99%Both strategies can achieve high efficiency, but difficult couplings may require double coupling or stronger reagents in the Boc method.[4]
Major Impurities Detected by HPLC Truncated sequences, deletion sequences (from incomplete coupling), t-butyl adducts.Deletion sequences, piperidine adducts (from Fmoc deprotection), diketopiperazine formation (at N-terminus).
Risk of Racemization Low, especially with pre-activated esters like OSu.Can be higher with certain coupling reagents; minimized with additives like HOBt.
Handling of Hydrophobic Sequences Can be advantageous as repeated TFA deprotection protonates the peptide backbone, reducing aggregation.Aggregation can be a significant issue, potentially leading to incomplete reactions and complex chromatograms.
Final Purified Yield 45 - 65%55 - 75%Higher crude purity with the Fmoc strategy often leads to a higher yield after purification.

Experimental Protocols

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) of a D-Leucine Containing Peptide

This protocol outlines a manual synthesis using a Merrifield resin.

  • Resin Preparation: Swell Merrifield resin (1g, ~0.8 mmol/g) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.

  • Deprotection:

    • Wash the resin with DCM (3x).

    • Add 50% trifluoroacetic acid (TFA) in DCM and agitate for 2 minutes.

    • Drain and add fresh 50% TFA in DCM, agitate for 30 minutes.

    • Wash with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Wash the resin with N,N-dimethylformamide (DMF) (3x).

    • Add 10% N,N-diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes (repeat twice).

    • Wash with DMF (5x).

  • Coupling (this compound):

    • Dissolve this compound (3 equivalents) in DMF.

    • Add the solution to the resin and agitate for 2-4 hours at room temperature.

    • Monitor coupling completion with a Kaiser test (should be negative). If incomplete, recouple with fresh reagents.

    • Wash with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Final Cleavage:

    • After the final coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum.

    • Transfer to a specialized HF apparatus. Add a scavenger cocktail (e.g., p-cresol).

    • Carefully distill anhydrous hydrogen fluoride (HF) into the vessel at -78°C.

    • Allow the reaction to stir at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.

Protocol 2: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a D-Leucine Containing Peptide

This protocol outlines a manual synthesis using a Rink Amide resin.

  • Resin Preparation: Swell Rink Amide resin (1g, ~0.6 mmol/g) in DMF for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 20 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling (Fmoc-D-Leu-OH):

    • In a separate vial, dissolve Fmoc-D-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and agitate for 1 minute.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-3 for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the peptide-resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.

Protocol 3: Analytical Reversed-Phase HPLC (RP-HPLC)

This is a standard protocol for analyzing the purity of crude synthetic peptides.

  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in Mobile Phase A (or a minimal amount of DMF/DMSO followed by dilution with Mobile Phase A) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 215-220 nm (for the peptide backbone).

    • Injection Volume: 10-20 µL.

    • Gradient: A typical starting gradient is a linear progression from 5% to 95% Mobile Phase B over 30 minutes. This gradient should be optimized based on the hydrophobicity of the peptide.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the target peptide as the percentage of its peak area relative to the total area of all peaks.

Visualizing the Process

To better understand the experimental process and the strategic decisions involved, the following diagrams illustrate the workflow and logic.

G cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis & Purification Resin 1. Resin Swelling Coupling 2. Amino Acid Coupling (e.g., this compound) Resin->Coupling Deprotection 3. Nα-Deprotection (TFA for Boc / Piperidine for Fmoc) Coupling->Deprotection Cycle Repeat n-1 times Deprotection->Cycle Cycle->Coupling Cleavage 4. Cleavage & Global Deprotection (HF for Boc / TFA for Fmoc) Cycle->Cleavage Crude 5. Crude Peptide Precipitation Cleavage->Crude Dissolve 6. Sample Preparation (Dissolve & Filter) Crude->Dissolve HPLC 7. RP-HPLC Analysis Dissolve->HPLC Purify 8. Preparative HPLC HPLC->Purify QC 9. QC of Fractions (Analytical HPLC & MS) HPLC->QC Purity Check Purify->QC Lyophilize 10. Lyophilization QC->Lyophilize

Workflow for Peptide Synthesis and HPLC Analysis.

G Start Start: Synthesize D-Leucine Peptide AcidSensitive Peptide contains acid-sensitive residues? Start->AcidSensitive AggregationProne Is the sequence prone to aggregation? AcidSensitive->AggregationProne No UseFmoc Choose Fmoc Strategy (Milder Conditions) AcidSensitive->UseFmoc Yes Automation Is automated synthesis a priority? AggregationProne->Automation No ConsiderBoc Consider Boc Strategy (Reduces aggregation) AggregationProne->ConsiderBoc Yes UseBoc Choose Boc Strategy (Harsh Cleavage) Automation->UseBoc No FmocPreferred Fmoc Preferred (Standard for automation) Automation->FmocPreferred Yes

Decision tree for choosing a synthesis strategy.

References

Mass Spectrometry Characterization of Boc-D-leu-OSu Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and proteomics, accurate characterization of modified peptides is paramount. The incorporation of non-standard amino acids or labeling moieties, such as Boc-D-leucine-O-succinimide (Boc-D-leu-OSu), offers unique advantages in studying peptide structure, function, and interactions. This guide provides a comparative analysis of the mass spectrometry (MS) characterization of this compound containing peptides against alternative labeling strategies, supported by experimental data and detailed protocols.

Comparison with Alternative Peptide Labeling Strategies

The use of this compound for peptide labeling introduces a bulky, hydrophobic group that can be strategically employed for various applications, including altering peptide conformation or as a removable tag for enrichment. Its characterization by mass spectrometry is distinct when compared to other common labeling techniques, such as stable isotope labeling (e.g., SILAC) or isobaric tagging (e.g., TMT).

FeatureThis compound LabelingStable Isotope Labeling (e.g., SILAC)Isobaric Tagging (e.g., TMT)
Principle Covalent modification of primary amines (N-terminus, Lys side chains) with a Boc-protected D-leucine.Metabolic incorporation of "heavy" amino acids (e.g., ¹³C, ¹⁵N labeled Arg/Lys).Chemical labeling of peptides with tags that are isobaric in the MS1 scan but produce reporter ions of different masses in the MS/MS scan.
Sample Preparation In vitro chemical labeling post-peptide synthesis or extraction. Requires careful control of reaction conditions.In vivo labeling during cell culture. Not applicable to all sample types.In vitro chemical labeling of digested peptide samples.
MS1 Spectrum Introduces a significant mass shift to the labeled peptide.Labeled and unlabeled peptides appear as distinct peaks separated by a defined mass difference.All labeled peptides appear as a single peak in the MS1 spectrum, simplifying the spectrum.
MS/MS Fragmentation Shows characteristic neutral losses of the Boc group (100.05 Da or 56.06 Da) and potentially the entire label.[1] Standard b- and y-ion series are observed for the peptide backbone.[1][2]Fragmentation pattern is identical for light and heavy peptides, with fragment ions showing the corresponding mass shift.Fragmentation yields reporter ions in the low mass region, which are used for quantification.
Data Analysis Requires consideration of the specific mass shift and neutral losses in database search algorithms.Straightforward relative quantification by comparing the peak intensities of light and heavy peptide pairs.Requires specialized software to extract and analyze reporter ion intensities for quantification.
Applications Structural studies, peptide-protein interaction analysis, targeted peptide derivatization.Quantitative proteomics, protein turnover studies.Multiplexed quantitative proteomics.[3]

Experimental Protocols

Protocol 1: Labeling of a Peptide with this compound

Objective: To covalently label a target peptide with this compound on its primary amines.

Materials:

  • Target peptide with at least one primary amine (e.g., N-terminus or a lysine residue)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Solid-phase extraction (SPE) C18 cartridges for desalting

Procedure:

  • Dissolve the target peptide in the reaction buffer to a final concentration of 1 mg/mL.

  • Dissolve this compound in DMF to a concentration of 10 mg/mL immediately before use.

  • Add a 5-fold molar excess of the this compound solution to the peptide solution.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Desalt the labeled peptide using a C18 SPE cartridge according to the manufacturer's instructions.

  • Lyophilize the purified, labeled peptide.

Protocol 2: Mass Spectrometry Analysis of this compound Labeled Peptides

Objective: To confirm the successful labeling and characterize the fragmentation of the this compound labeled peptide using LC-MS/MS.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to an electrospray ionization (ESI) mass spectrometer (e.g., Orbitrap or Q-TOF).[4]

Procedure:

  • Sample Preparation: Reconstitute the lyophilized this compound labeled peptide in a solution of 0.1% formic acid in water to a final concentration of 1 µM.

  • LC Separation:

    • Inject 1-5 µL of the sample onto a C18 analytical column.

    • Use a linear gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient might be 5-40% B over 30 minutes at a flow rate of 300 nL/min.

  • Mass Spectrometry:

    • Acquire mass spectra in positive ion mode.

    • Set the mass spectrometer to perform data-dependent acquisition (DDA), selecting the most intense precursor ions from the MS1 scan for fragmentation in the MS/MS scan.

    • For MS/MS, use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

    • Perform a database search against the sequence of the target peptide, specifying the mass modification corresponding to the Boc-D-leu moiety (+215.15 Da) on primary amines.

    • Manually inspect the MS/MS spectra for the characteristic neutral loss of the Boc group (100.05 Da or 56.06 Da) and the expected b- and y-ion series to confirm the peptide sequence and modification site.

Quantitative Data Summary

The following table presents hypothetical data from an LC-MS/MS analysis of a model peptide (G-L-A-K) before and after labeling with this compound.

ParameterUnlabeled Peptide (GLAK)Labeled Peptide (Boc-D-leu-GLAK)Labeled Peptide (GLAK-Boc-D-leu)
Monoisotopic Mass (Da) 388.2431603.3934603.3934
Observed m/z (z=1) 389.2504604.4007604.4007
Modification Site N/AN-terminusLysine side chain
Key MS/MS Fragment Ions y1 (147.1128), b2 (171.1233)y1 (147.1128), b2 (386.2736)y1 (362.2631), b2 (171.1233)
Characteristic Neutral Loss (Da) N/A100.0528 (from precursor and b-ions)100.0528 (from precursor and y-ions)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation peptide Target Peptide labeling This compound Labeling peptide->labeling desalting SPE Desalting labeling->desalting lcms LC-MS/MS Analysis desalting->lcms dda Data-Dependent Acquisition lcms->dda cid CID/HCD Fragmentation dda->cid database Database Search cid->database manual Manual Spectral Validation database->manual

Caption: Experimental workflow for the characterization of this compound containing peptides.

logical_relationship cluster_modification Peptide Modification cluster_analysis Structural Analysis cluster_application Functional Insights peptide Native Peptide boc_peptide Boc-D-leu Labeled Peptide peptide->boc_peptide this compound ms Mass Spectrometry boc_peptide->ms nmr NMR Spectroscopy boc_peptide->nmr conformation Conformational Change ms->conformation nmr->conformation interaction Altered Protein Interaction conformation->interaction

Caption: Logical flow from peptide modification to functional insights.

References

A Comparative Guide: Boc-D-leu-osu vs. Fmoc-D-leu-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chemical strategy for solid-phase peptide synthesis (SPPS) is a critical decision that influences peptide yield, purity, and the overall efficiency of the workflow. The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct advantages and disadvantages. This guide provides a detailed, data-supported comparison of using Boc-D-leu-osu and Fmoc-D-leu-OH, two derivatives of the D-enantiomer of leucine, in SPPS.

Fundamental Chemistry and Key Differences

The core distinction between the Boc and Fmoc strategies lies in the nature of the Nα-amino protecting group and the chemical conditions required for its removal.[1]

  • Boc Strategy: Utilizes the acid-labile Boc group. Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are usually benzyl-based and require a very strong acid, like hydrofluoric acid (HF), for final cleavage from the resin.[1][2]

  • Fmoc Strategy: Employs the base-labile Fmoc group. Deprotection is carried out using a mild base, most commonly a solution of piperidine in DMF.[2] Side-chain protecting groups are acid-labile (e.g., tBu, Trt) and are removed simultaneously with the final peptide cleavage from the resin using TFA.[]

The specific reagents in this comparison introduce another critical variable:

  • This compound: This is a pre-activated N-hydroxysuccinimide (Osu) ester. The Osu group is a good leaving group, allowing the amino acid to be coupled directly to the free N-terminus of the peptide chain without the need for additional in situ coupling reagents.

  • Fmoc-D-leu-OH: This is a standard carboxylic acid. To facilitate peptide bond formation, it requires the addition of a coupling reagent (e.g., HBTU, HATU, DIC/Oxyma) to activate the carboxyl group in situ.

Performance and Data Comparison

While direct, peer-reviewed studies comparing the synthesis of the exact same peptide using this compound versus Fmoc-D-leu-OH are scarce, a robust comparison can be established based on the well-documented performance of the two general strategies. Leucine is sometimes associated with difficult couplings, particularly when it is the N-terminal residue on the growing peptide chain.

Table 1: General Comparison of Boc and Fmoc SPPS Strategies

FeatureBoc Strategy (using this compound)Fmoc Strategy (using Fmoc-D-leu-OH)
Nα-Deprotection Reagent Trifluoroacetic Acid (TFA) in DCM (acid-labile)20-40% Piperidine in DMF (base-labile)
Side-Chain Protection Benzyl-based (Bzl)tert-Butyl-based (tBu)
Final Cleavage Reagent Hydrofluoric Acid (HF) or TFMSA (harsh)Trifluoroacetic Acid (TFA) (mild)
Orthogonality Partial (repeated acid deprotection can degrade acid-labile side-chain groups)Fully Orthogonal (base/acid schemes are distinct)
Coupling Activation Pre-activated (Osu-ester)Requires in situ activators (e.g., HBTU, DIC/Oxyma)
Automation Friendliness Less common; HF cleavage requires specialized equipmentHighly amenable; standard for automated synthesizers
Safety Concerns Use of highly corrosive and toxic HFPiperidine is toxic, but overall process is safer
Handling Aggregation Often preferred for difficult or hydrophobic sequences as repeated acid steps can disrupt secondary structures.Can be more prone to aggregation, though new resins and protocols mitigate this.

Table 2: Quantitative Performance Metrics (General Observations)

ParameterBoc StrategyFmoc Strategy
Typical Coupling Efficiency Generally high, but sequence dependent. Can be >99%.Very high with modern activators, often exceeding 99.5%.
Typical Crude Purity Good, but harsh HF cleavage can generate more side products.Generally higher due to milder deprotection and cleavage conditions.
Side Reactions Risk of premature loss of acid-sensitive side-chain protecting groups.Aspartimide formation, especially at Asp-Xxx sequences. Racemization can occur with certain activators.

Experimental Protocols

The following sections provide detailed, generalized protocols for incorporating D-leucine using both methods.

Protocol 1: this compound Coupling Cycle (Boc-SPPS)

This protocol assumes the synthesis is proceeding on a peptide-resin that has a free N-terminal amine.

  • Deprotection:

    • Treat the resin with 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes to remove the existing Boc group.

    • Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x) to remove TFA and byproducts.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt by treating the resin with 5-10% N,N-Diisopropylethylamine (DIEA) in DCM for 5-10 minutes.

    • Wash the resin with DCM (5x) to remove excess base.

  • Coupling:

    • Dissolve this compound (2-3 equivalents relative to resin substitution) in Dimethylformamide (DMF).

    • Add the solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored for completion using a qualitative method like the Kaiser (ninhydrin) test.

    • Wash the resin with DMF (3x) and DCM (3x) to remove unreacted amino acid and byproducts. The cycle is now complete and ready for the next deprotection step.

Protocol 2: Fmoc-D-leu-OH Coupling Cycle (Fmoc-SPPS)

This protocol assumes the synthesis is proceeding on a peptide-resin that has a free N-terminal amine.

  • Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Treat the resin with a fresh solution of 20% piperidine in DMF for an additional 15-20 minutes to ensure complete Fmoc group removal.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and the dibenzofulvene byproduct.

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-D-leu-OH (3-4 equivalents) with a coupling reagent like HBTU (3-4 eq.) or DIC/OxymaPure (3-4 eq. each) in DMF in the presence of a base such as DIEA (6-8 eq.) for several minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature. Monitor for completion with a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The cycle is now complete.

Workflow Visualizations

The cyclical nature of SPPS is well-suited for workflow diagrams, which clarify the distinct steps of each strategy.

Boc_SPPS_Workflow Boc Solid-Phase Peptide Synthesis Workflow cluster_main cluster_wash1 cluster_wash2 cluster_wash3 PeptideResin_Boc Peptide-Resin-(Boc) Deprotection Deprotection (25-50% TFA in DCM) PeptideResin_Boc->Deprotection 1. PeptideResin_NH3 Peptide-Resin-(NH3+TFA-) Deprotection->PeptideResin_NH3 Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) PeptideResin_NH3->Neutralization 2. PeptideResin_NH2 Peptide-Resin-(NH2) Neutralization->PeptideResin_NH2 Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (this compound in DMF) PeptideResin_NH2->Coupling 3. Coupling->PeptideResin_Boc 4. Cycle Complete Wash3 Wash (DMF/DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling

Caption: Boc Solid-Phase Peptide Synthesis Workflow

Fmoc_SPPS_Workflow Fmoc Solid-Phase Peptide Synthesis Workflow cluster_main cluster_wash1 cluster_wash2 PeptideResin_Fmoc Peptide-Resin-(Fmoc) Deprotection Deprotection (20% Piperidine in DMF) PeptideResin_Fmoc->Deprotection 1. PeptideResin_NH2 Peptide-Resin-(NH2) Deprotection->PeptideResin_NH2 Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-D-leu-OH + Activator) PeptideResin_NH2->Coupling 2. Coupling->PeptideResin_Fmoc 3. Cycle Complete Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash1->Coupling

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow

Conclusion and Recommendations

The choice between this compound and Fmoc-D-leu-OH is fundamentally a choice between the Boc and Fmoc synthesis strategies.

Choose this compound for:

  • Difficult or Aggregation-Prone Sequences: The repeated acidic deprotection steps in Boc-SPPS can help solvate the growing peptide chain and disrupt secondary structures that lead to aggregation.

  • Simpler Coupling Step: The use of a pre-activated Osu-ester simplifies the coupling protocol by eliminating the need for in situ activation reagents.

  • Projects where Benzyl-based Side-Chain Protection is Preferred: This strategy is well-established, though it necessitates the use of harsh final cleavage conditions.

Choose Fmoc-D-leu-OH for:

  • Routine Peptide Synthesis: Fmoc-SPPS is the most widely used method today due to its milder conditions, high yields, and ease of automation.

  • Synthesis of Modified or Sensitive Peptides: The mild cleavage conditions (TFA) are compatible with a wide range of post-translational modifications and sensitive residues that would be destroyed by HF.

  • Enhanced Safety and Convenience: Avoiding the use of highly hazardous HF and specialized equipment makes the Fmoc strategy more accessible and safer for most laboratories.

  • High-Throughput and Automated Synthesis: The chemistry is robust and highly compatible with automated peptide synthesizers.

Ultimately, while Boc chemistry remains a powerful tool for specific challenging applications, the versatility, safety, and efficiency of the Fmoc strategy have made Fmoc-D-leu-OH , in conjunction with modern coupling reagents, the preferred choice for the vast majority of solid-phase peptide synthesis applications.

References

A Head-to-Head Comparison: Unveiling the Advantages of Boc-D-leu-osu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of coupling methodology is a critical determinant of success. This guide provides an in-depth comparison of two prevalent approaches: the use of a pre-activated N-hydroxysuccinimide (OSu) ester, specifically Boc-D-leu-osu, and the in-situ activation achieved with carbodiimide coupling reagents.

This objective analysis delves into the reaction mechanisms, potential side reactions, and overall efficiency of each method. By presenting available experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make informed decisions for their specific synthetic strategies, ultimately leading to higher purity, improved yields, and more reliable outcomes in peptide development.

At a Glance: Key Performance Differences

While direct head-to-head quantitative data for the coupling of Boc-D-leucine via its OSu ester versus carbodiimide methods is not extensively published under identical conditions, a comparison of their general performance characteristics, gleaned from numerous studies on similar systems, reveals key distinctions. The use of pre-activated esters like this compound often leads to a more controlled and efficient reaction process.

FeatureThis compound (Active Ester)Carbodiimide Coupling (e.g., DCC, EDC)
Activation Step Pre-activated, single-step couplingIn-situ activation required, multi-step process
Reaction Control HighModerate, susceptible to side reactions
Byproducts N-hydroxysuccinimide (water-soluble)Substituted ureas (can be insoluble), N-acylurea
Risk of Racemization LowHigher, especially without additives
Purity of Crude Product Generally higherVariable, often requires more extensive purification
Typical Yield Good to HighVariable, dependent on additives and conditions
Reproducibility HighModerate

Delving into the Chemistry: Reaction Mechanisms

The fundamental difference between these two methods lies in the activation of the carboxylic acid group of the Boc-D-leucine.

This compound is a stable, pre-activated ester. The N-hydroxysuccinimide group is an excellent leaving group, allowing for a direct and efficient one-step nucleophilic attack by the free amine of the peptide chain to form the desired amide bond. This straightforward mechanism minimizes the formation of side products and offers a high degree of control over the reaction.

In contrast, carbodiimide coupling involves the in-situ activation of the carboxylic acid. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxyl group to form a highly reactive O-acylisourea intermediate.[1] This intermediate then reacts with the amine to form the peptide bond. However, this reactive intermediate is also susceptible to undesirable side reactions.[1]

The Challenge of Side Reactions in Carbodiimide Coupling

The primary drawback of carbodiimide-mediated coupling is the potential for side reactions, which can significantly impact the purity and yield of the final peptide.

  • Racemization: The highly reactive O-acylisourea intermediate can lead to the loss of stereochemical integrity of the amino acid, a critical issue in the synthesis of biologically active peptides.[2] The use of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress racemization by converting the O-acylisourea into a more stable active ester.[2]

  • N-acylurea Formation: The O-acylisourea intermediate can rearrange to form a stable and unreactive N-acylurea, which terminates the peptide chain and complicates purification.[3]

  • Byproduct Removal: Carbodiimide reagents themselves are converted into urea byproducts. While the urea from EDC is water-soluble, the dicyclohexylurea (DCU) formed from DCC is largely insoluble in common organic solvents and requires filtration for removal, which can lead to product loss.

The use of pre-activated esters like this compound circumvents these issues by eliminating the need for in-situ activation and avoiding the formation of the unstable O-acylisourea intermediate.

Experimental Protocols

To provide a practical comparison, the following are detailed experimental protocols for peptide coupling using both this compound and a standard carbodiimide method.

Protocol 1: Coupling with this compound

This protocol outlines the straightforward coupling of a pre-activated Boc-D-leucine N-hydroxysuccinimide ester to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (1.5 - 2.0 equivalents relative to resin loading)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (optional, for neutralization of amine salts)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Amine Deprotection (if necessary): If the N-terminal amine is protected (e.g., with Fmoc), perform the standard deprotection protocol.

  • Neutralization (if necessary): If the N-terminal amine is in a salt form (e.g., hydrochloride or trifluoroacetate), neutralize it by washing the resin with a solution of 5-10% DIPEA in DMF.

  • Coupling:

    • Dissolve this compound in DMF.

    • Add the this compound solution to the swollen and deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative method such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and the completion of the coupling reaction.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin sequentially with DMF (3 times) and DCM (3 times).

  • Proceed to the next cycle: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Carbodiimide Coupling using EDC/HOBt

This protocol details the in-situ activation and coupling of Boc-D-leucine using EDC as the carbodiimide and HOBt as an additive to suppress side reactions.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-D-leucine (1.5 - 2.0 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 - 2.0 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 - 2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Neutralization: Follow step 3 from Protocol 1.

  • Pre-activation:

    • In a separate reaction vessel, dissolve Boc-D-leucine and HOBt in DMF.

    • Add EDC to the solution and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling:

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction for completion using the Kaiser test.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin sequentially with DMF (3 times) and DCM (3 times).

  • Proceed to the next cycle: The resin is now ready for the next deprotection and coupling cycle.

Visualizing the Workflows

The following diagrams, generated using Graphviz, illustrate the distinct workflows of each coupling method.

Boc_D_leu_osu_Workflow Resin Resin-Bound Peptide (Free Amine) Add_Boc_Leu_Osu Add this compound in DMF Resin->Add_Boc_Leu_Osu Coupling Coupling (1-4h, RT) Add_Boc_Leu_Osu->Coupling Wash Wash (DMF, DCM) Coupling->Wash Next_Cycle Ready for Next Cycle Wash->Next_Cycle

Caption: Experimental workflow for this compound coupling.

Carbodiimide_Workflow cluster_preactivation Pre-activation Boc_Leu Boc-D-leucine Activated_Ester Activated Ester (in situ) Boc_Leu->Activated_Ester + EDC_HOBt EDC + HOBt in DMF EDC_HOBt->Activated_Ester Add_Activated_Ester Add Activated Ester Solution Activated_Ester->Add_Activated_Ester Resin Resin-Bound Peptide (Free Amine) Resin->Add_Activated_Ester Coupling Coupling (2-6h, RT) Add_Activated_Ester->Coupling Wash Wash (DMF, DCM) Coupling->Wash Next_Cycle Ready for Next Cycle Wash->Next_Cycle

Caption: Experimental workflow for carbodiimide coupling.

Conclusion: The Clear Advantage of Pre-activation

For researchers seeking a reliable, efficient, and high-purity method for peptide synthesis, the use of pre-activated esters like this compound offers significant advantages over traditional carbodiimide coupling. The simplified, one-step reaction protocol minimizes the risk of side reactions such as racemization and N-acylurea formation, leading to a cleaner crude product that requires less intensive purification. While carbodiimide reagents remain a cost-effective option, the potential for reduced yields and the introduction of difficult-to-remove impurities can offset the initial savings, particularly in the synthesis of complex or high-value peptides. The superior control and reproducibility of the active ester method make this compound a preferred choice for demanding applications in drug discovery and development.

References

A Comparative Purity Analysis of Commercially Available Boc-D-Leu-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is a critical parameter in chemical synthesis, particularly in the meticulous process of peptide synthesis and drug development. Nα-(tert-Butoxycarbonyl)-D-leucine N-hydroxysuccinimide ester (Boc-D-Leu-OSu) is a widely utilized building block in the synthesis of peptides containing D-leucine. The presence of impurities can lead to the formation of undesired side products, complicating purification and potentially impacting the biological activity of the final peptide. This guide provides a framework for the comparative purity analysis of commercially available this compound, offering a standardized protocol for High-Performance Liquid Chromatography (HPLC) analysis. While direct comparative data from various suppliers is not publicly available, this guide presents a template for such an analysis, including hypothetical data for illustrative purposes.

Comparative Purity Data

To effectively compare the purity of this compound from various commercial sources, a systematic analysis using a validated analytical method is essential. The following table illustrates how purity data from different suppliers could be presented. The data herein is hypothetical and serves as a template for researchers to populate with their own experimental findings.

SupplierLot NumberStated Purity (%)Experimentally Determined Purity by HPLC (%)Major Impurity (Retention Time)
Supplier AA12345>99.099.2Boc-D-Leucine (4.5 min)
Supplier BB67890≥98.098.5Unknown (7.2 min)
Supplier CC11223>99.099.5None Detected
Supplier DD44556≥98.598.8Di-tert-butyl dicarbonate (3.1 min)

Experimental Protocol: Purity Determination by HPLC

This section details a standardized protocol for the determination of this compound purity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is designed to separate the main component from potential impurities such as Boc-D-leucine, N-hydroxysuccinimide, and other process-related impurities.

Objective: To quantitatively determine the purity of commercially available this compound samples by RP-HPLC with UV detection.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • This compound Samples: Samples obtained from various commercial suppliers.

  • Reference Standard: A well-characterized, high-purity standard of this compound, if available.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the sample diluent to achieve a concentration of 0.5 mg/mL.

    • Vortex the solution until the sample is completely dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      25 5 95
      30 5 95
      31 95 5

      | 40 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the this compound sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

    • Purity (%) = (Areathis compound / Total Area) x 100

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the purity analysis process, from sample acquisition to data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Obtain Commercial This compound Samples weigh Weigh Sample (5 mg) sample->weigh dissolve Dissolve in Diluent (10 mL) weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL onto C18 Column filter->inject run Run Gradient Elution (40 min) inject->run detect Detect at 220 nm run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate compare Compare Supplier Data calculate->compare

Caption: Workflow for the purity analysis of this compound.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_decision Decision reagent This compound Sample analysis Purity Analysis reagent->analysis method Validated HPLC Method method->analysis purity_data Quantitative Purity (%) analysis->purity_data impurity_profile Impurity Profile analysis->impurity_profile selection Supplier Selection purity_data->selection impurity_profile->selection

Caption: Logical flow from analysis to supplier selection.

A Comparative Guide to Peptide Synthesis: Evaluating Boc-D-Leu-OSu and Alternative Coupling Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of high-purity peptides is paramount. The choice of coupling reagent and strategy can significantly impact yield, purity, and the successful incorporation of sterically hindered amino acids. This guide provides a comparative analysis of peptide synthesis using the pre-activated N-hydroxysuccinimide (OSu) ester of Boc-D-leucine (Boc-D-Leu-OSu) against other common in-situ activation methods within the framework of Boc-based Solid-Phase Peptide Synthesis (SPPS).

While specific case studies with head-to-head quantitative data for this compound are not extensively documented in publicly available literature, this guide extrapolates from established principles and reported data for similar sterically hindered amino acids to provide a valuable comparative overview.

Performance Comparison of Coupling Methods for Sterically Hindered Amino Acids

The coupling of bulky amino acids like leucine can be challenging, often resulting in lower yields and incomplete reactions. The choice of activating agent is therefore critical. Below is a comparison of expected performance for different coupling methods when incorporating a residue like Boc-D-Leucine.

Table 1: Comparison of Coupling Reagent Performance in Boc-SPPS for Sterically Hindered Residues

Coupling MethodReagentsTypical Coupling TimeCoupling EfficiencyRacemization RiskKey AdvantagesKey Disadvantages
Activated Ester This compound 1-4 hoursGood to HighLowPre-activated, stable, simple to use, minimizes side reactions.Slower reaction rates compared to onium salts.
Carbodiimide Boc-D-Leu + DCC/HOBt or DIC/HOBt1-2 hoursGood to HighLow with additiveCost-effective and widely used.Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC; potential for side reactions if HOBt is omitted.
Onium Salt (Uronium) Boc-D-Leu + HBTU/DIPEA15-60 minutesVery HighLowFast reaction rates, high efficiency, especially for difficult couplings.Higher cost, potential for side reactions if used in large excess.
Onium Salt (Phosphonium) Boc-D-Leu + PyBOP/DIPEA15-60 minutesVery HighLowHigh efficiency, particularly for cyclization and sterically hindered couplings.Higher cost, byproduct removal can be challenging in solution phase.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for a single coupling step in manual Boc-SPPS.

Protocol 1: Coupling using this compound
  • Resin Preparation: Start with the resin-bound peptide that has a free N-terminal amine. Swell the resin in dichloromethane (DCM) and then wash with dimethylformamide (DMF).

  • Neutralization: If the N-terminal amine is protonated (as a salt), neutralize it with a 5-10% solution of diisopropylethylamine (DIPEA) in DMF for 2-5 minutes. Repeat this step and then wash the resin thoroughly with DMF.

  • Coupling:

    • Dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add the solution to the resin.

    • Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.

Protocol 2: In-Situ Coupling using DIC/HOBt
  • Resin Preparation and Neutralization: Follow steps 1 and 2 from Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-D-Leucine (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.

    • Add this solution to the resin.

    • Add diisopropylcarbodiimide (DIC) (3 equivalents) to the resin suspension.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Protocol 3: In-Situ Coupling using HBTU
  • Resin Preparation and Neutralization: Follow steps 1 and 2 from Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-D-Leucine (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF. This pre-activates the amino acid.

    • Add the pre-activated solution to the resin.

    • Agitate the mixture at room temperature for 15-60 minutes.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Visualizing Peptide Synthesis Workflows

Diagrams can clarify complex processes. Below are Graphviz representations of the logical flow for a single amino acid addition in Boc-SPPS and the chemical logic of different activation methods.

Boc_SPPS_Cycle start Start: Resin with Free Amine coupling Coupling: Add Activated Boc-AA start->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection Deprotection: Treat with TFA in DCM wash1->deprotection wash2 Wash (DCM, IPA) deprotection->wash2 neutralization Neutralization: DIPEA in DMF wash2->neutralization wash3 Wash (DMF) neutralization->wash3 end End: Elongated Peptide (Ready for next cycle) wash3->end

A single cycle of Boc Solid-Phase Peptide Synthesis (SPPS).

Activation_Methods cluster_0 Activation Pathways cluster_1 In-Situ Activation cluster_2 Pre-activated Boc_AA Boc-D-Leu-OH Active_Intermediate Activated Intermediate (OBt-ester, etc.) Boc_AA->Active_Intermediate + Coupling Reagent (e.g., DIC, HBTU) Boc_OSu This compound (Stable Activated Ester) Boc_AA->Boc_OSu + NHS, DCC (synthesis) Coupled_Peptide Coupled Peptide Active_Intermediate->Coupled_Peptide + Peptide-Resin Boc_OSu->Coupled_Peptide + Peptide-Resin Peptide_Resin Peptide-Resin with Free Amine

Comparison of in-situ vs. pre-activated coupling methods.

A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc-D-Leu-OSu versus its L-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, such as poor proteolytic stability. The substitution of a naturally occurring L-amino acid with its D-enantiomer is a widely adopted strategy to enhance peptide durability. This guide provides an objective comparison of the biological activity of peptides synthesized with Boc-D-Leu-OSu versus its L-isomer, supported by experimental data and detailed methodologies, to inform rational peptide design and development.

Core Comparison: Enhanced Stability and Modulated Cytotoxicity

The primary advantage of substituting L-leucine with D-leucine in a peptide sequence is the significant increase in resistance to proteolytic degradation.[1] Proteases, the enzymes responsible for breaking down peptides, are stereospecific and primarily recognize L-amino acids.[1] The introduction of a D-leucine residue disrupts this recognition at the cleavage site, effectively "hiding" the peptide bond from enzymatic action and extending the peptide's half-life in biological systems.[1]

However, this modification is not without consequences for the peptide's biological activity. The impact of this stereochemical change is highly dependent on the peptide's mechanism of action and its specific sequence. While D-amino acid substitution often maintains or enhances the activity of peptides that target cell membranes, such as many antimicrobial peptides (AMPs), it can abolish the activity of peptides that rely on precise stereospecific interactions with chiral receptors.[2]

A compelling case study is the brevinin-1-derived peptide, B1OS, and its L-leucine (B1OS-L) and D-leucine (B1OS-D-L) modified analogues.[2] This research highlights that while the antimicrobial potency can be retained, the cytotoxicity profile can be significantly improved with the D-isomer.

Quantitative Data Summary

The following tables summarize the quantitative data from a study comparing the antimicrobial and hemolytic activities of a parent peptide (B1OS), its L-leucine modified version (B1OS-L), and its D-leucine diastereomer (B1OS-D-L). The data clearly illustrates the comparative performance of the L- and D-isomers.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in μM)

PeptideS. aureusMRSAE. faecalisE. coliP. aeruginosa
B1OS (Parent) 326464128128
B1OS-L (L-Leu) 2481632
B1OS-D-L (D-Leu) 2481632
Data sourced from: Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.

Table 2: Comparative Hemolytic Activity and Helicity

PeptideHC₅₀ (μM)¹α-Helicity (%) in 50% TFE²
B1OS (Parent) >128Lower
B1OS-L (L-Leu) 29.92Higher
B1OS-D-L (D-Leu) 74.50Slightly Lower than L-isomer
Data sourced from: Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.

¹ HC₅₀: The concentration of peptide required to cause 50% lysis of red blood cells. A higher value indicates lower cytotoxicity. ² As inferred from Circular Dichroism spectra. TFE (trifluoroethanol) is a solvent used to induce helix formation.

The data reveals that while B1OS-L and B1OS-D-L exhibit nearly identical, potent antimicrobial activity, the D-leucine variant (B1OS-D-L) is significantly less toxic to red blood cells, with an HC₅₀ value approximately 2.5 times higher than its L-leucine counterpart. This demonstrates a clear therapeutic advantage, achieving the desired bioactivity with a markedly improved safety profile.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of peptides synthesized with L- versus D-amino acids.

G cluster_synthesis Peptide Synthesis cluster_analysis Comparative Analysis cluster_results Data Evaluation Boc_L Boc-L-Leu-OSu SPPS Solid-Phase Peptide Synthesis (SPPS) Boc_L->SPPS Boc_D This compound Boc_D->SPPS Cleavage Cleavage & Purification (HPLC) SPPS->Cleavage Peptide_L L-Isomer Peptide Cleavage->Peptide_L Peptide_D D-Isomer Peptide Cleavage->Peptide_D Stability Proteolytic Stability Assay (e.g., Serum Incubation) Peptide_L->Stability Structure Structural Analysis (Circular Dichroism) Peptide_L->Structure Activity Biological Activity Assays Peptide_L->Activity Toxicity Cytotoxicity Assays (e.g., Hemolysis) Peptide_L->Toxicity Peptide_D->Stability Peptide_D->Structure Peptide_D->Activity Peptide_D->Toxicity Compare_Stability Compare Half-life Stability->Compare_Stability Compare_Structure Compare α-helicity/ β-sheet content Structure->Compare_Structure Compare_Activity Compare MIC/IC₅₀ Activity->Compare_Activity Compare_Toxicity Compare HC₅₀/LC₅₀ Toxicity->Compare_Toxicity

Fig. 1: Experimental workflow for comparing L- vs. D-Leu peptides.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key protocols used in the comparative analysis of D- and L-leucine containing peptides.

Peptide Synthesis: Boc Solid-Phase Peptide Synthesis (SPPS)

Peptides are synthesized on a solid support resin, typically starting from the C-terminus. The process involves repeating cycles of deprotection and coupling.

  • Resin Preparation: An appropriate resin (e.g., Merrifield or PAM resin) is swollen in a suitable solvent like dichloromethane (DCM).

  • Amino Acid Attachment: The first C-terminal amino acid is attached to the resin.

  • Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in DCM. This exposes a free amino group for the next coupling step.

  • Coupling: The next Boc-protected amino acid (e.g., this compound or Boc-L-Leu-OSu) is activated (OSu esters are pre-activated) and added to the resin. A coupling agent promotes the formation of the peptide bond. The completion of the reaction is monitored (e.g., using a Kaiser test).

  • Cycle Repetition: The deprotection and coupling steps are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers to prevent side reactions.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: A single colony of the target bacterium (e.g., S. aureus) is used to inoculate a sterile broth medium and grown overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Peptide Dilution: The peptide is serially diluted in the broth medium in a 96-well microtiter plate.

  • Incubation: The standardized bacterial suspension is added to each well containing the diluted peptide. Positive (bacteria only) and negative (broth only) controls are included.

  • Reading: The plate is incubated for 18-24 hours at 37°C. The MIC is determined as the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed.

Hemolytic Activity Assay

This assay measures the peptide's toxicity towards red blood cells (erythrocytes).

  • Erythrocyte Preparation: Fresh red blood cells (e.g., from horse or human) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed cells are then resuspended in PBS to a final concentration (e.g., 2% v/v).

  • Incubation: 100 µL of the erythrocyte suspension is added to 100 µL of serially diluted peptide solutions in a 96-well plate.

  • Controls: PBS is used as a negative control (0% hemolysis), and a surfactant like 0.1% Triton X-100 is used as a positive control (100% hemolysis).

  • Measurement: The plate is incubated for 1 hour at 37°C. After incubation, the plate is centrifuged to pellet intact cells. The amount of hemoglobin released into the supernatant, which correlates with cell lysis, is measured by absorbance at a specific wavelength (e.g., 570 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC₅₀ value is determined by plotting the hemolysis percentage against the peptide concentration.

Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure (e.g., α-helix, β-sheet) of peptides in different environments.

  • Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). To mimic a hydrophobic membrane environment and induce secondary structure, a solvent like trifluoroethanol (TFE) is often added.

  • Data Acquisition: The CD spectrum is recorded using a spectropolarimeter, typically in the far-UV region (190-250 nm). The instrument measures the differential absorption of left- and right-circularly polarized light.

  • Data Analysis: The resulting spectrum is analyzed. A characteristic α-helical structure shows distinct negative bands near 208 nm and 222 nm. The mean residue ellipticity at 222 nm is often used to estimate and compare the α-helical content of different peptides.

References

Navigating Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc-D-Leu-Osu

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on large-scale peptide synthesis, the choice of reagents and methodologies is a critical determinant of both cost-effectiveness and final product quality. This guide provides a comprehensive comparison of two prominent strategies for incorporating D-Leucine into a peptide chain: the use of the pre-activated ester, Boc-D-Leu-Osu, versus the in-situ activation of Boc-D-Leu-OH with a coupling agent, exemplified by the cost-effective and efficient reagent, HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

The selection of an appropriate synthesis strategy hinges on a delicate balance of factors including raw material costs, process efficiency, cycle times, and the purity of the final peptide. While pre-activated esters like this compound offer convenience and potentially faster coupling reactions, in-situ activation provides flexibility and can be more economical, particularly at an industrial scale.

Performance and Cost Comparison: A Quantitative Overview

The decision between a pre-activated ester and in-situ activation is multifaceted. The following table summarizes the key quantitative considerations in this analysis. It is important to note that the provided costs are estimations based on readily available information for smaller quantities and will be significantly lower for bulk purchases in a large-scale manufacturing setting. Direct consultation with chemical suppliers for bulk pricing is highly recommended for an accurate cost assessment.

ParameterThis compound (Pre-activated)Boc-D-Leu-OH + HCTU (In-situ Activation)Analysis
Raw Material Cost Higher initial cost per mole.Lower initial cost for the amino acid derivative; additional cost for the coupling agent.In-situ activation can offer significant cost savings on raw materials, especially when sourcing in bulk.
Coupling Time Potentially shorter due to pre-activation.May require a slightly longer activation and coupling step.The time saved with pre-activated esters may not be significant enough to offset the higher cost in a large-scale, automated process.
Overall Yield Generally high and reproducible.Can be comparable to or even exceed that of pre-activated esters with optimized protocols.Modern coupling agents like HCTU are highly efficient, leading to excellent yields.
Crude Purity Typically high due to clean reaction profiles.High purity can be achieved with efficient coupling and washing steps.The purity is highly dependent on the efficiency of the coupling reaction and the subsequent purification process for both methods.
Process Simplicity Simpler workflow with fewer reagents to handle.Requires an additional step for the activation of the amino acid.Pre-activated esters offer a more streamlined process, which can reduce the potential for handling errors.
Waste Generation Generates N-hydroxysuccinimide (NHS) as a byproduct.Generates byproducts from the coupling agent (e.g., tetramethylurea from HCTU).Both methods generate byproducts that need to be managed and disposed of.

Experimental Protocols: A Side-by-Side Look

Below are detailed methodologies for the incorporation of a Boc-D-Leu residue in a large-scale solid-phase peptide synthesis (SPPS) campaign using both this compound and the Boc-D-Leu-OH/HCTU approach. These protocols assume a starting scale of 1 mole of resin.

Protocol 1: Large-Scale SPPS using this compound

1. Resin Preparation:

  • Swell 1 kg of the appropriate resin (e.g., Merrifield resin, 1.0 mmol/g substitution) in dichloromethane (DCM) for 1-2 hours in a suitable reaction vessel.

  • Wash the resin with DCM (3 x 10 L) and then with dimethylformamide (DMF) (3 x 10 L).

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v) for 30 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.

  • Wash the resin with DCM (3 x 10 L), isopropanol (IPA) (2 x 10 L), and DMF (5 x 10 L) to remove residual TFA and byproducts.

3. Neutralization:

  • Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF (v/v) for 10 minutes (2 repetitions).

  • Wash the resin with DMF (5 x 10 L) to remove excess base.

4. Coupling of this compound:

  • Dissolve 1.5 equivalents (relative to the resin substitution) of this compound in DMF.

  • Add the this compound solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitor the coupling reaction for completion using a Kaiser test. If the test is positive, continue agitation and re-test at 30-minute intervals.

  • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 x 10 L) and DCM (3 x 10 L).

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Wash the resin with DMF (3 x 10 L) and DCM (3 x 10 L).

Protocol 2: Large-Scale SPPS using Boc-D-Leu-OH and HCTU

1. Resin Preparation:

  • Swell 1 kg of the appropriate resin (e.g., Merrifield resin, 1.0 mmol/g substitution) in DCM for 1-2 hours in a suitable reaction vessel.

  • Wash the resin with DCM (3 x 10 L) and then with DMF (3 x 10 L).

2. Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM (v/v) for 30 minutes.

  • Wash the resin with DCM (3 x 10 L), IPA (2 x 10 L), and DMF (5 x 10 L).

3. Neutralization:

  • Neutralize the resin with a 10% solution of DIEA in DMF (v/v) for 10 minutes (2 repetitions).

  • Wash the resin with DMF (5 x 10 L).

4. In-situ Activation and Coupling of Boc-D-Leu-OH:

  • In a separate vessel, dissolve 1.5 equivalents of Boc-D-Leu-OH and 1.5 equivalents of HCTU in DMF.

  • Add 3.0 equivalents of DIEA to the amino acid/HCTU solution and stir for 5-10 minutes to pre-activate the amino acid.

  • Add the activated Boc-D-Leu-OH solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitor the coupling reaction for completion using a Kaiser test.

  • Once the coupling is complete, wash the resin with DMF (5 x 10 L) and DCM (3 x 10 L).

5. Capping (Optional):

  • Treat the resin with a solution of acetic anhydride and DIEA in DMF to cap any unreacted amino groups.

  • Wash the resin with DMF (3 x 10 L) and DCM (3 x 10 L).

Visualizing the Workflow and Chemical Pathways

To further clarify the processes, the following diagrams illustrate the experimental workflow for large-scale solid-phase peptide synthesis and the fundamental chemical reaction of peptide bond formation.

Experimental_Workflow cluster_coupling Coupling Strategy Resin_Prep Resin Preparation (Swelling & Washing) Deprotection Boc Deprotection (TFA/DCM) Resin_Prep->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Coupling Step Neutralization->Coupling Boc_Osu Add this compound in DMF In_Situ In-situ Activation: Boc-D-Leu-OH + HCTU + DIEA Washing Washing Next_Cycle Next Amino Acid Cycle Washing->Next_Cycle Next_Cycle->Deprotection Repeat Final_Cleavage Final Cleavage & Deprotection Next_Cycle->Final_Cleavage Final Boc_Osu->Washing In_Situ->Washing

Caption: A generalized workflow for large-scale solid-phase peptide synthesis.

Peptide_Bond_Formation cluster_reactants Reactants Amino_Acid Activated Boc-D-Leu (Boc-D-Leu-X) Peptide_Bond Peptide Bond Formation Amino_Acid->Peptide_Bond Peptide_Resin N-terminal Deprotected Peptide-Resin Peptide_Resin->Peptide_Bond Product Elongated Peptide-Resin Peptide_Bond->Product Byproduct Byproduct (e.g., NHS or HCTU derivatives) Peptide_Bond->Byproduct

Caption: The core chemical reaction of peptide bond formation in SPPS.

Conclusion and Recommendations

The choice between this compound and in-situ activation with Boc-D-Leu-OH and a coupling agent like HCTU for large-scale peptide synthesis is not a one-size-fits-all decision.

  • This compound is a viable option when process simplicity and potentially faster, guaranteed activation are the primary concerns. The higher upfront cost may be justified in scenarios where minimizing the number of reagents and handling steps is critical, or for smaller-scale "large" productions where the absolute cost difference is less impactful.

  • In-situ activation with Boc-D-Leu-OH and HCTU presents a more economically favorable approach for true industrial-scale synthesis. The lower raw material costs of the unactivated amino acid and the high efficiency of modern coupling reagents like HCTU make this a compelling strategy for cost-sensitive projects. While it introduces an additional activation step, this is readily automated in modern synthesizers and the potential for cost savings is substantial.

For drug development professionals and researchers scaling up their peptide synthesis, a thorough cost analysis based on bulk pricing from multiple suppliers is essential. Furthermore, small-scale pilot runs comparing the two methods for the specific peptide sequence of interest are highly recommended to gather empirical data on yield, purity, and cycle times before committing to a large-scale manufacturing campaign. This data-driven approach will ultimately lead to the most cost-effective and efficient synthesis strategy.

Safety Operating Guide

Proper Disposal of Boc-D-Leu-Osu: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle Boc-D-Leu-Osu with care, following standard laboratory safety protocols. Although many Boc-protected amino acids are not classified as hazardous, it is prudent to treat all chemicals as potentially harmful.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves. Inspect gloves for any damage before use and dispose of them properly after handling the chemical.

  • Body Protection: A laboratory coat is mandatory to protect from potential splashes.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid direct contact with skin and eyes.

Chemical and Safety Data Overview

The following table summarizes the known information for this compound and conservative assumptions based on its chemical class.

ParameterValue/InformationSource/Rationale
Chemical Name N-α-(tert-Butoxycarbonyl)-D-leucine N-hydroxysuccinimide esterChemical Nomenclature
Synonyms Boc-D-leucine-NHSCommon Abbreviation
Molecular Formula C₁₅H₂₄N₂O₆Public Databases
Molecular Weight 328.36 g/mol Public Databases
Physical Form Likely a white to off-white solid or powderGeneral knowledge of similar reagents
Known Hazards Data not available; assume it may be an irritant and potentially harmful if ingested or inhaled.Precautionary Principle, based on general chemical handling guidelines
Reactivity Reacts with nucleophiles (e.g., amines, water). Hydrolyzes in the presence of moisture.Chemical nature of an N-hydroxysuccinimide (NHS) ester
Decomposition Products Upon hydrolysis: N-hydroxysuccinimide and Boc-D-leucine. Combustion may produce oxides of carbon and nitrogen.Chemical nature of the compound

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Adherence to federal, state, and local environmental regulations is mandatory.

Step 1: Waste Identification and Segregation

  • Properly identify the waste as a non-halogenated organic solid.

  • Segregate this waste from other waste streams, such as aqueous, halogenated, and reactive wastes, to prevent accidental chemical reactions.

Step 2: Containerization

  • Collect waste this compound in a dedicated, chemically compatible container with a secure screw-top lid. Plastic containers are often preferred to minimize the risk of breakage.

  • Ensure the container is clean and dry before adding the waste.

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste" or as directed by your institution's Environmental Health and Safety (EHS) office.

  • The label must include the full chemical name: "this compound" or "N-α-(tert-Butoxycarbonyl)-D-leucine N-hydroxysuccinimide ester." Avoid using abbreviations or chemical formulas.

  • Indicate the date when the first piece of waste was added to the container.

Step 4: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong acids.

Step 5: Arranging for Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Provide an accurate chemical name and quantity on the waste manifest.

  • Under no circumstances should this compound be disposed of down the drain or in regular trash.

Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the further spread of the spill if it is safe to do so.

  • Collect: Carefully sweep up the spilled solid material, avoiding dust generation. Use non-sparking tools.

  • Package: Place the collected material into a suitable, labeled, and closed container for disposal.

  • Clean: Thoroughly clean the spill area with an appropriate solvent and then with soap and water.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the general laboratory workflow involving this compound and the logical steps for its proper disposal.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Workup & Purification cluster_waste Waste Generation prep Weighing this compound sol Dissolution in Solvent prep->sol react Peptide Synthesis sol->react workup Reaction Quenching & Extraction react->workup purify Chromatography workup->purify liquid_waste Liquid Waste (e.g., contaminated solvent) workup->liquid_waste solid_waste Solid Waste (e.g., residual reagent) purify->solid_waste

Caption: General laboratory workflow involving this compound.

disposal_procedure cluster_onsite On-Site Laboratory Procedures cluster_offsite Final Disposal start Identify this compound Waste segregate Segregate from Other Waste start->segregate containerize Place in Labeled, Compatible Container segregate->containerize store Store in Satellite Accumulation Area containerize->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs Initiate Disposal Request pickup Arrange for Waste Pickup contact_ehs->pickup dispose Proper Off-Site Disposal pickup->dispose

Caption: Step-by-step disposal logic for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.